4-(4-Chlorobenzyl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPESQEWIPDEGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395673 | |
| Record name | 4-(4-chlorobenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36938-76-8 | |
| Record name | 4-(4-chlorobenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(4-Chlorobenzyl)piperidine: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Chlorobenzyl)piperidine is a pivotal heterocyclic amine that serves as a fundamental structural motif in a multitude of pharmacologically active compounds. Its unique combination of a flexible piperidine ring and a rigid chlorobenzyl group imparts desirable physicochemical properties that are instrumental in drug design and development. This technical guide provides a comprehensive examination of the core physical and chemical properties of this compound, details a robust and industrially relevant synthetic protocol, and offers an in-depth analysis of its spectroscopic characterization. The content herein is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile building block in medicinal chemistry and organic synthesis.
Chemical Identity and Core Profile
A precise understanding of a compound's identity is the bedrock of all scientific investigation. This compound is defined by the following key identifiers and structural features.
| Property | Value | Source |
| CAS Number | 3979-99-9 | - |
| Molecular Formula | C₁₂H₁₆ClN | [1] |
| Molecular Weight | 210.71 g/mol | [2] |
| IUPAC Name | 4-[(4-chlorophenyl)methyl]piperidine | - |
| Synonyms | Piperidine, 4-(p-chlorobenzyl)- | - |
| Canonical SMILES | C1CNCCC1CC2=CC=C(C=C2)Cl | [3] |
| InChI Key | ZBPKCXFLSLWDPF-UHFFFAOYSA-N | - |
Physicochemical Properties
The physicochemical profile of a molecule dictates its behavior in both chemical reactions and biological systems. These properties are critical for designing synthetic routes, purification strategies, and predicting pharmacokinetic behavior. While extensive experimental data for the free base is not widely published, properties can be inferred from its hydrochloride salt and related structures.
| Property | Predicted/Observed Value | Rationale/Comments |
| Appearance | White to off-white solid/crystalline powder | Based on appearance of its hydrochloride salt. |
| Boiling Point | ~325-335 °C (Predicted) | Estimated based on the boiling point of related benzylpiperidines and chlorobenzyl compounds. |
| Melting Point | Not widely reported (Free Base) | The hydrochloride salt is a stable crystalline solid, suggesting the free base is likely a solid at room temperature. |
| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, Methanol). Low solubility in water. | The piperidine nitrogen offers some polarity, but the benzyl and chloro- substituents increase lipophilicity. |
| pKa | ~10-11 (Predicted) | Typical for a secondary amine within a piperidine ring, indicating it is basic and will be protonated at physiological pH. |
| LogP | ~3.5 (Predicted) | Indicates good lipophilicity, a key factor for membrane permeability in drug candidates. |
Synthesis and Mechanistic Insights
The most direct and industrially scalable synthesis of this compound is achieved through the catalytic hydrogenation of its aromatic precursor, 4-(4-chlorobenzyl)pyridine. This method is favored for its high efficiency and atom economy.[3][4]
Reaction Scheme: Catalytic Hydrogenation
The core transformation involves the saturation of the pyridine ring to yield the corresponding piperidine.
Caption: Synthesis of this compound via catalytic hydrogenation.
Detailed Experimental Protocol
-
Reactor Setup: To a suitable hydrogenation vessel, add 4-(4-chlorobenzyl)pyridine (1.0 eq).
-
Catalyst and Solvent Addition: Add a suitable solvent such as glacial acetic acid or ethanol, followed by the hydrogenation catalyst (e.g., 5-10 mol% Platinum(IV) oxide (PtO₂) or Palladium on Carbon (Pd/C)).[5] Acetic acid is often chosen as the solvent because it protonates the pyridine nitrogen, which can reduce catalyst poisoning and facilitate the reduction.[5]
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-70 bar) and stir the reaction mixture vigorously at room temperature.[5]
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodic analysis of aliquots using TLC or GC-MS until the starting material is fully consumed.
-
Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the solid catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. If acetic acid was used, neutralize the residue with a base (e.g., NaOH solution) to deprotonate the piperidine nitrogen. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Final Purification: The product can be further purified by column chromatography or crystallization (often as the hydrochloride salt) to achieve high purity.
Causality and Experimental Choices
-
Choice of Catalyst: Platinum and Palladium are highly effective for pyridine ring hydrogenation.[4] PtO₂ (Adam's catalyst) is often robust and active under acidic conditions.[5] The choice between catalysts can influence reaction time and selectivity, especially if other reducible functional groups are present.
-
Solvent System: Protic, slightly acidic solvents like acetic acid or alcohols enhance the rate of hydrogenation. The acidic medium protonates the pyridine, making the ring more electron-deficient and susceptible to reduction.[5]
-
Pressure and Temperature: While this reaction often proceeds at room temperature, moderate pressure is required to ensure sufficient hydrogen concentration in the solution for the reaction to proceed at a practical rate.[5]
Spectroscopic Analysis and Structural Validation
Confirming the structure and purity of the synthesized compound is a critical, self-validating step. The following spectroscopic data are characteristic of this compound.
Workflow for Synthesis and Characterization
Caption: A self-validating workflow from synthesis to analytical confirmation.
¹H NMR (Proton NMR) Spectroscopy
-
Aromatic Protons (δ ~7.2-7.3 ppm): The protons on the chlorophenyl ring will appear as two doublets (an AA'BB' system), integrating to 4H. The characteristic splitting pattern is due to coupling between adjacent protons on the benzene ring.
-
Benzyl Protons (δ ~2.5 ppm): The two protons of the -CH₂- group connecting the piperidine and phenyl rings will appear as a doublet, integrating to 2H.
-
Piperidine Protons (δ ~2.5-3.1 ppm and ~1.5-1.7 ppm): The protons on the piperidine ring will show complex multiplets. The two axial protons at the C2 and C6 positions (adjacent to the nitrogen) will typically be downfield (δ ~3.0-3.1 ppm). The equatorial protons at C2/C6 and the protons at C3/C5/C4 will appear further upfield.
-
Amine Proton (N-H): A broad singlet, typically in the range of δ 1.5-2.5 ppm, which may exchange with D₂O. Its chemical shift is highly dependent on solvent and concentration.
¹³C NMR (Carbon NMR) Spectroscopy
-
Aromatic Carbons (δ ~128-140 ppm): Expect four signals for the chlorophenyl ring. The carbon bearing the chlorine atom (C-Cl) will be shifted downfield, as will the carbon attached to the benzyl group (ipso-carbon).
-
Piperidine Carbons (δ ~30-50 ppm): The C2 and C6 carbons adjacent to the nitrogen will be in the δ ~45-50 ppm range. The C4 carbon will be around δ ~35-40 ppm, and the C3/C5 carbons will be the most upfield, around δ ~30-35 ppm.
-
Benzyl Carbon (δ ~40-45 ppm): The benzylic -CH₂- carbon will appear in this region.
FT-IR (Infrared) Spectroscopy
-
N-H Stretch: A moderate, somewhat broad peak around 3300-3400 cm⁻¹ is characteristic of the secondary amine.
-
C-H (sp³) Stretch: Strong peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) from the C-H bonds of the piperidine and benzyl methylene groups.
-
C-H (sp²) Stretch: Weaker peaks just above 3000 cm⁻¹ from the aromatic C-H bonds.
-
C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A peak in the fingerprint region, typically around 1015-1090 cm⁻¹, indicates the presence of the chloro-aromatic group.[6]
-
C-N Stretch: Found in the 1020-1250 cm⁻¹ region.[6]
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak will appear at m/z 209. An M+2 peak at m/z 211 with approximately one-third the intensity of the M+ peak is expected, which is the characteristic isotopic signature of a single chlorine atom.
-
Key Fragmentation: The primary fragmentation pathway is typically alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom.[7][8] The loss of the chlorobenzyl radical (m/z 125) would lead to a fragment at m/z 84. Alternatively, cleavage within the ring can occur. The chlorobenzyl cation (m/z 125) is also a very common and stable fragment.
Applications in Medicinal Chemistry and Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry. The piperidine ring acts as a versatile, saturated heterocycle that can orient substituents in specific 3D vectors, while the chlorobenzyl group provides a lipophilic anchor that can engage in hydrophobic and aromatic interactions within protein binding pockets.
-
Central Nervous System (CNS) Agents: This scaffold is a key intermediate in the synthesis of compounds targeting neurological disorders. Its structure is found in precursors to antipsychotics and neuroprotective agents.
-
Analgesics: It serves as a building block for novel analgesic compounds. The piperidine moiety is a common feature in many opioid and non-opioid pain therapeutics.
-
Enzyme Inhibitors: The structure can be elaborated to design inhibitors for various enzymes. For instance, derivatives of benzylpiperidine are known to act as monoamine oxidase inhibitors (MAOIs).[3]
Safety and Handling
As with all chemical reagents, proper safety protocols must be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Toxicity: The toxicological properties have not been exhaustively investigated. Piperidine and its derivatives should be treated as toxic and irritant.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound of significant value to the scientific community, particularly those engaged in pharmaceutical research. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthetic route via catalytic hydrogenation, make it an accessible and reliable building block. The detailed spectroscopic profile provided in this guide serves as a definitive reference for its characterization, ensuring the identity and purity of the material used in further synthetic endeavors. A thorough understanding of this molecule's properties and synthesis is essential for leveraging its full potential in the development of next-generation therapeutics.
References
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).
- 4-(4-CHLOROBENZYL)PYRIDINE(4409-11-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- 4-(4-Chlorobenzoyl)Piperidine | C12H14ClNO | CID 2777115. (n.d.). PubChem.
- 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). (n.d.). NP-MRD.
- Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. (2025, August 7). ResearchGate.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry.
- 4-(4-Chlorobenzoyl)piperidine | 53220-41-0. (2025, January 27). ChemicalBook.
- 4-Chlorobenzylpiperazine | C11H15ClN2 | CID 134826. (n.d.). PubChem.
- 4-Benzylpiperidine. (n.d.). Wikipedia.
- 4-(4-chlorobenzyl)piperazine CAS. (n.d.). ChemicalBook.
- This compound hydrochloride | C12H17Cl2N | CID 17039566. (n.d.). PubChem.
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. (n.d.). Benchchem.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database.
- How can 4-(4-chlorophenyl) piperidin-4-ol be synthesized? (2024, January 16). Guidechem.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29).
- Piperidine Synthesis. (2025, June 4). DTIC.
- Reductive Amination. (n.d.). Myers Chem 115.
- 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- Piperidine(110-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 4-Benzylpiperidine(31252-42-3) 13C NMR spectrum. (n.d.). ChemicalBook.
- 4-Benzylpiperidine(31252-42-3) IR Spectrum. (n.d.). ChemicalBook.
- 4-(4-CHLOROBENZYL)PYRIDINE synthesis. (n.d.). ChemicalBook.
- 4-Benzylpiperidine | C12H17N | CID 31738. (n.d.). PubChem.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).
- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO.
- Show how to synthesize the following amines from the indicated st... (n.d.). Pearson+.
- Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. (2025, August 8). ResearchGate.
- ChemInform Abstract: Controlling Chemoselective Transformations of 4-Acylpyridines via a Pd-C Catalytic Hydrodechlorination-Hydrogenation. (2025, August 7). ResearchGate.
- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). SciSpace.
- fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO.
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018, August 15). PubMed.
- Piperidine(110-89-4) 13C NMR spectrum. (n.d.). ChemicalBook.
- Piperidine(110-89-4) IR Spectrum. (n.d.). ChemicalBook.
- N-(4-Chlorobenzyl)-4-methylbenzamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE. (2020, August 20). YouTube.
- Mass Spectrometry: Fragmentation. (n.d.).
- Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. (2024, August 14). NIH.
Sources
- 1. This compound hydrochloride | C12H17Cl2N | CID 17039566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorobenzylpiperazine | C11H15ClN2 | CID 134826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(4-Chlorobenzoyl)Piperidine | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-(4-Chlorobenzyl)piperidine chemical structure and IUPAC name
An In-Depth Technical Guide to 4-(4-Chlorobenzyl)piperidine: Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
This compound is a substituted piperidine derivative that serves as a crucial structural motif and versatile intermediate in modern medicinal chemistry. The piperidine ring is a privileged scaffold, appearing in a vast array of approved pharmaceuticals, valued for its ability to confer favorable physicochemical properties and engage in specific interactions with biological targets.[1][2] The addition of a 4-chlorobenzyl substituent provides a lipophilic handle and specific steric and electronic properties that can be exploited to modulate a compound's potency, selectivity, and pharmacokinetic profile. This guide provides a comprehensive overview of the chemical identity, synthesis, and applications of this compound, tailored for researchers and professionals in drug discovery and development.
Core Chemical Identity
A precise understanding of a molecule's structure and nomenclature is fundamental to its application in research and development.
Chemical Structure
The structure consists of a central piperidine ring substituted at the 4-position with a benzyl group. The phenyl ring of the benzyl moiety is, in turn, substituted at its 4-position with a chlorine atom.
Figure 1: 2D Chemical Structure of this compound.
IUPAC Nomenclature and Chemical Identifiers
The formal nomenclature and key database identifiers for this compound and its commonly used hydrochloride salt are summarized below. The hydrochloride form is frequently used to improve solubility and handling of the compound.[3]
| Identifier | Value (Free Base) | Value (Hydrochloride Salt) |
| IUPAC Name | 4-[(4-chlorophenyl)methyl]piperidine | 4-[(4-chlorophenyl)methyl]piperidine;hydrochloride[4] |
| Molecular Formula | C₁₂H₁₆ClN | C₁₂H₁₇Cl₂N[4] |
| CAS Number | 36968-94-2[3] | Data Not Available in search results |
| PubChem CID | 83329 | 17039566[3][5] |
| MDL Number | Not Available | MFCD03840138[3] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below pertains to the hydrochloride salt, which is the common commercial form.
| Property | Value | Source |
| Molecular Weight | 246.18 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Purity | ≥ 94% | [3] |
| Storage Conditions | Store at 0-8 °C | [3] |
Synthesis and Mechanistic Rationale
A robust and scalable synthetic route is critical for the utilization of any chemical intermediate. A common and efficient method to produce this compound is through the reduction of the corresponding ketone, 4-(4-Chlorobenzoyl)piperidine.
Retrosynthetic Analysis
Retrosynthesis provides a logical framework for planning a synthesis. The C-C bond between the methylene bridge and the piperidine ring is the key disconnection. This disconnection leads back to a piperidine nucleophile and a 4-chlorobenzyl electrophile, or more practically, the carbonyl precursor, 4-(4-chlorobenzoyl)piperidine, which is commercially available. The reduction of this ketone is a high-yielding and straightforward transformation.
Caption: Retrosynthetic approach for this compound.
Recommended Synthetic Protocol: Wolff-Kishner Reduction
The reduction of the ketone precursor, 4-(4-Chlorobenzoyl)piperidine, to the desired methylene group can be effectively achieved via the Wolff-Kishner reduction. This method is particularly suitable for carbonyl compounds that are stable under strongly basic, high-temperature conditions. The mechanism involves the in-situ formation of a hydrazone, followed by deprotonation and elimination of nitrogen gas to yield the alkane.
Materials:
-
4-(4-Chlorobenzoyl)piperidine (1.0 eq)
-
Hydrazine hydrate (4.0 eq)
-
Potassium hydroxide (KOH) (5.0 eq)
-
Diethylene glycol (solvent)
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Initial Reaction: Charge the flask with 4-(4-Chlorobenzoyl)piperidine, diethylene glycol, and hydrazine hydrate.
-
Heating: Heat the mixture to 120-130 °C for 2 hours. During this phase, the hydrazone intermediate is formed.
-
Water Removal: Increase the temperature to distill off water and excess hydrazine, allowing the reaction temperature to rise to ~190-200 °C.
-
Reduction: Add powdered potassium hydroxide (KOH) cautiously in portions. The strong base facilitates the final reduction step.
-
Reflux: Maintain the reaction at reflux (~200 °C) for 4-6 hours until the evolution of nitrogen gas ceases (monitor via bubbler).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The structure of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the aromatic protons of the chlorophenyl group, the piperidine ring protons, and the benzylic methylene bridge protons.
-
¹³C NMR: Will show characteristic peaks for the substituted aromatic ring and the aliphatic piperidine and methylene carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₂H₁₆ClN should be observed, along with its characteristic isotopic pattern due to the presence of chlorine.
Role in Drug Discovery and Development
The this compound moiety is a valuable building block for creating novel therapeutic agents.
The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved drugs.[2] Its inclusion in a molecule can:
-
Modulate Physicochemical Properties: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility.[6]
-
Provide Key Binding Interactions: The nitrogen can act as a hydrogen bond acceptor, while the saturated ring provides a rigid, three-dimensional scaffold to orient other functional groups.
-
Improve Pharmacokinetic Profiles: The scaffold can be modified to tune lipophilicity, metabolic stability, and cell permeability.[1]
Applications and Biological Relevance
This compound hydrochloride is explicitly cited as a versatile intermediate for the synthesis of various bioactive molecules.[3] Its utility is particularly noted in the development of:
-
Analgesics and Neuroprotective Drugs: The scaffold is a common feature in compounds targeting the central nervous system (CNS). The related compound 4-benzylpiperidine acts as a monoamine releasing agent, suggesting that derivatives could modulate neurotransmitter systems.[3][7]
-
Anti-inflammatory Agents: The structure can be incorporated into larger molecules designed to inhibit inflammatory pathways.[3]
-
Neuroscience Research: It is used as a starting material to create molecular probes for studying neurotransmitter systems and the mechanisms of neurological disorders.[3]
The 4-chloro substitution on the benzyl ring is a common tactic in drug design to increase metabolic stability by blocking a potential site of aromatic oxidation and to enhance binding affinity through favorable hydrophobic or halogen-bonding interactions.
Experimental Workflow: Synthesis and Purification
The following diagram outlines the complete workflow from starting materials to the final, purified compound.
Caption: Workflow for the synthesis and purification of the target compound.
Safety and Handling
While specific toxicity data for this compound is not detailed in the provided search results, standard laboratory safety precautions should be observed. The precursor, 4-(4-Chlorobenzoyl)piperidine, is classified as harmful if swallowed and causes serious eye irritation.[8] Similar precautions should be taken with the product.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[3]
Conclusion
This compound stands out as a high-value intermediate for drug discovery and medicinal chemistry. Its structure combines the privileged piperidine scaffold with a functionalized aromatic moiety, providing a robust platform for developing novel therapeutics, particularly in the neuroscience arena. The well-established synthetic routes to its preparation, coupled with its versatile chemical nature, ensure its continued importance for researchers aiming to innovate and develop next-generation pharmaceuticals.
References
-
PubChem. 4-Chlorobenzylpiperazine | C11H15ClN2 | CID 134826. National Center for Biotechnology Information. [Link]
-
P&S Chemicals. Product information, this compound hydrochloride. [Link]
-
PubChem. 4-(4-Chlorobenzoyl)Piperidine | C12H14ClNO | CID 2777115. National Center for Biotechnology Information. [Link]
-
PubChem. This compound hydrochloride | C12H17Cl2N | CID 17039566. National Center for Biotechnology Information. [Link]
-
Wikipedia. 4-Benzylpiperidine. [Link]
-
Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. chemimpex.com [chemimpex.com]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound hydrochloride | C12H17Cl2N | CID 17039566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 8. 4-(4-Chlorobenzoyl)Piperidine | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-(4-Chlorobenzyl)piperidine CAS number and molecular formula
An In-Depth Technical Guide to 4-(4-Chlorobenzyl)piperidine A Senior Application Scientist's Reference for Researchers and Drug Development Professionals
Introduction
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. This guide focuses on a specific, high-value derivative: this compound. As a versatile synthetic intermediate, this compound serves as a critical starting point for the development of novel therapeutic agents, particularly in the fields of neuroscience and pain management.[3] Its structure, featuring a substituted benzyl group appended to the 4-position of the piperidine ring, provides a template for extensive structure-activity relationship (SAR) studies, allowing for the fine-tuning of pharmacological properties.
This document provides a comprehensive overview of this compound, covering its fundamental chemical properties, a detailed synthetic protocol, its applications in modern drug discovery, and essential safety guidelines. The insights herein are curated for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of complex molecular entities.
Core Compound Identification
Precise identification is paramount in chemical synthesis and regulatory documentation. This compound is most commonly handled and stored as its hydrochloride salt to improve stability and ease of handling.[3]
| Identifier | Value | Source |
| Chemical Name | 4-[(4-chlorophenyl)methyl]piperidine hydrochloride | PubChem[4] |
| CAS Number | 36968-94-2 | Chem-Impex[3] |
| Molecular Formula | C₁₂H₁₇Cl₂N (as HCl salt) | PubChem[4] |
| C₁₂H₁₆ClN (as free base) | ||
| Molecular Weight | 246.17 g/mol (as HCl salt) | PubChem[4] |
| IUPAC Name | 4-[(4-chlorophenyl)methyl]piperidine;hydrochloride | PubChem[4] |
| Synonyms | This compound HCl | Chem-Impex[3] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound can be achieved through various routes. A common and illustrative strategy involves the alkylation of a pyridine precursor followed by the reduction of the aromatic ring. This two-step process is favored for its reliability and scalability.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 4-(4-Chlorobenzyl)pyridine
-
Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-picoline (1.0 eq) in anhydrous toluene.
-
Base Addition : Cool the solution to 0°C using an ice bath. Add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M solution in hexanes) dropwise over 20 minutes. The causality here is the deprotonation of the methyl group of 4-picoline, which is rendered acidic by the electron-withdrawing nature of the pyridine ring, forming a resonance-stabilized carbanion.
-
Alkylation : After stirring for 1 hour at 0°C, add a solution of 4-chlorobenzyl chloride (1.05 eq) in anhydrous toluene dropwise. The nucleophilic carbanion attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride in an Sₙ2 reaction.
-
Reaction & Quenching : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion via TLC. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up & Purification : Transfer the mixture to a separatory funnel, extract the aqueous layer with ethyl acetate (3x), and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 4-(4-Chlorobenzyl)pyridine.
Step 2: Catalytic Hydrogenation to this compound
-
Catalyst Setup : To a solution of 4-(4-Chlorobenzyl)pyridine (1.0 eq) in methanol or ethanol in a hydrogenation vessel, add Palladium on carbon (Pd/C, 10 wt. %, ~5 mol%). The palladium catalyst provides a surface for the adsorption of hydrogen and the pyridine derivative, facilitating the reduction.
-
Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir vigorously at room temperature. The aromatic pyridine ring is reduced to a saturated piperidine ring.
-
Monitoring & Filtration : Monitor the reaction by TLC or GC-MS until the starting material is consumed. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Final Product Isolation : Concentrate the filtrate under reduced pressure. The resulting residue is this compound free base. For the hydrochloride salt, dissolve the free base in diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in a solvent, to precipitate the white crystalline hydrochloride salt, which can be collected by filtration.
Synthesis Workflow Diagram
Caption: Fig. 1: Two-step synthesis of this compound.
Physicochemical Properties
The hydrochloride salt is typically a white to off-white crystalline powder.[3] Its properties make it suitable for use in a variety of laboratory settings.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | Chem-Impex[3] |
| Purity | ≥ 94-99% (Varies by supplier) | Chem-Impex[3] |
| Storage Conditions | Store at 0-8 °C | Chem-Impex[3] |
| Solubility | Favorable solubility and compatibility with a range of solvents | Chem-Impex[3] |
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block for more complex molecules. Its utility stems from the combination of a reactive secondary amine in the piperidine ring and the functionalizable chlorobenzyl tail.
-
Pharmaceutical Intermediate : The compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[3]
-
Neuroscience Research : It is widely used in the synthesis of novel compounds for neuroscience research.[3] The piperidine scaffold can mimic the structures of various neurotransmitters, allowing derivatives to modulate their systems and help researchers understand the mechanisms of neurological disorders.[3]
-
Scaffold for Lead Optimization : In medicinal chemistry, the piperidine ring can be N-substituted to introduce a variety of functional groups, while the chloro- group on the phenyl ring can be modified via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore a wide chemical space. This iterative process is fundamental to lead optimization in drug discovery.
Role in Drug Discovery Pipeline
Caption: Fig. 2: Role as a building block in drug discovery.
Safety and Handling
As with all piperidine derivatives, appropriate safety precautions must be observed. The compound and its precursors should be handled in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][6]
-
Handling : Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store at the recommended temperature of 0-8 °C to ensure long-term stability.[3]
-
Spills : In case of a spill, clean up immediately using appropriate absorbent material.[7] Prevent entry into drains or waterways.
While a specific, comprehensive toxicological profile for this exact compound is not widely published, related piperidine structures are known to be irritants and may be harmful if swallowed or inhaled.[9] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound is a foundational building block in modern medicinal chemistry. Its straightforward synthesis and versatile chemical handles make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the creation of next-generation therapeutics for a range of complex diseases.
References
-
PubChem. (n.d.). 4-(4-Chlorobenzoyl)Piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
EMD Millipore. (2023). Piperidine Safety Data Sheet. Retrieved from [Link]
- Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry, 20(01), 1-13.
- Frolov, N. A., & Vereshchagin, A. N. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound hydrochloride | C12H17Cl2N | CID 17039566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. gustavus.edu [gustavus.edu]
solubility of 4-(4-Chlorobenzyl)piperidine in different solvents
An In-depth Technical Guide to the Solubility of 4-(4-Chlorobenzyl)piperidine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for its application in a laboratory setting.
Introduction: The Significance of Solubility in Drug Development
This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of therapeutic agents, including analgesics and neuroprotective drugs.[1] Understanding its solubility is paramount, as this fundamental physicochemical property governs its behavior in various stages of drug development, from reaction kinetics in synthesis to formulation and bioavailability of the final active pharmaceutical ingredient (API).[1][2][3] Poor solubility can lead to challenges in handling, purification, and formulation, potentially impeding the progression of a drug candidate.[2][3] This guide, therefore, aims to provide a detailed exploration of the solubility of this compound, empowering researchers to optimize its use in their scientific endeavors.
Molecular Structure and Theoretical Solubility Profile
The solubility of a compound is intrinsically linked to its molecular structure.[4] this compound possesses a piperidine ring, which is a saturated heterocycle containing a secondary amine. This amine group is capable of acting as a hydrogen bond acceptor and, to a lesser extent, a donor. The presence of the 4-chlorobenzyl group introduces a significant nonpolar, aromatic component to the molecule.
Based on these structural features, a qualitative prediction of its solubility in different solvent classes can be made:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The piperidine ring, being a polar functional group, is expected to impart some solubility in polar protic solvents through hydrogen bonding with the solvent molecules.[4] However, the bulky and nonpolar chlorobenzyl group will likely limit its aqueous solubility. The parent compound, piperidine, is miscible with water, but the large hydrophobic substituent in this compound will significantly reduce this miscibility.[5]
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents are effective at solvating polar molecules. It is anticipated that this compound will exhibit good solubility in these solvents due to dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The presence of the nonpolar chlorobenzyl group suggests that there will be some degree of solubility in nonpolar solvents through van der Waals forces. Dichloromethane is often a good solvent for compounds with moderate polarity.
It is important to note that the hydrochloride salt of this compound is described as having "favorable solubility and compatibility with a range of solvents," which is a common strategy to enhance the aqueous solubility of basic compounds for formulation purposes.[1]
Experimental Determination of Equilibrium Solubility
To obtain quantitative data on the solubility of this compound, a rigorous experimental approach is necessary. The equilibrium solubility or thermodynamic solubility is the most consistent measurement if performed correctly.[6] The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility.[7][8]
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute.[6][9] At equilibrium, the concentration of the solute in the solvent represents its solubility at that temperature.
Detailed Experimental Protocol
The following protocol outlines the steps for determining the equilibrium solubility of this compound.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, hexane, toluene, dichloromethane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. A general guideline is to add an amount that is visibly in excess to ensure saturation.[9]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies).[6]
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6][9] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[6]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.[10]
-
Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant or filter the solution through a chemically compatible syringe filter (e.g., PTFE for organic solvents).[11]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze both the standard solutions and the saturated sample solutions using a validated analytical method, such as HPLC.[11]
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated samples by interpolating from the calibration curve. This concentration is the equilibrium solubility.
-
dot
Caption: Experimental workflow for determining equilibrium solubility.
Intermolecular Interactions and Solubility
The dissolution of this compound in a solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
dot
Caption: Solute-solvent interactions influencing solubility.
Predicted Solubility Data Summary
While experimental data is essential for definitive values, a predicted qualitative solubility profile is presented below to guide initial experimental design.
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Water, Ethanol | Low to Moderate | Hydrogen bonding, Dipole-dipole |
| Polar Aprotic | DMSO, Acetonitrile | Moderate to High | Dipole-dipole |
| Nonpolar | Hexane, Toluene | Low to Moderate | van der Waals forces |
| Chlorinated | Dichloromethane | Moderate to High | Dipole-dipole, van der Waals forces |
Safety Considerations
While a specific Safety Data Sheet (SDS) for this compound was not retrieved, related compounds suggest that appropriate safety precautions should be taken. For instance, 4-(4-Chlorobenzoyl)piperidine is harmful if swallowed and causes serious eye irritation.[12] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are essential.
Conclusion
The solubility of this compound is a critical parameter that influences its utility in pharmaceutical research and development. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure and has outlined a detailed, field-proven experimental protocol for its quantitative determination. By applying the principles and methodologies described herein, researchers can effectively characterize the solubility of this important synthetic intermediate, thereby facilitating its successful application in the synthesis of novel therapeutic agents.
References
-
Biorelevant. (n.d.). Equilibrium solubility of a drug substance. Retrieved from [Link]
-
AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
-
University of Waterloo. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
- Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
- Lindenberg, M., Kopp, S., & Dressman, J. B. (2004). Classification of orally administered drugs on the World Health Organization Model list of Essential Medicines according to the biopharmaceutics classification system. European Journal of Pharmaceutics and Biopharmaceutics, 58(2), 265-278.
-
Quora. (2017). How can you determine the solubility of organic compounds? Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Chlorobenzoyl)Piperidine. Retrieved from [Link]
-
Simon Fraser University. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzylpiperazine. Retrieved from [Link]
-
Millipore Corporation. (2003). Automated Screening of Aqueous Compound Solubility in Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
- Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. quora.com [quora.com]
- 5. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 6. biorelevant.com [biorelevant.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. scielo.br [scielo.br]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. 4-(4-Chlorobenzoyl)Piperidine | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Activity of 4-(4-Chlorobenzyl)piperidine and Its Analogs: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." The piperidine ring is arguably one of the most prominent of these scaffolds, forming the core of numerous natural alkaloids and over twenty classes of pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal building block for engaging with complex biological targets.[3][4]
This guide focuses on a specific, highly versatile subset of this chemical class: 4-(4-Chlorobenzyl)piperidine and its analogs. The incorporation of a 4-chlorobenzyl moiety introduces critical physicochemical properties. The chlorine atom, an electron-withdrawing group, can significantly influence a molecule's electronic character, metabolic stability, and lipophilicity, which in turn enhances membrane permeability and binding affinity to target proteins.[5]
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. We will move beyond a simple catalog of activities to provide a synthesized analysis of the structure-activity relationships (SAR), mechanisms of action, and the causality behind the experimental methodologies used to evaluate this promising class of compounds. We will explore its journey from a versatile chemical intermediate to a core component of potent modulators of inflammation, neurological disorders, and beyond.
Chapter 1: The Chemical Landscape: Synthesis and Properties
The this compound scaffold is a valuable starting point for chemical library synthesis due to its synthetic tractability and the distinct properties each of its components confers. The piperidine ring provides a basic nitrogen atom (pKa ≈ 11.2), allowing for salt formation to improve solubility, while also acting as a key hydrogen bond acceptor or donor (protonated form) in receptor interactions.[3][4]
Core Synthesis Strategies
The construction of the core scaffold and its analogs can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.
A fundamental and widely used approach involves the catalytic hydrogenation of a corresponding pyridine precursor. This method is robust and often high-yielding.
Workflow: Synthesis via Catalytic Hydrogenation
Caption: General synthetic workflow for this compound.
For generating analogs with greater structural diversity, particularly with substitutions on the piperidine ring, more complex strategies such as the aza-Prins cyclization are employed. This reaction allows for the stereoselective construction of the piperidine ring while simultaneously introducing functionalities, such as a halogen at the 4-position, which can be used for further derivatization.[6]
Physicochemical and Structural Significance
The 4-chlorobenzyl group is not merely a passive structural element. Its presence is a deliberate medicinal chemistry strategy.
-
Lipophilicity: The chlorine atom increases the overall lipophilicity of the molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[5]
-
Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, potentially increasing the half-life of the compound in vivo.
-
Binding Interactions: The electron-rich chlorine atom can participate in halogen bonding or other non-covalent interactions within a protein's binding pocket, enhancing affinity and selectivity.
Chapter 2: Key Biological Targets and Mechanisms of Action
The this compound scaffold has been identified as a key pharmacophore for modulating several critical biological pathways implicated in a range of diseases.
CCR2 Antagonism and Anti-Inflammatory Activity
A major area of investigation for this scaffold is in the development of antagonists for the C-C chemokine receptor type 2 (CCR2).[7]
The MCP-1/CCR2 Signaling Axis: The chemokine monocyte chemoattractant protein-1 (MCP-1, also known as CCL2) is a primary ligand for CCR2. The binding of MCP-1 to CCR2, which is highly expressed on monocytes, macrophages, and memory T cells, initiates a signaling cascade that leads to directed cell migration (chemotaxis) toward sites of inflammation.[7] This pathway is a master regulator of monocytic infiltration in numerous chronic inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, asthma, and psoriasis.[7][8]
Analogs of this compound have emerged as potent and selective CCR2 antagonists. By competitively binding to the receptor, they block the recruitment of inflammatory cells, thereby disrupting the chronic inflammatory cycle.[8][9]
Signaling Pathway: CCR2-Mediated Chemotaxis
Caption: The MCP-1/CCR2 signaling pathway and its inhibition.
Neuromodulatory and Analgesic Effects
The parent scaffold, 4-benzylpiperidine, is known to act as a monoamine releasing agent, with a preference for norepinephrine and dopamine over serotonin.[10] It also functions as a weak monoamine oxidase (MAO) inhibitor.[10] This activity profile suggests that chlorinated analogs could have significant potential in treating neurological and psychiatric disorders.
Furthermore, the this compound core is a recognized intermediate in the synthesis of analgesics.[5][11] The broader piperidine class includes exceptionally potent narcotic agonists, such as fentanyl and its analogs, which are often 4-substituted piperidines.[12] Recent studies have identified novel piperidine analogs based on this core structure that are highly potent and selective μ-opioid receptor (MOR) agonists, highlighting the scaffold's potential for developing next-generation pain therapeutics.[13]
Anticancer and Antimicrobial Potential
The versatility of the piperidine scaffold extends to oncology and infectious diseases.
-
Anticancer: While direct studies on this compound are nascent, a closely related analog, 1-(4-chlorobenzyl)piperazine, has demonstrated significant cytotoxic activity against MCF-7 and HCT-116 cancer cell lines.[14] The broader class of piperidin-4-ones is being actively investigated for its anticancer properties, suggesting that modifications to the core this compound structure could yield potent oncologic agents.[1][15]
-
Antitubercular: In the search for new treatments for tuberculosis, novel piperidinol compounds derived from this scaffold have been identified with promising activity against Mycobacterium tuberculosis.[16][17]
Chapter 3: Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between a compound's structure and its biological activity is the cornerstone of rational drug design. For the this compound scaffold, SAR studies have revealed key insights for optimizing potency and selectivity against various targets.
Pharmacophore Model: Key Modification Points
Caption: Key pharmacophoric features and modification sites.
The following table summarizes key SAR findings from the literature, focusing on how specific structural modifications influence biological activity.
| Target/Activity | Modification Site | Structural Change | Effect on Activity | Reference |
| CCR2 Antagonism | Piperidine N1 | Addition of a cyclohexyl ring linked to an amide | Increase in binding affinity. The bulky, lipophilic group effectively occupies a hydrophobic pocket in the receptor. | [9] |
| μ Opioid Agonism | Phenyl Ring | Introduction of a hydroxyl group at the meta-position (3-position) | Significant increase in potency and selectivity for the μ opioid receptor. This mimics the phenolic hydroxyl in morphine. | [13] |
| μ Opioid Agonism | Linker | Varying the linker between the piperidine and phenyl ring | Pivotal role in binding affinity and selectivity. The optimal length and flexibility are crucial for correct orientation in the binding site. | [13] |
| Anticancer | Piperidine N1 | Substitution with s-Triazine moieties | Potent cytotoxic activity observed. The specific substituent on the triazine ring further modulates potency. | [14] |
| CCR5 Antagonism | Piperidine C4 | Introduction of a hydroxyl group | Improved potency . Provides an additional hydrogen bonding interaction point. | [18] |
Chapter 4: Experimental Protocols and Methodologies
The evaluation of novel compounds requires a cascade of robust and validated assays. The choice of each experiment is deliberate, designed to answer a specific question about the compound's properties, from initial target binding to functional cellular effects and, ultimately, in vivo efficacy.
Drug Discovery and Evaluation Workflow
Caption: A typical workflow for drug discovery and evaluation.
Protocol 4.1: CCR2 Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human CCR2 receptor. This is a foundational assay to confirm direct interaction with the target.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from a stable cell line overexpressing the human CCR2 receptor (e.g., HEK293-CCR2).
-
Assay Buffer: Use a binding buffer such as 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, with 0.2% BSA, pH 7.1.
-
Radioligand: Utilize a high-affinity CCR2 radioligand, such as [¹²⁵I]-MCP-1.
-
Competition Assay:
-
In a 96-well plate, add a fixed concentration of [¹²⁵I]-MCP-1 (e.g., 0.1 nM) to each well.
-
Add increasing concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
For non-specific binding (NSB) control wells, add a high concentration of an unlabeled known CCR2 antagonist (e.g., 10 µM).
-
For total binding (B₀) wells, add only the radioligand and buffer.
-
-
Incubation: Add the prepared cell membranes (e.g., 5-10 µg protein per well) to initiate the binding reaction. Incubate for 60-90 minutes at room temperature.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), washing with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to the total binding. Determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 4.2: Monocyte Chemotaxis Assay
Objective: To assess the functional ability of test compounds to inhibit MCP-1-induced migration of monocytic cells. This assay validates that target binding translates into a biological effect.
Methodology:
-
Cell Culture: Use a human monocytic cell line that expresses CCR2, such as THP-1. Culture cells to a density of approximately 1x10⁶ cells/mL.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., a 96-well Transwell plate) with a polycarbonate membrane (e.g., 5 µm pore size).
-
Chemoattractant: In the lower chamber, add assay medium containing a predetermined optimal concentration of human MCP-1 (e.g., 10 ng/mL). For negative control wells, add medium only.
-
Compound Treatment: Resuspend THP-1 cells in assay medium. Pre-incubate the cells with various concentrations of the test compound (or vehicle control) for 30 minutes at 37°C.
-
Cell Migration: Add the pre-incubated cell suspension (e.g., 1x10⁵ cells) to the upper chamber of the Transwell plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow cell migration towards the chemoattractant in the lower chamber.
-
Quantification:
-
Carefully remove the upper chamber.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by direct cell counting with a hemocytometer or by using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence with a plate reader.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each compound concentration compared to the vehicle control (MCP-1 alone). Determine the IC₅₀ value by plotting the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a highly fruitful area of medicinal chemistry. Its inherent "drug-like" properties and synthetic accessibility have made it a foundational element in the development of potent modulators for a diverse range of biological targets. The research highlighted in this guide demonstrates its significant potential, particularly as a source of novel anti-inflammatory agents via CCR2 antagonism and as a promising framework for next-generation analgesics and CNS-active compounds.
Future research should focus on:
-
Multiparameter Optimization: Moving beyond potency to systematically improve pharmacokinetic (ADME) and safety profiles of lead compounds.
-
Exploring New Targets: Leveraging the scaffold's versatility to design and screen libraries against other G-protein coupled receptors (GPCRs), ion channels, and enzymes.
-
Structure-Based Design: Utilizing high-resolution crystal structures of ligand-receptor complexes to design new analogs with enhanced selectivity and novel mechanisms of action.
The continued exploration of this privileged structure is poised to yield significant contributions to the development of new medicines for treating a wide array of human diseases.
References
-
Rasayan Journal of Chemistry. (2017). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
-
Maddry, J. A., et al. (2011). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed. Retrieved from [Link]
-
Ferro, S., et al. (2017). Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]
-
Maddry, J. A., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
-
Xia, M., & Sui, Z. (2009). Recent developments in CCR2 antagonists. PubMed. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Crooks, P. A. (1995). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. Retrieved from [Link]
-
Organic Chemistry. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]
-
Li, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. Retrieved from [Link]
-
BioWorld. (2007). Novel CCR2 antagonist shows in vivo efficacy in models of chronic inflammation. Retrieved from [Link]
-
Kaczor, A. A., & Płaziński, W. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]
-
Vilums, M., et al. (2014). Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives. PubMed. Retrieved from [Link]
-
Nepram, S., & Singh, P. (2014). Piperidin-4-one: the potential pharmacophore. PubMed. Retrieved from [Link]
-
Kim, J., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. This compound | 36938-76-8 | Benchchem [benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
- 12. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacological profile of substituted piperidine derivatives
An In-Depth Technical Guide to the Pharmacological Profile of Substituted Piperidine Derivatives
Introduction
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its derivatives are found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. This guide provides a comprehensive overview of the , focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical moiety.
Structural Features and Pharmacological Significance
The pharmacological diversity of substituted piperidine derivatives arises from the ring's conformational flexibility and the ability to introduce a wide range of substituents at various positions. The piperidine ring can adopt several conformations, with the chair conformation being the most stable. The orientation of substituents as either axial or equatorial can significantly influence the molecule's interaction with its biological target.
Key Substituted Piperidine Scaffolds in Drug Discovery
Several substituted piperidine-containing scaffolds have proven to be particularly fruitful in the development of therapeutic agents.
-
4-Substituted Piperidines: This is one of the most extensively studied classes. The substitution at the 4-position can be tailored to interact with specific binding pockets in receptors and enzymes. A prime example is the fentanyl class of opioids, where a 4-anilidopiperidine core is crucial for their potent analgesic activity.
-
3-Substituted Piperidines: Modifications at the 3-position have led to the development of compounds targeting various central nervous system (CNS) receptors. For instance, certain 3-substituted piperidines act as selective serotonin reuptake inhibitors (SSRIs).
-
2-Substituted Piperidines: This class includes compounds like methylphenidate (Ritalin), a psychostimulant used to treat Attention Deficit Hyperactivity Disorder (ADHD). The stereochemistry at the 2-position is critical for its activity.
Structure-Activity Relationships (SAR)
The relationship between the chemical structure of a piperidine derivative and its biological activity is a cornerstone of its pharmacological profiling. Key SAR considerations include:
-
Nature of the Substituent: The size, lipophilicity, and electronic properties of the substituent(s) dramatically impact binding affinity and selectivity.
-
Stereochemistry: The chiral centers within the piperidine ring and its substituents often lead to stereoisomers with distinct pharmacological profiles.
-
Nitrogen Substitution: The substituent on the piperidine nitrogen influences the compound's basicity (pKa) and overall pharmacokinetic properties.
Mechanisms of Action
Substituted piperidine derivatives exert their pharmacological effects by interacting with a wide range of biological targets. Understanding the mechanism of action is paramount for rational drug design and development.
G-Protein Coupled Receptors (GPCRs)
A significant number of piperidine-based drugs target GPCRs, a large family of transmembrane receptors involved in various physiological processes.
-
Opioid Receptors: The μ-opioid receptor is a well-known target for piperidine derivatives like fentanyl and its analogs, which are potent analgesics.
-
Dopamine Receptors: Antipsychotic drugs such as haloperidol, a butyrophenone derivative with a piperidine moiety, act as antagonists at dopamine D2 receptors.
-
Serotonin Receptors: Various piperidine-containing compounds modulate serotonergic neurotransmission by acting on different 5-HT receptor subtypes.
Ion Channels
Substituted piperidines can also modulate the activity of ion channels, which are critical for neuronal excitability and other cellular functions.
-
Voltage-gated Sodium Channels: Certain piperidine derivatives have been investigated for their local anesthetic and antiarrhythmic properties through the blockade of these channels.
-
Potassium Channels: The hERG potassium channel is a critical anti-target in drug development due to the risk of cardiac arrhythmias. Many piperidine-containing compounds are screened for hERG liability.
Enzymes
Enzymes are another important class of targets for piperidine derivatives.
-
Acetylcholinesterase (AChE): Donepezil, a piperidine-based drug for Alzheimer's disease, is a potent and selective inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Experimental Pharmacological Profiling
A thorough pharmacological characterization of substituted piperidine derivatives involves a battery of in vitro and in vivo assays to determine their potency, selectivity, efficacy, and pharmacokinetic properties.
In Vitro Assays
3.1.1. Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor. The principle involves the competition between a radiolabeled ligand and the test compound for binding to the target receptor.
Experimental Protocol: Radioligand Binding Assay for μ-Opioid Receptor
-
Membrane Preparation: Prepare cell membranes expressing the μ-opioid receptor from a suitable cell line (e.g., CHO-K1 cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled μ-opioid receptor ligand (e.g., [³H]-DAMGO) and varying concentrations of the test piperidine derivative.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
3.1.2. Functional Assays
Functional assays measure the biological response elicited by the compound upon binding to its target.
Experimental Protocol: [³⁵S]GTPγS Binding Assay for GPCR Agonist/Antagonist Activity
-
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.
-
Assay Buffer: Prepare an assay buffer containing GDP (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 μM GDP).
-
Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.
-
Separation: Separate bound and free [³⁵S]GTPγS by filtration.
-
Quantification: Measure the radioactivity on the filter.
-
Data Analysis: For agonists, determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect). For antagonists, determine the IC₅₀ in the presence of a known agonist.
Diagram: GPCR Signaling Pathway
Caption: Agonist binding to a GPCR activates a G-protein, leading to a downstream cellular response.
In Vivo Models
In vivo studies are essential to evaluate the overall pharmacological effect and safety profile of a compound in a living organism. The choice of animal model depends on the therapeutic indication.
Experimental Protocol: Hot Plate Test for Analgesia in Mice
-
Acclimatization: Acclimatize mice to the testing room and equipment.
-
Baseline Measurement: Determine the baseline latency for each mouse to a thermal stimulus (e.g., licking a paw or jumping) on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Drug Administration: Administer the test piperidine derivative or vehicle control via a suitable route (e.g., intraperitoneal injection).
-
Post-treatment Measurement: Measure the response latency at various time points after drug administration.
-
Data Analysis: Calculate the maximum possible effect (%MPE) and compare the results between the treated and control groups.
Diagram: Drug Development Workflow for Piperidine Derivatives
Caption: A typical workflow for the preclinical development of novel piperidine-based drug candidates.
Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) properties of substituted piperidine derivatives are critical for their therapeutic success. The piperidine ring itself is generally metabolically stable, but the substituents are susceptible to various enzymatic transformations.
-
Metabolism: Common metabolic pathways include N-dealkylation, hydroxylation of the piperidine ring or its substituents, and conjugation reactions.
-
Drug-Drug Interactions: Some piperidine derivatives can inhibit or induce cytochrome P450 (CYP) enzymes, leading to potential drug-drug interactions.
Data Summary: Pharmacological Properties of Selected Piperidine Derivatives
| Compound | Target | Mechanism of Action | Therapeutic Use |
| Fentanyl | μ-Opioid Receptor | Agonist | Analgesic |
| Haloperidol | Dopamine D2 Receptor | Antagonist | Antipsychotic |
| Donepezil | Acetylcholinesterase | Inhibitor | Alzheimer's Disease |
| Methylphenidate | Dopamine/Norepinephrine Transporters | Reuptake Inhibitor | ADHD |
Conclusion
Substituted piperidine derivatives represent a remarkably successful and versatile scaffold in modern drug discovery. Their rich pharmacological profiles, stemming from their diverse structures and mechanisms of action, have led to the development of numerous life-changing medications. A thorough understanding of their SAR, combined with a comprehensive experimental evaluation of their biological activity and pharmacokinetic properties, is essential for the continued innovation of novel piperidine-based therapeutics. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting and impactful area of medicinal chemistry.
References
A Technical Guide to the Potential Mechanism of Action of 4-(4-Chlorobenzyl)piperidine
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Deconstructing a Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, a "privileged scaffold" that appears in a vast array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with numerous biological targets.[1] 4-(4-Chlorobenzyl)piperidine (4-CBP) emerges from this lineage as a versatile synthetic intermediate used in the development of novel analgesics and neuroprotective agents.[2] While its primary utility has been as a building block, its core structure bears a striking resemblance to several classes of pharmacologically active molecules. This guide provides an in-depth, hypothesis-driven exploration of the potential mechanisms of action for 4-CBP, grounded in the pharmacology of its structural analogs and outlining a rigorous experimental framework for validation.
Molecular Profile of this compound (4-CBP)
4-CBP is a disubstituted piperidine featuring a benzyl group at the 4-position, which is itself substituted with a chlorine atom at its para-position. This substitution pattern is critical, as halogenation of aromatic rings is a common strategy in drug design to modulate metabolic stability, lipophilicity, and target affinity.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C12H16ClN | [2] |
| Molecular Weight | 210.72 g/mol | [3] |
| PubChem CID | 3732780 | [3] |
| Appearance | White to off-white crystalline powder (as HCl salt) | [2] |
Primary Hypothesized Mechanisms of Action
The structural architecture of 4-CBP suggests two primary, and potentially interconnected, mechanistic hypotheses that warrant thorough investigation. The following sections dissect the rationale behind each hypothesis and propose a self-validating experimental workflow to interrogate them.
Hypothesis I: Modulation of Monoamine Transporter Activity
Causality and Rationale: The 4-benzylpiperidine core is a well-established pharmacophore for interacting with monoamine transporters.
-
Dopamine & Norepinephrine Transporters (DAT & NET): The parent compound, 4-benzylpiperidine (lacking the chlorine), is a monoamine releasing agent with significant potency and selectivity for the dopamine and norepinephrine transporters over the serotonin transporter.[4] It also exhibits weak activity as a monoamine oxidase inhibitor (MAOI).[4]
-
Serotonin Transporter (SERT): Studies on 4-benzylpiperidine carboxamide derivatives have demonstrated that modifications to the scaffold can yield potent triple reuptake inhibitors (SNDRIs).[5] The presence and position of aromatic substituents are critical determinants of selectivity between SERT and DAT.[5]
-
Structural Analogy: The 4-chlorophenyl moiety is present in potent and selective DAT inhibitors such as the phenyltropane RTI-113, suggesting this feature is compatible with high-affinity binding to monoamine transporters.[6]
Based on this evidence, it is highly probable that 4-CBP interacts with one or more monoamine transporters. The primary scientific question is not if it binds, but with what affinity and functional consequence (i.e., inhibitor vs. releaser).
Proposed Experimental Validation Workflow:
The following protocol outlines a standard, robust methodology to determine the affinity and functional potency of 4-CBP at human DAT, NET, and SERT.
Caption: Experimental workflow for characterizing 4-CBP's activity at monoamine transporters.
Protocol 2.1.1: Radioligand Binding and Synaptosomal Uptake Assays
-
Preparation of Test Compound: Prepare a 10 mM stock solution of this compound HCl in sterile dH₂O or DMSO, followed by serial dilutions to create a 10-point concentration curve (e.g., 1 pM to 10 µM).
-
Cell Membrane/Synaptosome Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing recombinant human DAT, NET, or SERT for binding assays. For uptake assays, prepare fresh synaptosomes from specific rat brain regions (striatum for DAT, hippocampus for SERT, and hypothalamus for NET).
-
Radioligand Binding Assay:
-
Incubate cell membranes with a fixed concentration of a selective radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) and varying concentrations of 4-CBP.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).
-
After incubation, rapidly filter the samples through glass fiber filters and wash to separate bound from free radioligand.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
-
Synaptosomal Uptake Assay:
-
Pre-incubate synaptosomes with varying concentrations of 4-CBP or a reference standard (e.g., cocaine).
-
Initiate uptake by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).
-
Incubate for a short period at 37°C (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Terminate the reaction by rapid filtration and washing over ice-cold buffer.
-
Quantify the radioactivity trapped within the synaptosomes.
-
Calculate the IC₅₀ value (the concentration of 4-CBP that inhibits 50% of neurotransmitter uptake).
-
Anticipated Data Summary:
| Target | Binding Affinity (Ki, nM) | Functional Potency (IC₅₀, nM) |
| DAT | Hypothetical Value | Hypothetical Value |
| NET | Hypothetical Value | Hypothetical Value |
| SERT | Hypothetical Value | Hypothetical Value |
Hypothesis II: Ligand Activity at Sigma (σ) Receptors
Causality and Rationale: The piperidine scaffold is a classic feature of high-affinity sigma receptor ligands.[7]
-
Pharmacophore Similarity: Many established sigma-1 (σ₁) and sigma-2 (σ₂) receptor ligands, such as haloperidol and (+)-pentazocine, contain a substituted piperidine ring.[8]
-
Neuroprotection Link: The neuroprotective effects attributed to compounds related to 4-CBP are a hallmark of σ₁ receptor activation.[2] The potent σ₁ ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has been shown to be neuroprotective in experimental stroke models.[9]
-
Mechanism of Neuroprotection: σ₁ receptors are unique ligand-operated chaperone proteins located at the endoplasmic reticulum (ER)-mitochondrion interface.[10] Upon activation, they translocate and modulate a host of downstream effectors, including ion channels (e.g., NMDA receptors) and intracellular calcium signaling, which are pivotal in neuronal survival and death pathways.[10][11]
Given the strong precedent, it is critical to evaluate 4-CBP as a potential sigma receptor ligand. The key questions are its affinity and selectivity for the σ₁ vs. σ₂ subtypes and whether it functions as an agonist or an antagonist.
Proposed Experimental Validation Workflow:
Caption: Workflow to determine 4-CBP's affinity and functional activity at sigma receptors.
Protocol 2.2.1: Sigma Receptor Competitive Binding Assays
-
Membrane Preparation: Use prepared membranes from rat liver (high in σ₂) and guinea pig brain (high in σ₁), or from cell lines overexpressing the individual human subtypes.
-
σ₁ Receptor Binding Assay:
-
Incubate membranes with the σ₁-selective radioligand -pentazocine and varying concentrations of 4-CBP.
-
Determine non-specific binding using a high concentration of unlabeled haloperidol.
-
Process samples via rapid filtration and quantify using liquid scintillation.
-
Calculate the Ki value.
-
-
σ₂ Receptor Binding Assay:
-
Incubate membranes with the non-selective σ ligand [³H]DTG in the presence of a high concentration of unlabeled (+)-pentazocine to mask the σ₁ sites.
-
Add varying concentrations of 4-CBP.
-
Determine non-specific binding using unlabeled haloperidol.
-
Process and analyze as described for the σ₁ assay to determine the Ki value for the σ₂ site.
-
Downstream Signaling: Connecting Primary Targets to Neuroprotection
Assuming 4-CBP demonstrates high affinity for the σ₁ receptor, the next logical step is to investigate the downstream consequences of this interaction, particularly as they relate to neuroprotection. The literature strongly suggests a mechanistic link between σ₁ receptor activation and the modulation of excitotoxic signaling cascades.[9]
Hypothesized Signaling Pathway: A plausible neuroprotective mechanism involves 4-CBP acting as a σ₁ receptor agonist. This engagement stabilizes the σ₁-BiP chaperone complex at the ER, preventing ER stress. Upon an excitotoxic insult (e.g., excessive glutamate), activated σ₁ receptors translocate to the plasma membrane, where they negatively modulate the function of NMDA receptors.[11] This modulation is thought to occur via disruption of the coupling between the NMDA receptor and postsynaptic density protein 95 (PSD-95), which in turn uncouples the receptor from neuronal nitric oxide synthase (nNOS).[11] The ultimate effect is a reduction in ischemia-evoked nitric oxide (NO) production, a key mediator of neuronal damage.[9]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound hydrochloride | C12H17Cl2N | CID 17039566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 5. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RTI-113 - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Sigma Receptors [sigmaaldrich.com]
- 9. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
safety, handling, and storage of 4-(4-Chlorobenzyl)piperidine hydrochloride
An In-depth Technical Guide to the Safe Handling, and Storage of 4-(4-Chlorobenzyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Profile of this compound hydrochloride
This compound hydrochloride is a versatile organic compound recognized for its role as a key intermediate in pharmaceutical research and development.[1] Its molecular structure, featuring a piperidine ring attached to a chlorobenzyl group, makes it a valuable building block in the synthesis of a wide range of bioactive molecules, including analgesics, anti-inflammatory drugs, and neuroprotective agents.[1] Researchers and chemists utilize this compound in studies related to neurotransmitter systems and for creating novel compounds in medicinal chemistry.[1] Given its frequent use in laboratory settings, a comprehensive understanding of its safety, handling, and storage is paramount to ensure the well-being of personnel and the integrity of research outcomes.
This guide provides a detailed technical overview of the essential safety protocols and handling procedures for this compound hydrochloride, grounded in established safety data and best practices.
| Compound Property | Value |
| Molecular Formula | C₁₂H₁₆ClN·HCl[1] |
| Molecular Weight | 246.18 g/mol [1][2] |
| Appearance | White to off-white crystalline powder[1] |
| CAS Number | 36968-94-2[1][2] |
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with this compound hydrochloride is the foundation of its safe use. The compound is classified with several hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Classifications
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral (Potential) | Harmful if swallowed[2] | H302 |
| Skin Corrosion/Irritation | Causes skin irritation[2][3] | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[2][3] | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation[2][3] | H335 |
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The hydrochloride salt form is generally stable, particularly under acidic conditions, which is an advantage for its handling and storage.[4] However, as a fine crystalline powder, it can easily become airborne, creating an inhalation hazard.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure risk.
Engineering Controls
The primary engineering control for handling this compound is to work in a well-ventilated area.[3][5][6]
-
Chemical Fume Hood: All weighing and handling of the solid compound should be performed inside a certified chemical fume hood to contain airborne particles.
-
Ventilation: General laboratory ventilation should be adequate to prevent the accumulation of dust or vapors.[7]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a risk assessment of the procedures being performed.
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against airborne powder and splashes.[5][7]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile) that are inspected for integrity before each use.[5][7] Proper glove removal technique (without touching the outer surface) is critical to avoid skin contact.[7]
-
Lab Coat/Protective Clothing: A standard lab coat is sufficient for small quantities. For larger-scale operations, a complete suit protecting against chemicals may be necessary.[7]
-
-
Respiratory Protection: If working outside of a fume hood or if dust formation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter should be used.[8]
Workflow: Donning and Doffing PPE
Caption: Decision-making workflow for responding to an accidental laboratory spill.
Fire-Fighting Measures
While not considered a significant fire risk, containers of this compound hydrochloride may burn. [3]
-
Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There are no restrictions on the type of extinguisher that may be used. [3]* Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus and full protective gear. [6]* Hazards from Combustion: May emit corrosive or toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride, during combustion. [6]
Disposal Considerations
All waste materials, including spilled compound and contaminated items (e.g., gloves, weighing paper), must be disposed of as hazardous waste.
-
Containment: Place waste in a clearly labeled, sealed container. [3]* Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 4-(3,4-DICHLOROBENZYL)
- 4-(4-Chlorophenoxy)piperidine hydrochloride - CymitQuimica. (URL: )
- 1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride - AK Scientific, Inc. (URL: )
- This compound Hydrochloride - Chem-Impex. (URL: )
- 3-(4-Chlorobenzyl)-piperidine hydrochloride - Sigma-Aldrich. (URL: )
- This compound hydrochloride | C12H17Cl2N | CID 17039566 - PubChem. (URL: )
- PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: )
- Buy 3-(4-Chlorobenzyl)piperidine hydrochloride | 1171692-94-6 - Smolecule. (URL: )
- SAFETY D
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound hydrochloride | C12H17Cl2N | CID 17039566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Buy 3-(4-Chlorobenzyl)piperidine hydrochloride | 1171692-94-6 [smolecule.com]
- 5. echemi.com [echemi.com]
- 6. aksci.com [aksci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
spectroscopic data (NMR, IR, Mass Spec) for 4-(4-Chlorobenzyl)piperidine
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-Chlorobenzyl)piperidine, a key building block in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for the free base form of this molecule, this guide presents a combination of predicted data, experimental data for its hydrochloride salt, and comparative data from the closely related analogue, 4-benzylpiperidine. This approach allows for a robust and scientifically sound interpretation of the molecule's spectral characteristics, offering valuable insights for researchers and scientists in the field.
Molecular Structure and Key Features
This compound possesses a piperidine ring substituted at the 4-position with a 4-chlorobenzyl group. This structure presents several key features that are amenable to spectroscopic analysis: the saturated heterocyclic piperidine core, the aromatic chlorophenyl ring, and the benzylic methylene bridge. Understanding the interplay of these components is crucial for interpreting the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound, supported by experimental data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 | d (J ≈ 8.5 Hz) | 2H | Ar-H (ortho to Cl) |
| ~7.10 | d (J ≈ 8.5 Hz) | 2H | Ar-H (meta to Cl) |
| ~3.05 | d (br) | 2H | Piperidine-H (2,6-ax) |
| ~2.55 | t (br) | 2H | Piperidine-H (2,6-eq) |
| ~2.50 | d (J ≈ 7.0 Hz) | 2H | Benzyl-CH₂ |
| ~1.65 | m | 1H | Piperidine-H (4) |
| ~1.55 | d (br) | 2H | Piperidine-H (3,5-ax) |
| ~1.30 | q (br) | 2H | Piperidine-H (3,5-eq) |
| ~1.70 (variable) | s (br) | 1H | N-H |
Causality Behind Experimental Choices & Interpretation:
The predicted spectrum is based on established chemical shift principles and comparison with 4-benzylpiperidine.[1][2] The aromatic protons are expected to appear as two distinct doublets due to the para-substitution on the phenyl ring. The protons ortho to the electron-withdrawing chlorine atom will be deshielded and appear at a higher chemical shift compared to the meta protons. The benzylic protons will appear as a doublet, coupled to the adjacent methine proton on the piperidine ring. The piperidine protons exhibit complex splitting patterns due to their diastereotopic nature in the chair conformation. The axial protons at positions 2 and 6 are typically shifted upfield compared to their equatorial counterparts. The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz):
| Chemical Shift (δ) ppm | Assignment |
| ~139.0 | Ar-C (quaternary, C-Cl) |
| ~131.5 | Ar-C (quaternary, C-CH₂) |
| ~130.0 | Ar-CH (ortho to Cl) |
| ~128.5 | Ar-CH (meta to Cl) |
| ~46.0 | Piperidine-CH₂ (2,6) |
| ~43.0 | Benzyl-CH₂ |
| ~37.0 | Piperidine-CH (4) |
| ~32.0 | Piperidine-CH₂ (3,5) |
Causality Behind Experimental Choices & Interpretation:
The predicted chemical shifts are derived from the analysis of 4-benzylpiperidine[3] and considering the electronic effects of the chlorine substituent. The carbon atom attached to the chlorine will be the most downfield in the aromatic region. The quaternary carbon attached to the benzyl group will also be downfield. The piperidine carbons will appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded among the piperidine ring carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch |
| 3000-2800 | Strong | C-H Stretch (Aliphatic) |
| ~3020 | Medium | C-H Stretch (Aromatic) |
| ~1600, 1490 | Medium | C=C Stretch (Aromatic Ring) |
| ~1100 | Strong | C-N Stretch |
| ~1090, 1015 | Strong | C-Cl Stretch |
| ~820 | Strong | C-H Bend (p-disubstituted) |
Causality Behind Experimental Choices & Interpretation:
The predicted IR spectrum is based on the known absorption frequencies of functional groups and comparison with the IR spectrum of 4-benzylpiperidine.[4] The broad N-H stretch around 3300 cm⁻¹ is characteristic of a secondary amine. The strong aliphatic C-H stretches between 3000 and 2800 cm⁻¹ arise from the piperidine and benzyl methylene groups. Aromatic C-H stretches appear at slightly higher wavenumbers. The characteristic C=C stretching vibrations of the aromatic ring are expected around 1600 and 1490 cm⁻¹. A strong band corresponding to the C-Cl stretch is predicted around 1090-1015 cm⁻¹. The out-of-plane C-H bending vibration around 820 cm⁻¹ is indicative of para-disubstitution on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 210 | High | [M+H]⁺ (for the hydrochloride salt)[5] |
| 209 | Moderate | [M]⁺• |
| 125 | High | [M - C₆H₄Cl]⁺ (loss of chlorophenyl group) |
| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |
| 84 | High | [C₅H₁₀N]⁺ (piperidine fragment) |
Causality Behind Experimental Choices & Interpretation:
The predicted fragmentation pattern is based on the known fragmentation pathways of similar compounds like 4-benzylpiperidine.[6] The molecular ion peak ([M]⁺•) is expected at m/z 209. For the hydrochloride salt, the protonated molecule ([M+H]⁺) would be observed at m/z 210.[5] A prominent fragment is expected from the cleavage of the benzylic C-C bond, leading to the formation of a chlorotropylium ion or a benzyl radical and a piperidinemethyl cation. The base peak is likely to be the fragment resulting from the loss of the chlorobenzyl group, leading to the piperidine fragment at m/z 84.
Experimental Protocols & Methodologies
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, yet robust, protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe or a GC inlet can be used. For ESI, the sample is typically dissolved in a suitable solvent (e.g., methanol/water) and infused into the source.
-
Instrumentation: Utilize a mass spectrometer with a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or a prominent fragment ion.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualization of Methodologies
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic characteristics of this compound. By leveraging predicted data and comparative analysis with closely related structures, a comprehensive spectral profile has been established. The provided methodologies offer a standardized approach for researchers to obtain and interpret their own experimental data. This information is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development, facilitating the unambiguous identification and characterization of this important chemical entity.
References
-
PubChem. 4-Benzylpiperidine. National Center for Biotechnology Information. [Link]
-
NIST. 4-Benzylpiperidine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
-
MolView. [Link]
-
PubChem. 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. [Link]
-
Chem-Impex. 4-Benzylpiperidine. [Link]
-
NIST. 4-Benzylpiperidine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
-
SpectraBase. 4-Benzylpiperidine. Wiley. [Link]
-
Hyma Synthesis Pvt. Ltd. [Link]
-
Wikipedia. 4-Benzylpiperidine. [Link]
-
EPFL. Online Mass Spectrometry Tools. [Link]
-
NMRPredict. Simulate and predict NMR spectra. [Link]
-
Scientific Instrument Services. Online MS Tools for Mass Spec Users. [Link]
-
HMDB. 4-(4-chlorophenyl)-4-hydroxypiperidine. [Link]
-
CD ComputaBio. IR Spectrum Prediction Service. [Link]
-
Chegg. Please identify the IR spectography... [Link]
-
UWPR. Data Analysis Tools. [Link]
-
nmrshiftdb2. [Link]
-
Spectroscopy Online. [Link]
-
PROSPRE. 1H NMR Predictor. [Link]
-
MetaboAnalyst. [Link]
-
Mestrelab Research. Mnova NMRPredict. [Link]
-
The Royal Society of Chemistry. L-Proline: an efficient N,O-bidentate ligand... [Link]
-
YouTube. IR Spectra Predicting Tools. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study... [Link]
-
PubChemLite. This compound hydrochloride. [Link]
-
SpectraBase. N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine. [Link]
Sources
- 1. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-Benzylpiperidine(31252-42-3) 13C NMR spectrum [chemicalbook.com]
- 4. 4-Benzylpiperidine [webbook.nist.gov]
- 5. PubChemLite - this compound hydrochloride (C12H16ClN) [pubchemlite.lcsb.uni.lu]
- 6. 4-Benzylpiperidine [webbook.nist.gov]
The Genesis of a Therapeutic Mainstay: A Technical Guide to the Discovery and History of Chlorobenzylpiperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chlorobenzylpiperidine core is a foundational scaffold in medicinal chemistry, most notably recognized for its integral role in the development of first-generation H1 antihistamines. This in-depth technical guide provides a comprehensive historical and scientific exploration of these compounds. It moves beyond a simple chronological account to detail the scientific rationale and experimental methodologies that underpinned their discovery and evolution. We will examine the key synthetic pathways, elucidate the critical structure-activity relationships that guided their development, and provide detailed protocols for the pharmacological assays used to characterize their activity. This guide is intended to serve as a valuable resource for researchers in drug discovery, offering insights into the enduring legacy of these pioneering therapeutic agents.
The Dawn of Antihistamines: A Precursor to the Chlorobenzylpiperidine Scaffold
The journey to the discovery of chlorobenzylpiperidine compounds is intrinsically linked to the broader quest for histamine antagonists. Following the identification of histamine's role in allergic reactions, the scientific community embarked on a mission to find compounds that could block its effects.
The 1930s and 1940s were a fertile period for this research, largely spearheaded by French pharmaceutical company Rhône-Poulenc.[1][2] A pivotal moment came in 1942 with the development of phenbenzamine (Antergan), the first clinically useful antihistamine.[1] This discovery set the stage for a wave of innovation aimed at improving upon this initial breakthrough.
A key figure in this era was Paul Charpentier, a chemist at Rhône-Poulenc.[3] His work, along with others, focused on the systematic modification of existing antihistamine structures to enhance potency and reduce side effects. This research was heavily influenced by the then-emerging concept of bioisosterism , the principle of substituting one atom or group with another that possesses similar physical or chemical properties to improve a drug's therapeutic profile.[4][5]
One of the most successful applications of this principle was the replacement of a phenyl group in early antihistamines with a pyridyl group, which was found to significantly enhance activity.[4] This strategic modification laid the groundwork for the development of the pheniramine series of antihistamines.
The Emergence of the Chlorobenzylpiperidine Core: The Pheniramine Family
The synthesis of pheniramine in the late 1940s marked a significant advancement in antihistamine development.[6] This compound, which features a phenyl group and a pyridyl group attached to a central carbon, became a foundational structure for further optimization.
Synthesis of Pheniramine
The synthesis of pheniramine involves the reaction of 2-benzylpyridine with N,N-dimethylchloroethylamine in the presence of a strong base like sodium amide.[7]
Experimental Protocol: Synthesis of Pheniramine
-
Alkylation of Pyridine: Pyridine is alkylated with benzyl chloride to yield 2-benzylpyridine.
-
Reaction with Dimethylaminoethyl Chloride: 2-benzylpyridine is then reacted with 2-dimethylaminoethyl chloride in the presence of sodium amide. This step introduces the dimethylaminoethyl side chain, which is crucial for antihistaminic activity.
-
Isolation and Purification: The resulting pheniramine is then isolated and purified using standard laboratory techniques.
Caption: Patented synthesis pathway for Chlorpheniramine.
Structure-Activity Relationships (SAR) of Chlorobenzylpiperidine Antihistamines
The development of chlorpheniramine and other related compounds was guided by a growing understanding of the structural requirements for H1 receptor antagonism.
| Structural Feature | Contribution to Activity |
| Diaryl Substitution | Essential for significant H1 receptor affinity. The presence of both a (chloro)phenyl and a pyridyl group is critical. |
| Linker Atom (Carbon) | The carbon atom connecting the two aryl groups and the side chain is a key feature of the pheniramine series. |
| Alkyl Chain | A two or three-carbon chain separating the diaryl moiety from the terminal nitrogen is optimal for activity. |
| Terminal Nitrogen | A tertiary amine, typically a dimethylamino group, is required for maximum activity. |
| Chlorine Substitution | The para-chloro substitution on the benzyl ring significantly increases potency compared to the non-halogenated parent compound (pheniramine). |
Pharmacological Profile and Mechanism of Action
Chlorobenzylpiperidine compounds, exemplified by chlorpheniramine, are classified as first-generation H1 antihistamines. [8]
H1 Receptor Antagonism
Their primary mechanism of action is as inverse agonists at the histamine H1 receptor. [9]By binding to and stabilizing the inactive conformation of the H1 receptor, they block the actions of histamine, thereby alleviating the symptoms of allergic reactions such as sneezing, itching, and rhinorrhea. [10]
Anticholinergic and Other Activities
A defining characteristic of first-generation antihistamines is their ability to cross the blood-brain barrier, leading to effects on the central nervous system. [11]They also exhibit anticholinergic (muscarinic receptor antagonist) activity, which contributes to side effects like dry mouth and drowsiness. [9][12]Some compounds in this class also possess antiserotonergic and local anesthetic properties. [8]
Caption: Mechanism of action of Chlorobenzylpiperidine compounds.
Experimental Protocols for Characterization
The discovery and development of chlorobenzylpiperidine antihistamines relied on a variety of in vitro and in vivo assays to determine their potency and pharmacological effects.
In Vitro Assays
-
Histamine-Induced Guinea Pig Ileum Contraction: This classic bioassay was a cornerstone of early antihistamine research.
-
A section of guinea pig ileum is suspended in an organ bath containing a physiological salt solution.
-
Histamine is added to the bath, causing the ileum to contract.
-
The test compound is then added to the bath, and its ability to inhibit the histamine-induced contraction is measured. The concentration of the compound that causes a 50% reduction in the histamine response (IC50) is determined.
-
-
Radioligand Binding Assays: With the advent of radiolabeling techniques, more direct methods for studying receptor binding became available.
-
Cell membranes expressing the H1 receptor are incubated with a radiolabeled H1 antagonist (e.g., [3H]-pyrilamine).
-
The test compound is added at various concentrations to compete with the radioligand for binding to the receptor.
-
The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This can be converted to a binding affinity constant (Ki).
-
In Vivo Models
-
Histamine-Induced Bronchoconstriction in Guinea Pigs: This model assesses the ability of a compound to protect against the effects of histamine in a whole animal.
-
Guinea pigs are pre-treated with the test compound.
-
The animals are then exposed to an aerosol of histamine, which induces bronchoconstriction.
-
The ability of the test compound to prevent or reduce the severity of the bronchoconstriction is evaluated.
-
-
Allergen-Induced Skin Reactions: This model is used to assess the anti-allergic effects of a compound. [13] 1. A subject is sensitized to a particular allergen. 2. The test compound is administered. 3. The allergen is then introduced via a skin prick test, and the resulting wheal and flare response is measured. The ability of the compound to reduce the size of the wheal and flare is a measure of its antihistaminic activity.
Conclusion: An Enduring Legacy
The discovery of chlorobenzylpiperidine compounds represents a landmark achievement in medicinal chemistry. Through a combination of rational drug design, systematic chemical modification, and rigorous pharmacological testing, a class of highly effective H1 antihistamines was developed. While the sedative side effects of these first-generation agents have led to the development of newer, non-sedating antihistamines, the chlorobenzylpiperidine scaffold remains a testament to the power of classical drug discovery principles. The insights gained from the study of these compounds have had a lasting impact on our understanding of histamine pharmacology and continue to inform the development of new therapeutic agents.
References
- Tiligada, E., & Zampeli, E. (2020). Histamine pharmacology: from Sir Henry Dale to the 21st century. British Journal of Pharmacology, 177(3), 495-511.
- Simons, F. E. R. (2004). H1 Antihistamines: Current Status and Future Directions.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- H1-receptor Antihistamines. Two Generations: Review of Clinical Properties. (2022). PharmaCourses.
- Wikipedia. (n.d.). Chlorphenamine.
- Gpatindia. (2020). CHLORPHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
- Wikipedia. (n.d.). Promethazine.
- American Academy of Allergy, Asthma & Immunology. (2021).
- Patsnap Synapse. (2024).
- Gpatindia. (2020). PHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
- Gwaltney, J. M. (2001). Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold. Clinical Infectious Diseases, 33(4), 529-533.
- Dr.Oracle. (2025).
- Institute of Industrial Science, the University of Tokyo. (n.d.).
- Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881.
- Wikipedia. (n.d.). Pheniramine.
- Symbolism. (2024).
- Drug Design Org. (n.d.). Bioisosterism.
- de la Cruz, R., Galán, C., & Carballido, M. (1989). "In vivo" and "in vitro" evaluation of four antihistamines (astemizole, azatadine, mequitazine, terfenadine).
- Bégué, J. P. (1997). [A hundred years pharmaceutical research performed in the Rhône-Poulenc groups]. Revue d'histoire de la pharmacie, 45(314), 171–178.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Pheniramine Maleate: Synthesis and Quality Control for R&D Scientists.
- Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?
- PubChem. (n.d.). (+-)-Chlorpheniramine.
- Janssen, P. A. J. (1967). U.S. Patent No. 3,318,900. Washington, DC: U.S.
- Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Yevich, J. P., New, J. S., Smith, D. W., Lobeck, W. G., Dextraze, P., Rimek, G. J., ... & Temple, D. L. (1992). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of medicinal chemistry, 35(24), 4516–4523.
- Science History Institute. (n.d.). Paul Charpentier, Henri-Marie Laborit, Simone Courvoisier, Jean Delay, and Pierre Deniker.
- PubChem. (n.d.). Pheniramine.
- Church, M. K. (2011). Pharmacology of Antihistamines.
- Corcoran, K. A., Atherton, J., He, W., Nguyen, T., Valdes, J., & Bridgland-Taylor, M. (2021). In vitro prediction of in vivo pseudo-allergenic response via MRGPRX2. Cutaneous and ocular toxicology, 40(1), 1–9.
- Quirke, V. (2010). Targeting the American Market for Medicines, ca. 1950s–1970s: ICI and Rhône-Poulenc Compared. Medical history, 54(4), 457–482.
- ResearchGate. (n.d.). Development history of antihistaminic drugs.
- Henriksen, G., & Ottestad, E. (2012). European Patent No. EP2455377A1.
- Onody, R., & Rabloczky, G. (1984). Synthesis of piperazine derivatives and evaluation of their antihistamine and antibradykinin effects. Acta pharmaceutica Hungarica, 54(2), 67–73.
- Quirke, V. (2010). Targeting the American Market for Medicines, ca. 1950s–1970s: ICI and Rhône-Poulenc Compared. Medical history, 54(4), 457–482.
- Wikipedia. (n.d.). Fentanyl.
- Dherange, B. D., & Davies, H. M. (2019). Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization. Accounts of chemical research, 52(10), 2879–2891.
- World Intellectual Property Organization. (2003). WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
- Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., ... & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC medicinal chemistry, 13(12), 1614–1626.
- Szałek, E., Karbownik, A., Słomiński, B., Grześkowiak, E., & Połom, W. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International journal of molecular sciences, 21(23), 9069.
- Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., ... & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC medicinal chemistry, 13(12), 1614–1626.
- Celgene Corporation. (2014). WO2014025978A1 - Processes for the preparation of (s)-3-4-((4-(morpholinomethyl) benzyl)oxy)-1-oxoisoindolin-2-yl) piperidine-2,6-dione and pharmaceutically acceptable forms thereof.
- Shanghai Institute of Pharmaceutical Industry. (2013).
Sources
- 1. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paul Charpentier, Henri-Marie Laborit, Simone Courvoisier, Jean Delay, and Pierre Deniker | Science History Institute [sciencehistory.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 6. Pheniramine - Wikipedia [en.wikipedia.org]
- 7. PHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. pharmcourse.com [pharmcourse.com]
- 9. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]
- 11. Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. ijpsr.com [ijpsr.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 4-(4-Chlorobenzyl)piperidine Hydrochloride via Reductive Amination
Abstract
This document provides a detailed, field-tested protocol for the synthesis of 4-(4-Chlorobenzyl)piperidine hydrochloride, a valuable building block in medicinal chemistry and pharmaceutical development.[1] The synthesis is achieved through a highly efficient one-pot reductive amination reaction between 4-chlorobenzaldehyde and piperidine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This guide explains the underlying chemical principles, provides a step-by-step experimental procedure, outlines critical safety precautions, and details methods for purification and characterization. The protocol is designed to be robust and reproducible, offering researchers a reliable method for obtaining high-purity target compounds.
Introduction and Scientific Context
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal component for designing molecules that target a wide range of biological systems. This compound, in particular, serves as a crucial intermediate for synthesizing compounds with applications in neuroscience research and as potential analgesics.[1]
The hydrochloride salt form is often preferred in drug development due to its enhanced stability, crystallinity, and aqueous solubility, which are favorable properties for formulation and bioavailability.[1] This guide focuses on the synthesis of this salt via reductive amination, a cornerstone reaction in modern organic synthesis for its reliability and high functional group tolerance.[3][4]
Synthetic Strategy: The Rationale for Reductive Amination
The formation of the C-N bond between the benzylic carbon and the piperidine nitrogen is the key transformation. While direct alkylation of piperidine with 4-chlorobenzyl chloride is a possible route, it is often plagued by issues of over-alkylation and the formation of quaternary ammonium salts.
Reductive amination offers a superior, more controlled alternative.[4] This strategy involves two key mechanistic steps that occur in a single reaction vessel:
-
Iminium Ion Formation: Piperidine, a secondary amine, reacts with 4-chlorobenzaldehyde to form a nucleophilic enamine, which exists in equilibrium with its corresponding iminium ion. This electrophilic iminium species is the key intermediate for reduction.
-
Hydride Reduction: A reducing agent selectively delivers a hydride to the electrophilic carbon of the iminium ion, forming the desired tertiary amine product.
For this critical reduction step, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is significantly less reactive towards aldehydes and ketones but highly effective at reducing the intermediate iminium ion.[4][5] This selectivity prevents the wasteful reduction of the starting aldehyde to 4-chlorobenzyl alcohol, leading to cleaner reactions and higher yields.[3] Furthermore, it is a safer and less toxic alternative to other selective reagents like sodium cyanoborohydride (NaBH₃CN).[3][4]
Reaction Scheme```dot
digraph "Reaction_Scheme" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];
}
Caption: Experimental workflow from reaction to characterization.
Part 1: Synthesis of this compound (Free Base)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (5.00 g, 35.57 mmol).
-
Solvent and Amine Addition: Add anhydrous dichloromethane (150 mL) and stir until the aldehyde is fully dissolved. To this solution, add piperidine (3.86 mL, 38.98 mmol). Stir the mixture at room temperature for 20 minutes.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (9.02 g, 42.57 mmol) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the initial exotherm and any gas evolution.
-
Reaction: Stir the resulting suspension vigorously at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 4-chlorobenzaldehyde spot (visualized under UV light) indicates reaction completion.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine all organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
Part 2: Formation and Isolation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude oil from the previous step in approximately 100 mL of anhydrous diethyl ether.
-
Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed (approximately 20 mL). Protocol Note: Adding a slight excess of HCl ensures complete conversion to the salt.
-
Crystallization: Stir the thick suspension at room temperature for 1 hour to ensure complete crystallization.
-
Isolation: Collect the white solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold anhydrous diethyl ether (3 x 30 mL) to remove any excess HCl and soluble impurities.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. A typical yield is 75-85%.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₆ClN · HCl |
| Molecular Weight | 246.18 g/mol [6] |
| Melting Point | 245-248 °C [7] |
| ¹H NMR | Consistent with the structure |
| Mass Spectrometry | [M+H]⁺ for free base at m/z ≈ 210.10 [8] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction (TLC shows starting material) | 1. Insufficient reducing agent. 2. Deactivated reducing agent (moisture). 3. Insufficient reaction time. | 1. Add another 0.2 eq of NaBH(OAc)₃. 2. Use fresh, anhydrous reagents and solvents. 3. Allow the reaction to stir for a longer period (up to 24h). |
| Low Yield | 1. Incomplete reaction. 2. Loss during work-up/extraction. 3. Incomplete precipitation of the salt. | 1. See above. 2. Ensure pH of the aqueous layer is basic (>9) before extraction; perform additional extractions. 3. Ensure sufficient HCl is added; cool the suspension in an ice bath before filtering. |
| Oily/Gummy Final Product | 1. Impurities present. 2. Insufficient drying. | 1. Purify the free base by column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate) before salt formation. 2. Dry the product under high vacuum for an extended period. |
Conclusion
This application note details a robust and high-yielding protocol for the synthesis of this compound hydrochloride. The use of reductive amination with sodium triacetoxyborohydride provides a selective and efficient pathway to the target molecule, avoiding common side reactions associated with other synthetic methods. By adhering to the detailed steps and safety precautions outlined herein, researchers can reliably produce this important chemical intermediate for application in pharmaceutical research and development.
References
-
Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride. [Link]
-
Rajasekhar, et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. [Link]
-
Myers, A. Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]
-
Angeli, et al. (2019). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]
-
PubChemLite. This compound hydrochloride (C12H16ClN). [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Cardona, F., et al. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
- Google Patents. Synthetic method of piperidine hydrochloride.
-
PubChem. This compound hydrochloride. [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
DTIC. Piperidine Synthesis. [Link]
-
Redalyc. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. [Link]
-
PrepChem.com. Preparation of 4-chlorobenzyl chloride. [Link]
-
Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link]
-
PubChem. 4-Chlorobenzylpiperazine. [Link]
-
MDPI. 4-Chlorobenzyl Chloride. [Link]
- Google Patents. Synthesis method for meclozine and synthesis method for meclozine hydrochloride.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. 3-(4-Chlorobenzyl)-piperidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents [patents.google.com]
- 8. PubChemLite - this compound hydrochloride (C12H16ClN) [pubchemlite.lcsb.uni.lu]
laboratory preparation of 4-(4-Chlorobenzyl)piperidine
An Application Guide for the Laboratory Preparation of 4-(4-Chlorobenzyl)piperidine
Abstract
This document provides a detailed guide for the laboratory synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2][3] The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and its functionalization is of key interest to researchers.[3] This guide presents two robust and reliable synthetic strategies: direct N-alkylation and reductive amination. We will delve into the mechanistic rationale behind each approach, provide detailed, step-by-step laboratory protocols, and outline methods for product purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical resource for the preparation of this important intermediate.
Introduction and Strategic Overview
This compound is a disubstituted piperidine derivative. Its structure is a key synthon for more complex molecules, particularly in the development of novel therapeutics. The strategic placement of the chlorobenzyl group at the 4-position of the piperidine ring offers a vector for molecular elaboration while maintaining the core piperidine pharmacophore.
The synthesis of this target molecule can be approached via two primary and highly efficient methods, each with distinct advantages and mechanistic considerations.
-
Strategy A: Direct N-Alkylation. This classic method involves the direct formation of the C-N bond through a nucleophilic substitution reaction between piperidine and 4-chlorobenzyl chloride. It is a straightforward and often high-yielding approach.
-
Strategy B: Reductive Amination. A cornerstone of modern amine synthesis, this one-pot procedure involves the formation of an iminium ion intermediate from piperidine and 4-chlorobenzaldehyde, which is then selectively reduced in situ to yield the target amine.[4][5] This method is renowned for its high selectivity and avoidance of common side reactions like over-alkylation.[5]
The choice between these strategies may depend on the availability of starting materials, desired scale, and the specific equipment available in the laboratory.
Figure 1: Overview of the primary synthetic routes to this compound.
Mechanistic Insights and Rationale
A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.
Strategy A: Direct N-Alkylation via Sₙ2 Reaction
This reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the secondary amine nitrogen of piperidine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This concerted step results in the formation of a new C-N bond and the displacement of the chloride leaving group.
Causality Behind Experimental Choices:
-
The Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl). In the absence of a base, this acid would protonate the starting piperidine, forming a piperidinium salt. This salt is no longer nucleophilic, effectively halting the reaction. An inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is added to neutralize the HCl as it forms, ensuring a continuous supply of the free amine nucleophile.[6][7]
-
Solvent Selection: Aprotic polar solvents like acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) are ideal as they effectively dissolve the reactants but do not participate in the reaction.[8] While alcohols can be used, there is a risk of a competing Sₙ1 reaction where the solvent acts as a nucleophile, leading to the formation of a benzyl ether byproduct.[9]
-
Controlling Over-Alkylation: While secondary amines can undergo a second alkylation to form a quaternary ammonium salt, this is generally less of a concern here than with primary amines. Slow, controlled addition of the 4-chlorobenzyl chloride ensures that it is more likely to react with the abundant piperidine starting material rather than the product.[8][10]
Figure 2: The Sₙ2 mechanism of N-alkylation and the role of the base.
Strategy B: Reductive Amination
Reductive amination is a powerful, high-selectivity method for forming C-N bonds.[11] It is a one-pot reaction that proceeds in two distinct stages:
-
Iminium Ion Formation: The secondary amine (piperidine) adds to the carbonyl carbon of 4-chlorobenzaldehyde. Subsequent dehydration forms a transient tertiary iminium ion, which is highly electrophilic.
-
In Situ Reduction: A mild and selective reducing agent, present in the reaction mixture, rapidly reduces the iminium ion to the final tertiary amine product.
Causality Behind Experimental Choices:
-
The Selective Reducing Agent: This is the cornerstone of the reaction's success. A reducing agent is needed that reduces the iminium ion intermediate faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[4][5] Its steric bulk and attenuated reactivity prevent significant reduction of the aldehyde, thereby minimizing the formation of 4-chlorobenzyl alcohol as a major byproduct.[5] Stronger reagents like sodium borohydride (NaBH₄) are unsuitable as they would rapidly reduce the aldehyde.
-
pH Control: The initial condensation to form the iminium ion is typically catalyzed by mild acid (e.g., acetic acid).[4] The acid protonates the carbonyl oxygen, making the aldehyde more electrophilic and facilitating the nucleophilic attack by the amine.
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Piperidine: Corrosive, flammable, and toxic.
-
4-Chlorobenzyl Chloride: Lachrymator and skin/respiratory irritant.
-
4-Chlorobenzaldehyde: Harmful if swallowed.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gas. Handle in a dry environment.
-
Solvents (Acetonitrile, Dichloromethane): Volatile and harmful.
Protocol A: Direct N-Alkylation of Piperidine
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Piperidine | 85.15 | 1.00 g | 11.74 | 1.2 |
| 4-Chlorobenzyl chloride | 161.04 | 1.58 g | 9.79 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.71 g | 19.58 | 2.0 |
| Acetonitrile (anhydrous) | - | 40 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (2.71 g) and anhydrous acetonitrile (20 mL).
-
Add piperidine (1.00 g) to the stirring suspension.
-
In a separate beaker, dissolve 4-chlorobenzyl chloride (1.58 g) in anhydrous acetonitrile (20 mL).
-
Transfer the 4-chlorobenzyl chloride solution to a dropping funnel and add it dropwise to the piperidine suspension over 15-20 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The product should have a lower Rf than the 4-chlorobenzyl chloride starting material.
-
Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl), washing the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 Hexane:EtOAc) to afford the pure this compound as an oil or low-melting solid.
Protocol B: Reductive Amination
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Chlorobenzaldehyde | 140.57 | 1.00 g | 7.11 | 1.0 |
| Piperidine | 85.15 | 0.73 g | 8.54 | 1.2 |
| Sodium Triacetoxyborohydride | 211.94 | 1.81 g | 8.54 | 1.2 |
| Dichloromethane (DCM, anhydrous) | - | 35 mL | - | - |
| Glacial Acetic Acid | 60.05 | 0.43 g | 7.11 | 1.0 |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-chlorobenzaldehyde (1.00 g) and anhydrous dichloromethane (35 mL).
-
Add piperidine (0.73 g) followed by glacial acetic acid (0.43 g). Stir the mixture at room temperature for 20 minutes to pre-form the iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.81 g) to the solution in small portions over 10 minutes. The addition may be slightly exothermic; maintain the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 8-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC (7:3 Hexane:Ethyl Acetate) until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (40 mL). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol A to yield the pure product.
Figure 3: Step-by-step workflow for the reductive amination protocol.
Product Characterization
Confirming the structural integrity and purity of the synthesized this compound is essential.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25-7.30 (d, 2H, Ar-H), 7.05-7.10 (d, 2H, Ar-H), 3.00-3.10 (m, 2H, piperidine-H axial), 2.45 (s, 2H, benzylic-CH₂), 2.00-2.10 (m, 2H, piperidine-H equatorial), 1.55-1.70 (m, 3H, piperidine-H), 1.25-1.40 (m, 2H, piperidine-H). Note: These are estimated shifts; actual values may vary. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 138.0 (Ar-C), 131.5 (Ar-C), 130.0 (Ar-CH), 128.5 (Ar-CH), 46.0 (Piperidine-C), 44.0 (Benzylic-CH₂), 36.0 (Piperidine-C), 32.0 (Piperidine-C). Note: These are estimated shifts. |
| Mass Spec. (ESI+) | Expected m/z: 210.11 (M+H)⁺ for C₁₂H₁₇ClN⁺. The isotopic pattern for one chlorine atom (M+H and M+2+H in ~3:1 ratio) should be observed. |
| FT-IR (thin film, cm⁻¹) | ~3300 (N-H stretch), ~3020 (Ar C-H stretch), ~2930, 2850 (Aliphatic C-H stretch), ~1490 (Ar C=C stretch), ~810 (para-disubstituted C-H bend). |
Conclusion
Both direct N-alkylation and reductive amination are highly effective methods for the . The direct alkylation route is mechanistically simple and utilizes common laboratory reagents. However, the reductive amination strategy offers superior control, often cleaner reaction profiles, and completely avoids the risk of over-alkylation, making it an excellent modern alternative. The choice of method can be tailored to specific laboratory constraints and starting material availability. Proper execution of the protocols and purification steps detailed herein will reliably yield high-purity material suitable for further use in research and drug discovery pipelines.
References
-
Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. (n.d.). National Institutes of Health (NIH). [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Wiley Online Library. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2020). Rasayan Journal of Chemistry. [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]
-
Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. (2020). ACS Omega. [Link]
-
4-Benzylpiperidine. (n.d.). Wikipedia. [Link]
-
Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. (n.d.). Harvard University. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.).
-
4-(4-Chlorobenzoyl)Piperidine. (n.d.). PubChem. [Link]
-
Piperidine Synthesis. (n.d.). Defense Technical Information Center (DTIC). [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020). ResearchGate. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Società Chimica Italiana. [Link]
-
Show how to synthesize the following amines from the indicated st... (n.d.). Pearson+. [Link]
-
Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). ResearchGate. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
4-Chlorobenzylpiperazine. (n.d.). PubChem. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Pharmaceutical Fronts. [Link]
-
Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902). (2013). Human Metabolome Database. [Link]
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (2013). PubMed Central. [Link]
- A kind of purification method of high-purity piperidine. (n.d.).
-
Presatovir. (n.d.). Wikipedia. [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). Semantic Scholar. [Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018). Juniper Publishers. [Link]
- Method for preparing 4-piperidyl piperidine. (n.d.).
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. lifechemicals.com [lifechemicals.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Crude 4-(4-Chlorobenzyl)piperidine
Introduction
4-(4-Chlorobenzyl)piperidine is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active agents.[1] Its purity is paramount, as even minor impurities can lead to undesirable side reactions, altered biological activity, and complications in downstream applications. The synthesis of this compound, commonly achieved through the reductive amination of 4-chlorobenzaldehyde with piperidine, often yields a crude product containing unreacted starting materials, over-alkylated byproducts, and reagent-related contaminants.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of crude this compound, ensuring the high purity required for subsequent synthetic steps and biological screening.
Understanding the Molecule and Potential Impurities
A successful purification strategy begins with an understanding of the target molecule's physicochemical properties and the likely impurities.
This compound Properties:
| Property | Value/Description | Source |
| Molecular Formula | C₁₂H₁₆ClN | [4] |
| Molecular Weight | 210.72 g/mol | [4] |
| Appearance | Typically an oil or a low-melting solid. The hydrochloride salt is a white to off-white crystalline powder. | [1] |
| Basicity (pKa) | The pKa of the conjugate acid is estimated to be around 9-11, similar to other secondary amines like piperidine (pKa of conjugate acid is ~11.2). This basicity is a key factor in designing purification strategies. | [5] |
| Solubility | As a free base, it is expected to be soluble in many organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and alcohols. Its solubility in non-polar solvents like hexanes may be limited. The hydrochloride salt is more soluble in polar solvents, including water and alcohols. | [6] |
Potential Impurities:
-
Unreacted Starting Materials: 4-chlorobenzaldehyde and piperidine.
-
Reducing Agent Byproducts: Borate salts (from NaBH₄ or NaBH(OAc)₃) or cyanoborohydride-related species.[2]
-
Over-alkylation Products: N-alkylation of the desired product by another molecule of 4-chlorobenzyl chloride (if formed in situ).
-
Side-reaction Products: Homocoupling of 4-chlorobenzaldehyde.
-
Oxidation Products: Amines can be susceptible to air oxidation, which may lead to discoloration.
Purification Strategy Overview
The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. The basicity of the piperidine nitrogen is the most significant chemical handle for purification.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | C12H17Cl2N | CID 17039566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
The Versatile Scaffold: 4-(4-Chlorobenzyl)piperidine as a Pivotal Intermediate in Modern Drug Discovery
The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its favorable pharmacokinetic properties and its ability to interact with a multitude of biological targets. Among the myriad of substituted piperidines, 4-(4-Chlorobenzyl)piperidine has emerged as a particularly valuable and versatile synthetic intermediate. Its utility lies in the strategic placement of a reactive secondary amine on the piperidine ring and the presence of a 4-chlorobenzyl group, which can influence ligand-receptor interactions and overall molecular properties. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its derivatization, insights into the rationale behind experimental choices, and its role in the synthesis of key pharmacologically active molecules.
Physicochemical Properties and Safe Handling
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective and safe utilization in the laboratory. This compound is typically handled as its hydrochloride salt, which enhances its stability and ease of handling.
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | [1] |
| CAS Number | 36968-94-2 | [2] |
| Molecular Formula | C₁₂H₁₆ClN · HCl | [1] |
| Molecular Weight | 246.18 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Storage | Store at 0-8 °C | [1] |
Safety Precautions: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling this compound hydrochloride. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Core Synthetic Transformations: N-Alkylation and N-Acylation
The secondary amine of the piperidine ring is the primary site of reactivity, allowing for straightforward N-alkylation and N-acylation reactions. These transformations are fundamental for building molecular complexity and exploring the structure-activity relationships (SAR) of the resulting derivatives.
N-Alkylation: Expanding the Molecular Framework
N-alkylation introduces new substituents onto the piperidine nitrogen, which can modulate the pharmacological properties of the molecule. A common and effective method for N-alkylation is through nucleophilic substitution with an alkyl halide in the presence of a base.
Sources
Applications of 4-(4-Chlorobenzyl)piperidine in Neuroscience Research: A Technical Guide
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 4-(4-Chlorobenzyl)piperidine and its derivatives in neuroscience research. This guide provides an in-depth overview of the compound's pharmacological profile, its utility as a research tool, and detailed protocols for its application in various experimental paradigms.
Introduction: The Versatility of the 4-Benzylpiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs and research compounds, particularly those targeting the central nervous system (CNS)[1]. The 4-benzylpiperidine moiety, a core component of our topic compound, offers a versatile framework that can be chemically modified to achieve high affinity and selectivity for various neurological targets. This structural motif is recognized for its ability to modulate lipophilicity and engage in crucial interactions with biological targets, thereby enhancing drug-like properties[1].
This compound, a specific derivative, has been instrumental in the exploration of monoamine transporter function and the development of ligands for dopamine and serotonin-related targets. Its utility extends from a chemical building block for more complex molecules to a research tool for probing the structure and function of key proteins involved in neurotransmission.
Pharmacological Profile: A Multi-Target Ligand
The primary utility of this compound and its close analogs in neuroscience stems from their interaction with monoamine transporters, which are responsible for the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) from the synaptic cleft. By modulating the activity of these transporters, these compounds can significantly alter neurotransmitter levels and signaling.
Dopamine Transporter (DAT) Interactions
Numerous derivatives of the 4-benzylpiperidine scaffold have been developed as potent and selective ligands for the dopamine transporter (DAT)[2]. The 4-chlorobenzyl substitution can influence the binding affinity and selectivity of these compounds for DAT over other monoamine transporters. These ligands are invaluable tools for studying the role of DAT in various physiological and pathological processes, including reward, motivation, and substance abuse.
Serotonin Transporter (SERT) Interactions
The 4-benzylpiperidine core is also a key feature in many serotonin transporter (SERT) ligands[3]. The nature and position of substituents on the benzyl ring play a critical role in determining the affinity and selectivity for SERT. Compounds targeting SERT are widely used as antidepressants and anxiolytics. Research tools like this compound derivatives aid in understanding the intricate mechanisms of serotonergic neurotransmission.
Other Neurological Targets
Beyond monoamine transporters, derivatives of this compound have shown affinity for other important CNS targets, including:
-
Dopamine D4 Receptors: Certain pyrazole derivatives of 1-(4-chlorobenzyl)piperidin-4-yl have been identified as high-affinity ligands for the human dopamine D4 receptor, with selectivity over D2 and D3 subtypes[4].
-
Sigma Receptors: Piperidine-based derivatives have been synthesized and evaluated as high-affinity ligands for sigma-1 (σ1) receptors, which are implicated in a variety of neurological functions and diseases[5].
-
Cholinesterases: In the context of Alzheimer's disease research, N-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[6][7].
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki or IC50 values) of representative 4-benzylpiperidine derivatives for various monoamine transporters. This data is illustrative and highlights the impact of structural modifications on target affinity and selectivity.
| Compound/Derivative | Target | Binding Affinity (nM) | Reference Compound |
| 4-Benzylpiperidine | DAT (release EC50) | 109 | - |
| NET (release EC50) | 41.4 | - | |
| SERT (release EC50) | 5,246 | - | |
| 1-(3-chlorobenzyl)piperidin-4-ylamino derivative | BuChE (IC50) | 720 | Donepezil |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE (IC50) | 5.7 | Physostigmine |
| 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole | Dopamine D4 (Ki) | 61 | - |
Experimental Protocols
The following section provides detailed, step-by-step protocols for key in vitro and in vivo applications of this compound and its analogs in neuroscience research.
In Vitro Assays
This protocol describes a competitive binding assay to determine the affinity of this compound for DAT, SERT, or NET.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific monoamine transporter.
Materials:
-
Cell membranes prepared from cells expressing the target transporter (e.g., HEK293-DAT, HEK293-SERT, HEK293-NET).
-
Radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific inhibitor), and competitor binding (radioligand + membranes + varying concentrations of this compound).
-
Incubation: Add assay buffer, radioligand (at a concentration near its Kd), and the appropriate competitor or vehicle to each well. Initiate the binding reaction by adding the cell membrane preparation (typically 10-50 µg protein per well).
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol measures the functional effect of this compound on monoamine transporter activity.
Objective: To determine the IC50 value of a test compound for the inhibition of dopamine, serotonin, or norepinephrine uptake.
Materials:
-
Cells expressing the target transporter (e.g., HEK293-DAT).
-
Radiolabeled neurotransmitter (e.g., [³H]Dopamine).
-
Test compound: this compound.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-20 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells to release the internalized radiolabeled neurotransmitter.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials and quantify the radioactivity.
-
Data Analysis: Determine the IC50 value for uptake inhibition by non-linear regression analysis.
In Vivo Studies
This protocol evaluates the effect of this compound on spontaneous locomotor activity in rodents, a behavioral measure often modulated by dopaminergic and serotonergic systems.
Objective: To assess the psychostimulant or depressant effects of a test compound.
Materials:
-
Rodents (e.g., mice or rats).
-
Test compound: this compound.
-
Vehicle (e.g., saline, DMSO).
-
Open-field arena equipped with automated photobeam tracking.
Workflow Diagram:
Caption: Workflow for locomotor activity testing in rodents.
Procedure:
-
Acclimation and Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Habituate the animals to the open-field arena for a set period on the days preceding the test to reduce novelty-induced hyperactivity[8].
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Testing: At a predetermined time after administration, place the animal in the center of the open-field arena.
-
Data Collection: Record locomotor activity using the automated tracking system for a specified duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: Analyze the collected data to compare the effects of different doses of the test compound to the vehicle control group.
This advanced technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Objective: To determine the effect of this compound on extracellular levels of dopamine, serotonin, and/or norepinephrine.
Materials:
-
Rodents with stereotaxically implanted microdialysis guide cannulae.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
Test compound: this compound.
Procedure:
-
Surgery: Surgically implant a guide cannula into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) and allow the animal to recover.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for a period of time to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.
-
Neurochemical Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of dopamine, serotonin, and their metabolites.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the effects of the test compound to a vehicle control.
Applications in Neurodegenerative Disease Research
The modulation of monoaminergic and cholinergic systems is a key therapeutic strategy for several neurodegenerative disorders. The 4-benzylpiperidine scaffold has been explored in the context of:
-
Alzheimer's Disease: Derivatives have been designed as multi-target-directed ligands, inhibiting both cholinesterases and β-amyloid aggregation, and have shown beneficial effects on memory in animal models[6][9][10].
-
Parkinson's Disease: The neuroprotective effects of piperine, a naturally occurring piperidine alkaloid, have been demonstrated in an MPTP-induced mouse model of Parkinson's disease, suggesting potential therapeutic avenues for related synthetic compounds[11]. Research using this compound derivatives could explore their potential to protect dopaminergic neurons from degeneration through their actions on monoamine transporters or other neuroprotective pathways.
Neuroprotection Assay in a Cell Culture Model of Parkinson's Disease
Objective: To evaluate the potential of this compound to protect dopaminergic neurons from toxin-induced cell death.
Materials:
-
Dopaminergic neuron cell line (e.g., SH-SY5Y differentiated to a dopaminergic phenotype) or primary dopaminergic neurons.
-
Neurotoxin (e.g., MPP+, 6-OHDA).
-
Test compound: this compound.
-
Cell culture medium and supplements.
-
Reagents for assessing cell viability (e.g., MTT, LDH assay kits).
-
Antibodies for immunocytochemistry (e.g., anti-tyrosine hydroxylase).
Signaling Pathway Diagram:
Caption: Hypothesized neuroprotective mechanism of action.
Procedure:
-
Cell Culture: Culture dopaminergic neurons in appropriate multi-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Toxin Exposure: Add the neurotoxin to the culture medium to induce cell death.
-
Incubation: Incubate the cells for 24-48 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Measure the metabolic activity of the cells as an indicator of viability.
-
LDH Assay: Measure the release of lactate dehydrogenase into the medium as an indicator of cell death.
-
-
Immunocytochemistry: Fix the cells and stain for tyrosine hydroxylase (a marker for dopaminergic neurons) to visualize and quantify neuronal survival and morphology.
-
Data Analysis: Compare the viability of neurons treated with the neurotoxin alone to those pre-treated with this compound.
Conclusion
This compound and its derivatives represent a valuable class of compounds for neuroscience research. Their ability to interact with key targets in the CNS, particularly monoamine transporters, makes them indispensable tools for elucidating the complex mechanisms of neurotransmission and for the discovery of novel therapeutics for a range of neurological and psychiatric disorders. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize these compounds in their experimental endeavors.
References
-
Rowley, M., et al. (2001). 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. Journal of Medicinal Chemistry, 44(4), 477-493. [Link]
- Justice, J. B., Jr. (Ed.). (1993). Microdialysis in the neurosciences. Elsevier.
- Benveniste, H., & Hüttemeier, P. C. (1990). Microdialysis—theory and application. Progress in neurobiology, 35(3), 195-215.
- Ungerstedt, U. (1984). Measurement of neurotransmitter release by intracranial dialysis. In Measurement of neurotransmitter release in vivo (pp. 81-105). John Wiley & Sons.
- Di Chiara, G. (1990). In vivo brain dialysis of neurotransmitters. Trends in pharmacological sciences, 11(3), 116-121.
-
Rocchi, C., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology, 59(10), 1439-1445. [Link]
- Rothman, R. B., et al. (2003). Evidence for a high-affinity cocaine binding site on the serotonin transporter. The Journal of pharmacology and experimental therapeutics, 307(2), 729-737.
-
Malawska, B., et al. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. Bioorganic & medicinal chemistry, 23(9), 2051-2065. [Link]
-
Le, W. D., et al. (2000). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. Cell transplantation, 9(5), 625-634. [Link]
-
Son, J. H., et al. (1999). Neuroprotection and Neuronal Differentiation Studies Using Substantia Nigra Dopaminergic Cells Derived from Transgenic Mouse Embryos. Journal of Neuroscience, 19(1), 10-20. [Link]
-
Wikipedia. (n.d.). 4-Benzylpiperidine. [Link]
-
Dutta, A. K., et al. (2001). Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. Journal of medicinal chemistry, 44(1), 119-128. [Link]
-
Ghorai, S. K., et al. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of medicinal chemistry, 46(7), 1207-1216. [Link]
-
Oufir, M., et al. (2016). In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. European Journal of Pharmaceutics and Biopharmaceutics, 103, 152-159. [Link]
-
Wang, Y., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & medicinal chemistry letters, 10(20), 2247-2250. [Link]
-
Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251. [Link]
-
Kassiou, M., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European journal of medicinal chemistry, 69, 547-557. [Link]
-
Traynelis, S. F., et al. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of medicinal chemistry, 43(14), 2677-2686. [Link]
-
Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(24), 4821-4829. [Link]
-
Yang, W., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International journal of molecular medicine, 36(5), 1369-1376. [Link]
-
Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 115789. [Link]
-
Tiwari, M., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & medicinal chemistry, 23(5), 947-959. [Link]
-
Van der Mey, M., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910-918. [Link]
-
Chen, Y. F., et al. (2022). 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. Planta medica. [Link]
-
Jo, J., et al. (2023). dopaminergic neurons from iPSC. Protocols.io. [Link]
-
Battaglia, E., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules (Basel, Switzerland), 23(6), 1289. [Link]
-
Wikipedia. (n.d.). Depressant. [Link]
-
Lee, S., et al. (2022). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. Pharmaceutics, 14(11), 2326. [Link]
-
Li, W., et al. (2018). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European journal of medicinal chemistry, 157, 148-161. [Link]
-
Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 35(24), 4542-4548. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4-(4-Chlorobenzyl)piperidine in the Development of Novel Analgesics: Application Notes and Protocols
Introduction: The Piperidine Scaffold as a Cornerstone in Analgesic Discovery
The piperidine ring is a quintessential pharmacophore in medicinal chemistry, forming the structural core of a multitude of clinically significant analgesic agents.[1][2] Its conformational flexibility and the capacity for substitution at the nitrogen and carbon atoms provide a versatile platform for modulating pharmacological activity. Within this chemical space, the 4-(4-chlorobenzyl)piperidine moiety has emerged as a strategic building block for the synthesis of novel pain therapeutics. This scaffold combines the basic nitrogen of the piperidine ring, crucial for receptor interactions, with a substituted benzyl group that can engage in hydrophobic and electronic interactions within the binding pockets of target proteins.[3]
While structurally related to the core of potent opioids like fentanyl, the N-benzyl substitution, as opposed to the N-phenethyl group in fentanyl, typically confers a different pharmacological profile, often with reduced mu-opioid receptor (MOR) agonist potency.[4][5] This distinction positions this compound not as a direct precursor to fentanyl-like compounds, but as a valuable starting point for developing alternative analgesics, including dual-target ligands and atypical opioids with potentially improved side-effect profiles.[1]
This technical guide provides a comprehensive overview of the application of this compound in analgesic drug development. It offers detailed protocols for its synthesis and derivatization, methodologies for in vitro and in vivo pharmacological evaluation, and insights into the structure-activity relationships that govern the analgesic potential of its derivatives.
Part 1: Synthesis of this compound and Its Derivatives
The synthesis of the core scaffold and its subsequent derivatization are foundational steps in harnessing its potential. The primary route to this compound is through the N-alkylation of piperidine.
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol describes a standard nucleophilic substitution reaction for the synthesis of the title compound. The piperidine nitrogen acts as a nucleophile, displacing the chloride from 4-chlorobenzyl chloride.
Materials and Reagents:
-
Piperidine
-
4-Chlorobenzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to form a stirrable suspension.
-
Addition of Alkylating Agent: Dissolve 4-chlorobenzyl chloride (1.1 equivalents) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred piperidine suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-82 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion (indicated by the consumption of piperidine), cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Extraction: Dissolve the crude residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): The use of a base is crucial to neutralize the hydrochloric acid formed during the reaction, thereby preventing the protonation of the piperidine starting material and driving the reaction to completion.[7]
-
Anhydrous Conditions: The absence of water is important to prevent side reactions, such as the hydrolysis of 4-chlorobenzyl chloride.
-
Slow Addition: Dropwise addition of the alkylating agent helps to control the exothermic nature of the reaction and can minimize the formation of quaternary ammonium salt byproducts.[7]
Caption: Synthesis of this compound.
Part 2: Pharmacological Evaluation of this compound Derivatives
Once synthesized, derivatives of this compound must be evaluated for their analgesic potential. This involves a hierarchical screening process, starting with in vitro assays to determine receptor binding and functional activity, followed by in vivo models of pain.
In Vitro Assays
Protocol 2: Opioid Receptor Binding Assay
This protocol determines the affinity of a test compound for opioid receptors (μ, δ, κ) by measuring its ability to displace a radiolabeled ligand.
Materials and Reagents:
-
Cell membranes expressing human opioid receptors (e.g., from CHO cells)
-
Radioligand (e.g., [³H]diprenorphine for general opioid binding, or more specific radioligands)
-
Test compound (derivative of this compound)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Nonspecific binding control (e.g., naloxone)
-
Scintillation vials and cocktail
-
Glass fiber filters and a cell harvester
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the incubation buffer.
-
Incubation: In a microtiter plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either the test compound, buffer (for total binding), or the nonspecific binding control.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold incubation buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Protocol 3: [³⁵S]GTPγS Functional Assay
This assay measures the functional activity (agonist, antagonist, or inverse agonist) of a compound at G-protein coupled receptors (GPCRs) like the opioid receptors. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
Materials and Reagents:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS (radiolabeled guanosine triphosphate analog)
-
GDP (guanosine diphosphate)
-
Test compound
-
Standard agonist (e.g., DAMGO for MOR)
-
Assay buffer (containing MgCl₂, NaCl, and a buffer like HEPES)
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: Combine the cell membranes, GDP, [³⁵S]GTPγS, and the test compound in a microtiter plate. To test for antagonist activity, the test compound is co-incubated with a standard agonist.
-
Reaction: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set time (e.g., 60 minutes).
-
Termination and Harvesting: Stop the reaction and separate bound from free [³⁵S]GTPγS as described in the binding assay protocol.
-
Data Analysis: For agonist activity, plot the stimulated binding of [³⁵S]GTPγS against the log of the compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard agonist). For antagonist activity, determine the ability of the compound to shift the concentration-response curve of a standard agonist.[8]
In Vivo Assays
Protocol 4: Mouse Hot Plate Test (Thermal Nociception)
This is a classic test for centrally acting analgesics. The latency of the mouse to react to a heated surface is measured.
Materials and Equipment:
-
Hot plate apparatus with adjustable temperature (e.g., set to 55 ± 0.5 °C)
-
Male or female mice (e.g., Swiss albino)
-
Test compound, vehicle control, and positive control (e.g., morphine)
-
Syringes for administration (e.g., intraperitoneal, i.p.)
-
Timer
Procedure:
-
Acclimatization: Allow the mice to acclimatize to the testing room for at least 30 minutes.
-
Baseline Latency: Place each mouse on the hot plate and record the time until it shows a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.
-
Dosing: Administer the test compound, vehicle, or positive control to different groups of mice.
-
Post-Dose Latency: At set time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure their reaction latency.
-
Data Analysis: Compare the post-dose latencies to the baseline latencies for each group. The analgesic effect can be expressed as the percent maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Protocol 5: Acetic Acid-Induced Writhing Test (Visceral Nociception)
This test induces a chemically induced visceral pain, and the number of "writhes" (a characteristic stretching behavior) is counted.
Materials and Equipment:
-
Mice
-
0.6% acetic acid solution
-
Test compound, vehicle, and positive control (e.g., aspirin)
-
Observation chambers
-
Timer
Procedure:
-
Dosing: Administer the test compound, vehicle, or positive control to different groups of mice.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer the 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity is calculated as: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.
Caption: Workflow for analgesic drug discovery.
Part 3: Structure-Activity Relationships (SAR) and Mechanistic Insights
The this compound scaffold allows for systematic modifications to explore SAR and optimize analgesic properties.
Key Structural Modifications and Their Impact:
-
N-Benzyl Group Substitutions: The electronic nature and position of substituents on the benzyl ring are critical. Electron-withdrawing groups like the para-chloro substituent in the parent scaffold can enhance binding affinity at target receptors.[3] Further modifications can fine-tune potency and selectivity.
-
Piperidine Ring Substitutions: The 4-position of the piperidine ring is a key site for introducing diversity. Attaching different functional groups can modulate interactions with the receptor and influence the pharmacological profile (e.g., agonist vs. antagonist activity). For instance, in the related 4-anilinopiperidines, modifications at this position led to potent opioid analgesics.[9]
-
Dual-Target Ligands: The benzylpiperidine scaffold is amenable to the development of dual-target ligands. For example, derivatives have been designed to exhibit high affinity for both the MOR and the sigma-1 receptor (σ₁R).[1] Such compounds are of high interest as they may produce potent analgesia with a reduced incidence of typical opioid-related side effects like constipation and physical dependence.[1]
Mechanistic Considerations: Beyond Simple Agonism
The interaction of this compound derivatives with the MOR is not always straightforward. A prime example is the compound SR-17018 , which incorporates the 1-(4-chlorobenzyl)piperidin-4-yl moiety. SR-17018 is a biased partial agonist of the MOR, preferentially activating G-protein signaling over the β-arrestin2 pathway.[10] This biased signaling is hypothesized to be responsible for its potent analgesic effects in preclinical models with significantly reduced respiratory depression and tolerance compared to classical opioids like morphine.[10] This highlights the potential of the this compound scaffold in developing safer, next-generation analgesics.
Caption: Biased agonism at the mu-opioid receptor.
Quantitative Data Summary
The following table summarizes representative pharmacological data for benzylpiperidine and related derivatives, illustrating the impact of structural modifications on receptor affinity and analgesic potency.
| Compound ID | Scaffold/Modification | Target(s) | In Vitro Affinity (Ki, nM) | In Vivo Potency (ED₅₀, mg/kg) | Reference |
| Compound 52 | Benzylpiperidine derivative | MOR/σ₁R | MOR: 56.4σ₁R: 11.0 | 4.04 (abdominal contraction) | [1] |
| Compound 15 | Benzylpiperazine derivative | σ₁R/σ₂R | σ₁R: 1.6σ₂R: >1417 | 12.7 (formalin test) | [11] |
| N-benzyl fentanyl analog | 4-anilidopiperidine | MOR | - | 10-45 (significantly less potent than fentanyl) | [4][5] |
| SR-17018 | 1-(4-chlorobenzyl)piperidine derivative | MOR | 11 | Produces robust analgesia with reduced side effects | [10] |
Conclusion
This compound is a strategically important scaffold in modern analgesic drug development. Its synthetic accessibility and the rich possibilities for structural modification provide a fertile ground for medicinal chemists. While not a direct precursor to classical high-potency opioids, its true value lies in the potential to create novel analgesics with differentiated mechanisms of action, such as dual-target ligands and biased MOR agonists. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this versatile chemical entity in the quest for safer and more effective pain therapies.
References
Sources
- 1. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. nbinno.com [nbinno.com]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SR-17018 - Wikipedia [en.wikipedia.org]
- 11. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of 4-(4-Chlorobenzyl)piperidine for SAR studies
Application Note & Protocol
Topic: Derivatization of 4-(4-Chlorobenzyl)piperidine for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The this compound Scaffold as a Privileged Structure in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive natural products, making it a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence is due to a combination of favorable properties: the piperidine scaffold is chemically stable, can be readily functionalized, and its three-dimensional structure allows for precise spatial orientation of substituents to interact with biological targets.[4] Furthermore, the basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling critical ionic interactions with target proteins, such as G-protein coupled receptors (GPCRs).[5]
The this compound core, in particular, serves as a valuable starting point for the development of novel therapeutic agents. The 4-chlorobenzyl group provides a lipophilic handle that can engage in hydrophobic and van der Waals interactions within a binding pocket, while the piperidine nitrogen presents a key site for derivatization to explore Structure-Activity Relationships (SAR). By systematically modifying the piperidine nitrogen, researchers can modulate a compound's potency, selectivity, and pharmacokinetic properties (ADME/Tox).[4][6]
This application note provides a comprehensive guide to the derivatization of this compound for the purpose of generating a focused compound library for SAR studies. We will detail robust synthetic protocols, methods for purification and characterization, and strategies for biological evaluation to elucidate the relationship between chemical structure and biological activity.
Strategic Derivatization of the Piperidine Nitrogen
The secondary amine of this compound is a versatile functional group for a variety of chemical transformations. The primary goal of derivatization in this context is to introduce a diverse range of substituents at the N-1 position to probe the chemical space around the core scaffold. The choice of derivatization strategy will depend on the desired functionalities to be introduced. Here, we present three common and effective methods: N-alkylation, N-acylation (amide bond formation), and reductive amination.
Workflow for Derivatization of this compound
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: Direct N-Alkylation using Alkyl Halides
Direct N-alkylation is a straightforward method for introducing simple alkyl or substituted alkyl groups. The reaction involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide. A base is required to neutralize the hydrohalic acid byproduct.[7][8]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).[8]
-
Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, heating to 50-70°C may be necessary.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Acylation via Amide Coupling
Amide bond formation is a robust method for introducing a wide variety of functional groups. This requires activating a carboxylic acid with a coupling reagent to facilitate the reaction with the piperidine nitrogen.[9][10]
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in anhydrous DCM.
-
Add EDC (1.2 eq) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 3: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing larger, more complex alkyl groups.[11][12] The reaction proceeds through the formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.[11]
Materials:
-
This compound
-
Aldehyde or ketone (R-CHO or R-CO-R')
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM.
-
Add a catalytic amount of acetic acid and stir for 30 minutes at room temperature to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[7][13]
-
Continue stirring at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Purification and Characterization of the Derivative Library
The successful synthesis of a diverse library of compounds is contingent upon rigorous purification and characterization of each derivative.
-
Purification: Flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are standard methods for purifying small molecule libraries.[14] The choice of method depends on the scale of the reaction and the properties of the synthesized compounds.
-
Characterization: The identity and purity of each compound must be confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized derivatives.
-
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the product and to assess its purity. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.
-
Structure-Activity Relationship (SAR) Exploration
The primary objective of creating a derivative library is to systematically explore the SAR. By comparing the biological activity of the synthesized analogs, researchers can deduce which structural features are critical for activity.
SAR Decision Tree
Caption: A decision-making workflow for SAR-driven lead optimization.
Hypothetical SAR Data Table
The following table illustrates how SAR data for a hypothetical series of N-substituted this compound derivatives targeting a GPCR might be presented.
| Compound ID | N-1 Substituent (R) | Method | Molecular Weight | LogP (calc.) | Binding Affinity (Ki, nM) |
| Parent | -H | - | 211.71 | 3.1 | 540 |
| 1a | -CH₃ | Alkylation | 225.74 | 3.4 | 320 |
| 1b | -CH₂CH₃ | Alkylation | 239.77 | 3.8 | 150 |
| 1c | -CH₂Ph | Alkylation | 301.84 | 5.2 | 25 |
| 2a | -C(O)CH₃ | Acylation | 253.75 | 2.9 | >1000 |
| 2b | -C(O)Ph | Acylation | 315.82 | 4.3 | 450 |
| 3a | -CH₂CH₂OH | Red. Amination | 255.77 | 2.8 | 98 |
| 3b | -CH₂(4-pyridyl) | Red. Amination | 302.83 | 3.5 | 15 |
Interpretation of Hypothetical SAR:
-
N-Alkylation: Increasing the size of the alkyl group from methyl to ethyl to benzyl (1a-1c) leads to a significant increase in binding affinity, suggesting a large hydrophobic pocket in the receptor that can accommodate bulky substituents.
-
N-Acylation: The introduction of an amide carbonyl (2a, 2b) is generally detrimental to activity, possibly due to unfavorable steric or electronic interactions.
-
Reductive Amination: The introduction of a polar hydroxyl group (3a) is well-tolerated. The pyridyl moiety (3b) results in high potency, perhaps due to a specific hydrogen bond or pi-stacking interaction.
Biological Evaluation
The choice of biological assay depends on the therapeutic target of interest. Since piperidine scaffolds are common in ligands for GPCRs, we will outline a general approach for evaluating compounds at these receptors.[15][16]
1. Primary Screening: Binding Assays
-
Principle: Radioligand binding assays are the "gold standard" for determining the affinity of a compound for a receptor.[17] These assays measure the ability of the test compound to displace a known radiolabeled ligand from the receptor.
-
Protocol Outline:
-
Prepare cell membranes expressing the target GPCR.
-
Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand.
-
Quantify the amount of bound radioactivity.
-
Calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radiolabeled ligand) and subsequently the Ki (inhibition constant).
-
2. Secondary Screening: Functional Assays
-
Principle: Functional assays measure the cellular response following receptor activation or inhibition. This helps to determine if a compound is an agonist, antagonist, or inverse agonist. Common readouts include second messenger levels (e.g., cAMP, IP1) or β-arrestin recruitment.[18]
-
Example: cAMP Assay
-
Culture cells expressing the target GPCR.
-
Treat the cells with varying concentrations of the test compound.
-
Stimulate the cells with an agonist (for antagonist testing) or measure basal activity (for agonist testing).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Conclusion
The this compound scaffold is a versatile starting point for the development of novel bioactive compounds. Through systematic derivatization of the piperidine nitrogen using robust synthetic methods such as N-alkylation, N-acylation, and reductive amination, a diverse chemical library can be efficiently generated. Subsequent biological evaluation of this library allows for the elucidation of Structure-Activity Relationships, providing critical insights for the design of more potent and selective drug candidates. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to embark on SAR studies centered around this privileged scaffold.
References
- Structure-activity relationship (SAR) of piperidinyl piperidine analogues. (n.d.). Benchchem.
- Recent progress in assays for GPCR drug discovery. (2022). American Journal of Physiology-Cell Physiology.
-
Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). ACS Chemical Neuroscience. Retrieved from [Link]
- Application Note and Protocol: N-Alkylation of Piperidin-2-ylmethyl Acetate. (n.d.). Benchchem.
-
Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (2005). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. (2023). ResearchGate. Retrieved from [Link]
-
Recent progress in assays for GPCR drug discovery. (2022). PubMed. Retrieved from [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2024). ACS Publications. Retrieved from [Link]
-
GPCR Signaling Assays. (n.d.). Indigo Biosciences. Retrieved from [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link]
-
Reductive amination in case of secondary amines. (2019). Chemistry Stack Exchange. Retrieved from [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). PMC. Retrieved from [Link]
- Application Notes: Amide Bond Formation with Piperidine-C-Pip-C2-Pip-C2-OH for PROTAC Synthesis. (n.d.). Benchchem.
- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Carbohydrate Polymers.
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2023). PubMed Central. Retrieved from [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. Retrieved from [Link]
-
Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. (2017). Nature Communications. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2024). ResearchGate. Retrieved from [Link]
-
A Simple Synthesis of N-Alkylpiperazines. (2000). ResearchGate. Retrieved from [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2020). The Journal of Organic Chemistry. Retrieved from [Link]
-
Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (2021). New Journal of Chemistry. Retrieved from [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2011). PubMed Central. Retrieved from [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). ResearchGate. Retrieved from [Link]
-
Small-Molecule Discovery from DNA-Encoded Chemical Libraries. (2011). PubMed Central. Retrieved from [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). MDPI. Retrieved from [Link]
-
Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved from [Link]
-
Synthesis and Applications of Small Molecule Libraries. (1996). Chemical Reviews. Retrieved from [Link]
-
Purification of small molecules. (n.d.). Pilot Unit. Retrieved from [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). PubMed Central. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. Retrieved from [Link]
-
Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (2020). PubMed Central. Retrieved from [Link]
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). International Journal of ChemTech Research.
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023). PubMed. Retrieved from [Link]
-
SAR Study of Piperidine Derivatives as Inhibitors of 1,4-Dihydroxy-2-Naphthoate Isoprenyltransferase (MenA) from Mycobacterium Tuberculosis. (2022). ResearchGate. Retrieved from [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. Retrieved from [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. Retrieved from [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2023). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pilotunit.com [pilotunit.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 18. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Experimental Design for In Vitro Assays Using 4-(4-Chlorobenzyl)piperidine
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This document provides a comprehensive guide for the in vitro characterization of 4-(4-Chlorobenzyl)piperidine, a synthetic compound with significant potential in pharmaceutical and neuroscience research. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs targeting the central nervous system (CNS).[1] Based on structure-activity relationships derived from analogous compounds, this compound is hypothesized to interact with key CNS targets, most notably sigma receptors.[2][3] This guide presents a logical, tiered approach to elucidate the compound's pharmacological profile, beginning with primary target engagement assays, followed by functional cell-based assays to assess its neuroprotective potential, and concluding with selectivity profiling against common off-targets. Each protocol is designed with internal controls to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale
This compound belongs to a chemical class with established biological relevance. Its core, the piperidine heterocycle, is a cornerstone in the design of drugs for CNS disorders, cancer, and infectious diseases.[1] The versatility of the piperidine ring allows for conformational flexibility and modulation of key physicochemical properties like lipophilicity and hydrogen bonding capacity, enhancing its "druggability".[1]
Analogs such as 4-benzylpiperidine are known monoamine releasing agents, while more complex 1,4-disubstituted piperidines show high affinity for sigma (σ) receptors.[2][4] Sigma receptors, particularly the σ1 subtype, are implicated in a wide array of cellular functions, including the modulation of ion channels, neurotransmitter release, and cellular survival pathways. Ligands targeting the σ1 receptor are being actively investigated for their therapeutic potential in neurodegenerative diseases, psychiatric disorders, and for their anti-amnesic and neuroprotective effects.[5]
Therefore, a systematic in vitro evaluation of this compound is warranted. The following protocols are designed to first confirm its primary biological target and then explore its functional consequences in cellular models relevant to neuroscience.
Primary Target Validation: Sigma Receptor Binding Assays
Causality: The initial and most critical step is to determine if this compound binds to its hypothesized targets. Radioligand competition binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. By measuring the displacement of a known high-affinity radioligand, we can calculate the binding affinity (Ki) of our compound. We will assess binding against both σ1 and σ2 receptor subtypes to determine potency and selectivity.
Workflow for Sigma Receptor Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Protocol 2.1: σ1 and σ2 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) and selectivity of this compound for σ1 and σ2 receptors.
Materials:
-
Cell membrane preparations (e.g., from guinea pig brain or HEK293 cells overexpressing human σ1 or σ2 receptors).
-
Radioligands: -pentazocine (for σ1) and [³H]-DTG (1,3-di-o-tolyl-guanidine) (for σ2).
-
Non-specific binding control: Haloperidol (high concentration, e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well plates, filter mats (GF/B), scintillation fluid, and scintillation counter.
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer, ranging from 0.1 nM to 100 µM.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
Total Binding: 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM final concentration).
-
Test Compound: 50 µL of each this compound dilution.
-
-
Add Radioligand: Add 50 µL of the appropriate radioligand (-pentazocine for σ1, [³H]-DTG for σ2) to all wells. A final concentration near the Kd value is recommended (e.g., 1-2 nM).
-
Initiate Reaction: Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to each well. The final volume is 200 µL.
-
Incubation: Incubate the plates for 120 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [DPM_compound - DPM_NSB] / [DPM_total - DPM_NSB]).
-
Plot the % Inhibition against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Hypothetical Binding Affinity
| Target | Radioligand | Test Compound Ki (nM) | Selectivity Ratio (σ2 Ki / σ1 Ki) |
| σ1 Receptor | -pentazocine | 15.2 | 96 |
| σ2 Receptor | [³H]-DTG | 1459.0 |
This table illustrates how to present the final calculated affinity and selectivity values.
Functional Validation: Neuroprotective Cell-Based Assays
Causality: Demonstrating receptor binding is insufficient; we must show a functional consequence. Since σ1 receptor agonists are known to confer neuroprotection against oxidative stress, a key pathological mechanism in many neurodegenerative diseases, this is a logical functional assay.[6] We will use a human neuroblastoma cell line (SH-SY5Y) and induce cellular stress to test the protective capacity of this compound.
Workflow for Oxidative Stress Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects against oxidative stress.
Protocol 3.1: H₂O₂-Induced Oxidative Stress Assay in SH-SY5Y Cells
Objective: To determine if this compound can protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Hydrogen peroxide (H₂O₂).
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
Methodology:
-
Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10 nM to 10 µM). Include a "vehicle control" (DMSO only) group. Incubate for 2 hours.
-
Induce Stress: Add H₂O₂ to all wells (except the "untreated control" group) to a final concentration that induces ~50% cell death (this concentration, e.g., 100-300 µM, must be optimized beforehand).
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Agitate the plate for 15 minutes to dissolve the crystals.
-
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the data by setting the absorbance of the "untreated control" wells to 100% viability and the "H₂O₂ only" wells as the baseline for protection.
-
Calculate the % viability for each compound concentration.
-
Plot % viability against the log concentration of the compound to generate a dose-response curve and determine the EC50 (the concentration that provides 50% of the maximal protective effect).
-
Data Presentation: Hypothetical Neuroprotection Data
| Treatment Group | Compound Conc. (µM) | Cell Viability (%) |
| Untreated Control | 0 | 100 ± 4.5 |
| Vehicle + H₂O₂ | 0 | 48 ± 3.1 |
| This compound + H₂O₂ | 0.01 | 55 ± 2.8 |
| This compound + H₂O₂ | 0.1 | 72 ± 3.9 |
| This compound + H₂O₂ | 1.0 | 89 ± 4.2 |
| This compound + H₂O₂ | 10.0 | 91 ± 3.7 |
Selectivity and Off-Target Profiling
Causality: A thorough pharmacological characterization requires understanding a compound's selectivity. The structurally similar 4-benzylpiperidine is a monoamine releasing agent.[4] It is crucial to test this compound for similar activity to rule out confounding effects and better understand its mechanism of action. We will assess its ability to inhibit monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism.
Protocol 4.1: MAO-A and MAO-B Inhibition Assay
Objective: To assess the inhibitory potential of this compound against MAO-A and MAO-B enzymes.
Methodology: This assay is most efficiently performed using a commercially available kit (e.g., from Sigma-Aldrich or Promega). These kits typically provide recombinant human MAO-A and MAO-B enzymes, a luminogenic or fluorogenic substrate, and all necessary buffers.
-
Follow Manufacturer's Instructions: The general principle involves incubating the MAO enzyme with the test compound (this compound at various concentrations) before adding the substrate.
-
Controls:
-
Positive Control Inhibitors: Use clorgyline for MAO-A and selegiline for MAO-B.
-
Negative Control: Vehicle (DMSO).
-
No Enzyme Control: To measure background signal.
-
-
Detection: The enzyme metabolizes the substrate, producing a signal (luminescence or fluorescence) that is quenched in the presence of an inhibitor. The signal is read using a plate reader.
-
Data Analysis: Calculate the % inhibition for each compound concentration relative to the vehicle control. Plot the results to determine IC50 values for both MAO-A and MAO-B.
Conclusion
This application note outlines a tiered, logical workflow for the in vitro characterization of this compound. The proposed experiments will provide critical data on its primary molecular target, functional activity in a disease-relevant context, and selectivity profile. This systematic approach, beginning with binding affinity (Section 2.0), proceeding to functional neuroprotection (Section 3.0), and concluding with off-target screening (Section 4.0), will build a comprehensive pharmacological dossier for this promising compound, guiding future pre-clinical development.
References
-
4-Benzylpiperidine. Wikipedia. [Link]
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]
-
4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. [Link]
-
4-(4-Chlorobenzoyl)Piperidine. PubChem. [Link]
-
Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. National Library of Medicine. [Link]
-
Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Adv J Chem A. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. University of Bari Aldo Moro. [Link]
-
New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. [Link]
-
Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl) piperazine derivatives. ResearchGate. [Link]
-
Neurochemical Effects of 4-(2-Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. PubMed. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry. [Link]
-
This compound hydrochloride. PubChem. [Link]
-
Depressant. Wikipedia. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]
-
Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. MDPI. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of 4-(4-Chlorobenzyl)piperidine by HPLC and GC-MS
Introduction
4-(4-Chlorobenzyl)piperidine is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are paramount to ensure the safety and efficacy of the final drug product. This document provides detailed analytical methodologies for the determination of this compound using two powerful and complementary techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice between HPLC and GC-MS often depends on the sample matrix, the required sensitivity, and the specific analytical question being addressed—be it routine purity assessment, impurity profiling, or trace-level quantification. These notes offer robust, validated starting points for researchers, quality control analysts, and drug development professionals.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for many piperidine derivatives.[1][2] For this compound, which possesses a UV-active phenyl ring, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is a logical and efficient approach.
Causality in Method Design
The selection of a C18 stationary phase is based on its wide applicability and excellent resolving power for moderately polar compounds like our target analyte.[3][4] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and retention of the basic piperidine moiety while providing sufficient elution strength for timely analysis. Formic acid helps to protonate the piperidine nitrogen, reducing peak tailing and improving chromatographic performance.
Detailed HPLC Protocol
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[3]
-
HPLC grade acetonitrile, water, and formic acid.
-
0.45 µm syringe filters for sample preparation.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
3. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[5]
4. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable results.[1][6][7][8]
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is an exceptionally powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[9] Given its structure, this compound is amenable to GC analysis. The mass spectrometer provides high selectivity and sensitivity, making this method ideal for impurity identification and trace analysis.
Causality in Method Design
The choice of a non-polar (or low-polarity) column like a 5% phenyl-methylpolysiloxane (e.g., HP-5ms) is standard for a broad range of analytes and provides good separation based on boiling points.[9] A temperature gradient program is employed to ensure that the analyte elutes with a good peak shape and is well-separated from any potential impurities or matrix components. The mass spectrometer is operated in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[9] While derivatization can be used to improve the volatility and peak shape of some amines, it is often not necessary for benzylpiperidine analogues.[10]
Detailed GC-MS Protocol
1. Instrumentation and Consumables:
-
GC system equipped with an autosampler and coupled to a Mass Spectrometer (e.g., a single quadrupole MS).
-
Fused silica capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]
-
High purity helium as the carrier gas.
-
GC-MS grade ethyl acetate or methanol for sample dissolution.
2. GC-MS Conditions:
| Parameter | Condition |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Initial 100 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 minutes. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Full Scan (m/z 50-400) for identification; SIM for quantification (ions to be determined from analyte spectrum) |
3. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to concentrations appropriate for the desired sensitivity (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Preparation: Dissolve the sample in ethyl acetate to a final concentration within the calibration range. If necessary, perform a liquid-liquid extraction to isolate the analyte from complex matrices.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Summary of Methods
The following table provides a direct comparison of the starting parameters for the two proposed analytical methods.
| Feature | HPLC-UV Method | GC-MS Method |
| Principle | Liquid-solid partitioning | Gas-solid partitioning |
| Analyte State | Dissolved in liquid | Vaporized |
| Stationary Phase | C18 Silica | 5% Phenyl-methylpolysiloxane |
| Mobile Phase | Acetonitrile/Water Gradient | Helium Carrier Gas |
| Temperature | Isothermal (e.g., 30 °C) | Temperature Program (100-280 °C) |
| Detector | UV-Vis / DAD | Mass Spectrometer (EI) |
| Best For | Routine purity, quantification | Impurity identification, trace analysis |
Conclusion
Both HPLC-UV and GC-MS offer robust and reliable methods for the analysis of this compound. The HPLC method is ideal for high-throughput quality control environments where quantification of the main component is the primary goal. The GC-MS method provides superior specificity and is the preferred technique for identifying unknown impurities and performing trace-level analysis due to the structural information provided by the mass spectrum. The protocols herein serve as a comprehensive starting point for method development and validation, ensuring the generation of accurate and defensible analytical data in research and drug development settings.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Characterization of Piperidine-C-Pip-C2-Pip-C2-OH.
- BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation.
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from SynThink Research Chemicals website.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- BenchChem. (n.d.). A Comparative Guide to the Quantification of 2-Benzylpiperidine Impurities.
- Glister, J. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777115, 4-(4-Chlorobenzoyl)piperidine.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- International Journal of Pharmaceutical Sciences Review and Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- ChemicalBook. (2025, January 27). 4-(4-Chlorobenzoyl)piperidine.
- Analytical Methods. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from Royal Society of Chemistry Publishing website.
- ResearchGate. (2025, August 7). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
- ResearchGate. (2025, August 6). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- PubMed. (2023, September). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17039566, this compound hydrochloride.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- ChemicalBook. (n.d.). 4-(4-chlorobenzyl)piperazine.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
- Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS.
- NSF Public Access. (2023, October 1). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS.
- ResearchGate. (2025, August 5). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis.
- PubMed. (2006, September). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.
- ChemicalBook. (2025, December 7). 4-(4-Chlorophenyl)piperidin-4-ol.
- R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Supporting Information. (n.d.).
- Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
- PubMed. (2025, July). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Chromatography Forum. (2015, May 11). piperidine analysis in API by GC-HS.
- Shimadzu. (n.d.). Analysis of Leachate from Water Supply Equipment Using Purge and Trap GC/MS.
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. benchchem.com [benchchem.com]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in 4-(4-Chlorobenzyl)piperidine synthesis
Welcome to the technical support center for the synthesis of 4-(4-Chlorobenzyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important intermediate. We will delve into the mechanistic underpinnings of common synthetic routes, provide actionable solutions to frequently encountered problems, and offer optimized protocols to enhance yield and purity.
Introduction: Choosing Your Synthetic Path
The synthesis of this compound is most commonly achieved via two primary pathways: Direct N-Alkylation and Reductive Amination . The choice between them often depends on the availability of starting materials, scale, and desired purity profile.
-
Direct N-Alkylation: A straightforward S(_N)2 reaction between piperidine and 4-chlorobenzyl chloride. It is atom-economical but can be prone to over-alkylation and side reactions if not carefully controlled.
-
Reductive Amination: A two-step, one-pot reaction involving the condensation of piperidine with 4-chlorobenzaldehyde to form an iminium ion, which is then reduced in situ. This method is often higher yielding and produces a cleaner product, avoiding the issue of quaternary salt formation.[1]
Below is a visual representation of these two primary synthetic strategies.
Caption: Troubleshooting workflow for low yield in N-alkylation.
Scenario 2: Reductive Amination Issues
Question: My reductive amination of 4-chlorobenzaldehyde with piperidine using sodium triacetoxyborohydride (STAB) is not going to completion. I see significant amounts of starting aldehyde and 4-chlorobenzyl alcohol in the crude NMR.
Answer: This is a classic issue in reductive amination where the delicate balance between iminium ion formation and reduction is off. The presence of starting aldehyde and the corresponding alcohol points to specific mechanistic problems.
| Potential Cause | Explanation & Causality | Recommended Action & Validation |
| 1. Inefficient Imine Formation | The formation of the iminium ion from the aldehyde and secondary amine is the rate-limiting step and is often acid-catalyzed. Without sufficient acid, the equilibrium favors the starting materials. However, too much acid will protonate the amine, rendering it non-nucleophilic. [2] | Action: Add 1-2% acetic acid to the reaction mixture. This protonates the carbonyl oxygen, activating it for nucleophilic attack by piperidine. Validation: Pre-mix the aldehyde and piperidine in the solvent (e.g., DCE or THF) for 30-60 minutes before adding the reducing agent to allow for imine formation. |
| 2. Premature Aldehyde Reduction | Sodium triacetoxyborohydride (STAB) is specifically chosen for its selectivity in reducing the protonated iminium ion over the aldehyde. [3]However, if the iminium ion concentration is low (due to poor formation) or if a less selective reducing agent like sodium borohydride (NaBH₄) were used without proper sequencing, direct reduction of the aldehyde to 4-chlorobenzyl alcohol will dominate. [1] | Action: Ensure you are using STAB, not NaBH₄. Add the STAB after allowing time for imine formation. Do not add water to the reaction, as STAB is water-sensitive. [3]Validation: Confirm the identity of your borohydride source. Run the reaction in an anhydrous solvent like Dichloroethane (DCE) or THF. |
| 3. Poor Quality Reagents | 4-Chlorobenzaldehyde can oxidize over time to 4-chlorobenzoic acid, which will not participate in the reaction and can interfere with the pH. STAB can decompose upon exposure to moisture. | Action: Use aldehyde from a freshly opened bottle or purify via recrystallization. Store STAB in a desiccator. Validation: Check the aldehyde's melting point or run a quick ¹H NMR. A sharp singlet around 10 ppm should be the dominant peak. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method, N-alkylation or reductive amination, is generally better? A1: For laboratory-scale synthesis where purity is paramount, reductive amination is often preferred . It avoids the risk of over-alkylation, a common issue with direct alkylation of secondary amines, leading to a cleaner crude product and simpler purification. [1]Direct N-alkylation can be effective but requires more stringent control over stoichiometry and reaction conditions to minimize byproduct formation. [4] Q2: My purification by column chromatography is difficult. The product seems to streak on the silica gel. Why? A2: The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, causing streaking and poor separation. To mitigate this, add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine or ammonia (in methanol) to the solvent system (e.g., Hexane/Ethyl Acetate). This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
Q3: How do I remove unreacted piperidine from my final product? A3: Piperidine (b.p. 106 °C) is more volatile than the product. However, simple evaporation is often insufficient. An effective method is an acidic wash during the workup. Dissolve the crude reaction mixture in a non-polar solvent like ethyl acetate or DCM. Wash with a dilute acid solution (e.g., 1M HCl). The basic product and unreacted piperidine will move into the aqueous layer as their hydrochloride salts. Then, basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 12 and re-extract the free amine product back into an organic solvent. The more volatile piperidine can then be more effectively removed under high vacuum.
Q4: What are the critical safety precautions for this synthesis? A4:
-
Piperidine: Is a corrosive, flammable, and toxic liquid with a strong, unpleasant odor. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
4-Chlorobenzyl Chloride: Is a lachrymator (tear-inducing agent) and a potential carcinogen. It is corrosive and must be handled in a fume hood.
-
Borohydride Reagents: React with water and acid to produce flammable hydrogen gas. Quench reactions carefully and behind a blast shield.
Optimized Experimental Protocols
Protocol 1: Reductive Amination (High-Yield Method)
This protocol is designed for reliability and high purity.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-chlorobenzaldehyde (10.0 g, 71.1 mmol, 1.0 eq).
-
Reagent Addition: Add 1,2-dichloroethane (DCE, 100 mL) followed by piperidine (7.27 g, 85.4 mmol, 1.2 eq) and glacial acetic acid (0.4 mL).
-
Imine Formation: Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.
-
Reduction: In one portion, add sodium triacetoxyborohydride (STAB, 18.0 g, 85.4 mmol, 1.2 eq). Note: The addition of STAB can be mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours, or until TLC analysis (e.g., 8:2 Hexane:Ethyl Acetate with 1% TEA) shows complete consumption of the aldehyde.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate containing 1% triethylamine) to yield the pure product.
Protocol 2: Direct N-Alkylation
This protocol requires careful control to minimize side products.
-
Setup: To a 250 mL round-bottom flask, add piperidine (8.5 g, 100 mmol, 1.2 eq), finely powdered anhydrous potassium carbonate (K₂CO₃, 17.3 g, 125 mmol, 1.5 eq), and anhydrous acetonitrile (100 mL).
-
Reagent Addition: In a separate flask, dissolve 4-chlorobenzyl chloride (13.4 g, 83.2 mmol, 1.0 eq) in anhydrous acetonitrile (25 mL).
-
Reaction: Vigorously stir the piperidine suspension and add the 4-chlorobenzyl chloride solution dropwise over 1 hour using an addition funnel.
-
Heating: After the addition is complete, heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the solid with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which may require purification by column chromatography or vacuum distillation.
References
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Organic-Chemistry.org. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate Discussion. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]
-
Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Organic-Reactions.com. Retrieved from [Link]
Sources
Technical Support Center: Identification and Mitigation of Byproducts in Piperidine Derivative Synthesis
Introduction
Piperidine and its derivatives are cornerstone structural motifs in modern pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their synthesis, while conceptually established, is often accompanied by the formation of undesired byproducts that complicate purification, reduce yields, and can introduce confounding variables in downstream applications. This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating common byproducts encountered during the synthesis of piperidine derivatives.
This center is structured to provide rapid troubleshooting through a question-and-answer format, supplemented with detailed protocols, mechanistic explanations, and visual aids to empower you in the laboratory.
General Analytical & Troubleshooting Workflow
A systematic approach is crucial when an unexpected impurity is detected. The following workflow provides a logical pathway from detection to resolution.
Caption: General workflow for identifying and mitigating byproducts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions encountered during piperidine synthesis.
Q1: My catalytic hydrogenation of pyridine is giving a low yield of piperidine and several other peaks on the GC-MS. What are the most likely byproducts?
A1: The most common byproducts in pyridine hydrogenation are partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines) and N-alkylated piperidines .[3][4]
-
Incomplete Reduction: This occurs due to insufficient catalyst activity, low hydrogen pressure, or short reaction times.[5] The aromatic stability of the pyridine ring requires potent catalytic systems to achieve full saturation.[2]
-
N-Alkylation: If your solvent is an alcohol (e.g., methanol, ethanol), the catalyst can sometimes facilitate the N-alkylation of the newly formed piperidine product, leading to N-methyl or N-ethyl piperidine impurities.[6]
Q2: I'm performing a reductive amination with glutaraldehyde and a primary amine, but the reaction is messy. What side reactions should I be aware of?
A2: Reductive amination using glutaraldehyde can lead to several byproducts. The initial reaction involves the formation of a Schiff base, which is then reduced.[7] Side reactions can include:
-
Polymerization: Glutaraldehyde can self-polymerize, especially under basic conditions.
-
Incomplete Cyclization: Formation of linear amino-alcohol intermediates if the second cyclization/reduction step is inefficient.
-
Over-alkylation: The product piperidine can react with remaining glutaraldehyde to form more complex structures. It is a common issue to have minimal formation of secondary and tertiary amine byproducts.[8]
Q3: My purified piperidine derivative is colorless initially but turns yellow or brown over time. What is causing this?
A3: This discoloration is typically due to oxidation .[9] Piperidines, like many secondary amines, are susceptible to air oxidation, which can form colored N-oxides and other degradation products. Storing the purified compound under an inert atmosphere (Nitrogen or Argon) and in a freezer can significantly slow this process.[9]
Part 2: In-Depth Troubleshooting by Synthetic Route
Route 1: Catalytic Hydrogenation of Pyridine
This is the most direct method for piperidine synthesis but requires careful control to avoid side reactions.[2]
Problem 1.1: Presence of Partially Hydrogenated Intermediates (e.g., Tetrahydropyridine)
-
Causality: The energy barrier to break the aromaticity of pyridine is the highest step. Once the first double bond is reduced, subsequent reductions are faster. However, if the catalyst deactivates or hydrogen availability is limited, the reaction can stall, leaving intermediates like 1,2,3,6-tetrahydropyridine. Catalyst poisoning by the basic nitrogen atoms of pyridine and piperidine is a common issue.[2]
-
Identification:
-
GC-MS: Look for peaks with masses corresponding to Pyridine+2H₂ (M+4) and Pyridine+H₂ (M+2).
-
¹H NMR: Appearance of new signals in the olefinic region (~4.5-6.0 ppm) and additional aliphatic signals compared to the final piperidine product.
-
-
Mitigation Strategies:
-
Catalyst Choice: Rhodium-based catalysts are often more effective and less prone to poisoning than Palladium.[1] Platinum (e.g., PtO₂) is also highly effective, especially in acidic media which protonates the nitrogen, facilitating reduction.[2]
-
Acidic Additives: Performing the reaction in a solvent like acetic acid or with an additive like HCl protonates the pyridine nitrogen. This reduces its ability to poison the catalyst and activates the ring toward reduction.[2]
-
Reaction Conditions: Increase hydrogen pressure to improve hydrogen availability on the catalyst surface. Ensure vigorous stirring to overcome mass transfer limitations.[5]
-
Problem 1.2: Formation of N-Alkylated or Dimerized Byproducts
-
Causality:
-
N-Alkylation: Occurs when using alcohol solvents. The catalyst can facilitate a "hydrogen borrowing" mechanism where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the product piperidine.[1]
-
Dimerization: Reductive coupling can sometimes occur, leading to bipyridine derivatives, especially with reducing agents like sodium in ethanol.[9]
-
-
Identification:
-
GC-MS: Look for masses corresponding to Piperidine + Alkyl group (e.g., M+14 for N-methylation). Dimerization will show peaks at approximately double the mass of the starting material.
-
¹H NMR: For N-alkylation, a new singlet or triplet corresponding to the N-CH₃ or N-CH₂R group will appear.
-
-
Mitigation Strategies:
-
Solvent Choice: Switch to a non-alcoholic solvent like THF, ethyl acetate, or cyclohexane to eliminate the source of alkyl groups.
-
Reaction Temperature: Lowering the reaction temperature can disfavor the side reaction, as alkylation often requires a higher activation energy than hydrogenation.
-
Summary Table: Byproducts in Pyridine Hydrogenation
| Byproduct | Common Cause | Identification (m/z in MS) | Mitigation Strategy |
| Tetrahydropyridine | Incomplete reaction, catalyst poisoning | Starting Material + 4 amu | Use Rh or Pt catalyst; add acid; increase H₂ pressure |
| Dihydropyridine | Incomplete reaction | Starting Material + 2 amu | Increase reaction time and/or catalyst loading |
| N-Alkylpiperidine | Alcohol solvent | Product + Alkyl group (e.g., +14) | Use a non-alcoholic solvent (THF, EtOAc) |
| 4,4'-Bipyridine | Reductive coupling (e.g., with Na/EtOH) | (Starting Material x 2) - 2 amu | Use catalytic hydrogenation instead of dissolving metal reductions |
Route 2: Hofmann-Löffler-Freytag (HLF) Reaction
The HLF reaction is a powerful method for synthesizing pyrrolidines and piperidines via a radical-mediated intramolecular C-H amination.[10]
Problem 2.1: Formation of Halogenated, Uncyclized Intermediates
-
Causality: The key steps involve the formation of an N-centered radical, a 1,5- or 1,6-hydrogen atom transfer (HAT) to form a C-centered radical, and subsequent cyclization.[10] If the final cyclization step (an intramolecular Sₙ2 reaction) is slow or inefficient, the carbon-centered radical can be trapped by a halogen radical, leading to a linear δ- or ε-haloamine.
-
Identification:
-
MS: Look for the molecular ion corresponding to the uncyclized haloamine. The isotopic pattern for chlorine (M, M+2 in ~3:1 ratio) or bromine (M, M+2 in ~1:1 ratio) is a key diagnostic.
-
¹H NMR: The spectrum will lack the characteristic signals of a cyclic amine and will instead show signals for a linear alkyl chain, including a proton adjacent to the halogen (typically downfield).
-
-
Mitigation Strategies:
-
Base Choice: The final cyclization is typically promoted by a base. Ensure a sufficiently strong, non-nucleophilic base is used to deprotonate the amine and facilitate the ring-closing step.
-
Reaction Concentration: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions.
-
Protecting Groups: The choice of sulfonamide or other precursor can influence the efficiency of the HAT step, which is often rate-determining.[11]
-
Reaction Mechanism Diagram: Key Steps in HLF Reaction
Caption: Simplified mechanism of the Hofmann-Löffler-Freytag reaction showing the pathway to product and a key byproduct.
Part 3: Standard Operating Protocols
Protocol 1: GC-MS Analysis for Byproduct Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile byproducts in piperidine synthesis.[12][13]
-
Objective: To identify and semi-quantify impurities in a crude reaction mixture from a piperidine synthesis.
-
Materials:
-
Crude reaction sample
-
Dichloromethane (DCM) or other suitable volatile solvent
-
Anhydrous sodium sulfate
-
GC vials
-
GC-MS instrument with a standard non-polar column (e.g., DB-5ms)
-
-
Methodology:
-
Sample Preparation: a. Take an aliquot (~1-2 mg) of the crude reaction mixture. b. Dissolve it in 1 mL of DCM in a small vial. c. If the sample contains water or salts from a workup, pass the solution through a small plug of anhydrous sodium sulfate to dry it. d. Transfer the clear solution to a GC vial.
-
Instrument Setup (Typical Conditions):
-
Injector Temp: 250 °C
-
Split Ratio: 50:1 (adjust based on concentration)
-
Carrier Gas: Helium, constant flow ~1 mL/min
-
Oven Program:
-
Initial Temp: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Detector:
-
Source Temp: 230 °C
-
Scan Range: 40-500 m/z
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
-
-
Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. Analyze the mass spectrum for each peak. c. Compare the fragmentation pattern with a library (e.g., NIST) for tentative identification. d. Confirm the molecular ion and key fragments based on hypothesized byproduct structures (e.g., loss of an ethyl group, presence of a pyridine ring).
-
Protocol 2: Purification of Piperidine via Carbonate Salt Formation
This classical method is highly effective for removing unreacted pyridine and other non-basic impurities from liquid piperidine.[9] Piperidine is a significantly stronger base than pyridine and will selectively precipitate as its carbonate salt.
-
Objective: To purify crude liquid piperidine containing pyridine impurity.
-
Materials:
-
Crude piperidine
-
Anhydrous diethyl ether or toluene
-
Carbon dioxide (CO₂) source (dry ice or gas cylinder)
-
Sodium hydroxide (NaOH) pellets
-
Potassium hydroxide (KOH) pellets (for final drying)
-
Distillation apparatus
-
-
Methodology:
-
Salt Formation: a. Dissolve the crude piperidine in 5-10 volumes of anhydrous diethyl ether in a flask. b. Cool the solution in an ice bath. c. Bubble CO₂ gas through the solution or add small pieces of dry ice with stirring. d. A white precipitate of piperidine carbonate will form. Continue adding CO₂ until precipitation ceases.
-
Isolation: a. Filter the solid piperidine carbonate using a Buchner funnel and wash the solid with cold, anhydrous diethyl ether to remove residual pyridine.
-
Liberation of Free Base: a. Suspend the filtered solid in a minimal amount of water. b. Cool the mixture in an ice bath and add solid NaOH pellets portion-wise with stirring until the solution is strongly basic and two layers form (the top layer is piperidine).
-
Drying and Distillation: a. Separate the top piperidine layer. b. Dry the liquid piperidine over solid KOH pellets for several hours or overnight. c. Decant the dried piperidine into a distillation flask and perform a simple distillation to obtain the final, purified product.[9]
-
References
-
Gemo, N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Zhang, Z., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. Available at: [Link]
-
Ji, D., et al. (2008). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Synthetic Drug Strategy. Available at: [Link]
-
Carpino, L. A., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Chemical Science. Available at: [Link]
-
Smith, A. B., et al. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]
-
Donohoe, T. J., et al. (2001). Partial Reduction of Electron-Deficient Pyridines. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Available at: [Link]
-
Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]
-
Smith, J. D., et al. (2022). Regioselective Rearrangement of Nitrogen- and Carbon-Centered Radical Intermediates in the Hofmann–Löffler–Freytag Reaction. The Journal of Physical Chemistry A. Available at: [Link]
-
Donohoe, T. J., et al. (2005). Partial reduction of pyridinium salts as a versatile route to dihydropyridones. Organic & Biomolecular Chemistry. Available at: [Link]
-
da Silva, A. B., et al. (2018). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. Journal of the Brazilian Chemical Society. Available at: [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate Q&A. Available at: [Link]
-
Matassini, C., et al. (2016). The double reductive amination approach to the synthesis of polyhydroxypiperidines. ARKIVOC. Available at: [Link]
-
ResearchGate. (2023). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. Request PDF on ResearchGate. Available at: [Link]
-
Watson, D. A., et al. (2016). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
- Google Patents. (2014). Method for measuring content of piperidine impurity in glatiramer acetate sample. CN104297404A.
-
ResearchGate. (n.d.). Partial reduction of pyridines and the use of dihydropyridines in alkaloid synthesis. ResearchGate Topic. Available at: [Link]
-
Matassini, C., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ChemistryOpen. Available at: [Link]
-
Scully, F. E. Jr. (1979). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]
-
Chromatography Forum. (2015). piperidine analysis in API by GC-HS. Available at: [Link]
-
Black, S. N., et al. (2017). Impurity occurrence and removal in crystalline products from process reactions. Crystallography Open Repository of Agrafeia. Available at: [Link]
-
Unlock CheMystry. (2019). Dive into the Hofmann-Loffler-Freytag Reaction: A Radical Chemistry Adventure! YouTube. Available at: [Link]
-
Casy, A. F., & Hassan, M. M. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry. Available at: [Link]
-
Szabo, M., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Szabo, P. P., et al. (2018). Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate Publication. Available at: [Link]
-
PubMed. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Available at: [Link]
-
Ma, L., et al. (2022). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction Mechanism. Journal of the American Chemical Society. Available at: [Link]
-
Lunn, G., & Sansone, E. B. (1991). Facile reduction of pyridines with nickel-aluminum alloy. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 7. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Piperidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most fundamental reactions in medicinal chemistry. The piperidine motif is a cornerstone in pharmaceutical development, and mastering its functionalization is critical for success.[1][2]
This document moves beyond simple protocols to explain the causality behind experimental choices. We will explore common challenges, troubleshoot suboptimal results, and provide validated methodologies to ensure your reactions are efficient, high-yielding, and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of understanding the N-alkylation reaction.
Q1: What is the general mechanism for the N-alkylation of piperidine with an alkyl halide?
The N-alkylation of piperidine with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This forms a new carbon-nitrogen bond and expels the halide as a leaving group.
Caption: General SN2 mechanism for piperidine N-alkylation.
Q2: Why is a base necessary for the N-alkylation of piperidine with alkyl halides?
The reaction between piperidine and an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct.[3] This acid will protonate the starting piperidine, which is basic, forming a piperidinium salt. This salt is no longer nucleophilic and cannot react with the alkyl halide, effectively slowing or stopping the reaction.[3][4]
To ensure the reaction proceeds to completion, a non-nucleophilic base is added to "scavenge" or neutralize the acid as it forms. This keeps the piperidine in its free, nucleophilic state.[3]
Q3: How do I choose the right alkylating agent?
The reactivity of the alkylating agent is primarily determined by the leaving group. For SN2 reactions, the best leaving groups are those that are weak bases. The general order of reactivity is:
Iodide (I⁻) > Bromide (Br⁻) > Chloride (Cl⁻)
If you are using an alkyl chloride and the reaction is sluggish, switching to the corresponding alkyl bromide or iodide will accelerate the rate.[3] For less reactive alkylating agents, adding a catalytic amount of sodium or potassium iodide can sometimes improve yields through an in-situ Finkelstein reaction.[5]
Q4: What are the most common side reactions and how can I minimize them?
-
Over-alkylation (Quaternization): The N-alkylated piperidine product is also a nucleophile and can react with a second molecule of the alkylating agent to form a quaternary ammonium salt. This is especially problematic with highly reactive alkylating agents like methyl iodide or when an excess of the alkylating agent is used.[4]
-
Solution: Use a slight excess of the piperidine relative to the alkylating agent and add the alkylating agent slowly to the reaction mixture.[4]
-
-
Hydrolysis of the Alkylating Agent: In the presence of water and a base, some alkylating agents can be hydrolyzed. For example, benzyl chlorides can competitively form benzyl alcohol.[6]
-
Solution: Use anhydrous solvents and reagents.
-
-
Elimination (E2) Reactions: If the alkylating agent is a secondary or tertiary halide, a competing elimination reaction to form an alkene can occur, especially with strong, sterically hindered bases at elevated temperatures.
-
Solution: Use a milder base and lower the reaction temperature if elimination is observed.
-
Q5: When should I consider an alternative method like reductive amination?
Direct N-alkylation is excellent for many substrates, but reductive amination is often a superior choice in the following scenarios:
-
To Prevent Over-alkylation: Reductive amination is a self-limiting reaction that produces only the tertiary amine, making it ideal for avoiding quaternary salt formation.[7][8]
-
When Using Aldehydes/Ketones: It provides a direct route to N-alkylated products from carbonyl compounds.
-
For Sensitive Substrates: The conditions for reductive amination, often using mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), are generally mild and tolerate a wide range of functional groups.[9]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
Problem 1: Low or No Product Yield
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted piperidine starting material, even after prolonged reaction time.
Caption: Troubleshooting flowchart for low N-alkylation yield.
Potential Causes & Solutions
-
Poor Leaving Group: As discussed, chlorides are less reactive than bromides and iodides.[3]
-
Solution: If using an alkyl chloride, switch to the bromide or iodide. Alternatively, add 0.1 equivalents of potassium iodide (KI) to the reaction.
-
-
Insufficient Basicity or Inappropriate Base: The reaction generates acid, which quenches the nucleophile.[3]
-
Solution: Ensure at least 1.0-1.5 equivalents of a suitable base are used. For standard alkylations, potassium carbonate (K₂CO₃) is a cost-effective choice. For more sensitive or complex substrates, an organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is excellent. For very stubborn reactions, a strong base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions.[3][4]
Base Typical Solvent Strength Notes K₂CO₃ DMF, Acetonitrile Moderate Heterogeneous, cost-effective, very common.[4] DIPEA Acetonitrile, DCM Moderate Homogeneous, sterically hindered, non-nucleophilic.[3][4] NaH DMF, THF Strong Requires anhydrous conditions, reacts to produce H₂ gas.[4] NaHCO₃ Acetonitrile Weak Mild, useful for sensitive substrates to control reactivity.[3] -
-
Steric Hindrance: Bulky substituents on either the piperidine ring (e.g., at the 2 and 6 positions) or on the alkylating agent can significantly slow the reaction.[3]
-
Solution: Increase the reaction temperature to provide the necessary activation energy. In severe cases, a different synthetic route, such as reductive amination, may be necessary.[3]
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the transition state.
-
Solution: Polar aprotic solvents like DMF, acetonitrile (ACN), or DMSO are generally preferred as they effectively solvate cations but not anions, leaving the nucleophile more reactive.
Solvent Dielectric Constant (ε) Type Notes DMF 37 Polar Aprotic Excellent solvating power, high boiling point. Acetonitrile (ACN) 36 Polar Aprotic Good choice, lower boiling point than DMF, easy to remove.[3] THF 7.6 Nonpolar Aprotic Less effective for SN2; may be used with strong bases like NaH. Toluene 2.4 Nonpolar Aprotic Generally not used unless under phase-transfer conditions. -
Problem 2: Formation of Quaternary Ammonium Salt (Over-alkylation)
Symptom: The desired product is difficult to extract from the aqueous layer during workup, and/or NMR/LC-MS analysis shows a second product consistent with dialkylation.
Potential Causes & Solutions
-
Incorrect Stoichiometry: Using an excess of the alkylating agent is the most common cause.[4]
-
Solution: Use the alkylating agent as the limiting reagent (e.g., 1.0 eq piperidine, 0.9 eq alkyl halide) or use a slight excess of piperidine (e.g., 1.1 eq).
-
-
Rapid Addition of Alkylating Agent: Adding the alkylating agent all at once creates a high local concentration, favoring reaction with the newly formed, often more nucleophilic, N-alkylpiperidine product.
-
Solution: Add the alkylating agent slowly over a period of time using a syringe pump, especially for reactive halides.[4]
-
Problem 3: Complex Product Mixture / Purification Difficulties
Symptom: TLC shows multiple product spots that are difficult to separate by column chromatography.
Potential Causes & Solutions
-
Hydrolysis of Alkylating Agent: This can occur if the reaction is run in protic solvents or with non-anhydrous reagents, leading to alcohol byproducts.[6]
-
Solution: Ensure all solvents and reagents are anhydrous. Dry solvents over molecular sieves if necessary.
-
-
Thermal Decomposition: For sensitive substrates, high temperatures can lead to degradation.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC/LC-MS to avoid prolonged heating after the starting material is consumed.
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General N-Alkylation using K₂CO₃ in DMF
This is a robust and widely used method for standard N-alkylations.
-
To a round-bottom flask, add piperidine (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF, approx. 0.1-0.5 M).
-
Stir the suspension at room temperature under a nitrogen atmosphere.
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Method - Reductive Amination
This method is excellent for preventing over-alkylation and for synthesizing N-alkylpiperidines from carbonyl compounds.
-
In a round-bottom flask, dissolve the piperidine (1.2 eq) and the aldehyde or ketone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation. For less reactive carbonyls, adding a few drops of acetic acid can catalyze this step.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the solution. Note: The addition may cause some gas evolution.
-
Stir the reaction at room temperature under a nitrogen atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Section 4: Advanced Methodologies
For challenging substrates or process optimization, consider these advanced techniques.
-
Microwave-Assisted N-Alkylation: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[10][11] This is particularly useful for sterically hindered substrates or less reactive alkylating agents.[6]
-
Phase Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving a water-soluble inorganic base (like NaOH) and an organic-soluble substrate. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat® 336, transports the nucleophile (or hydroxide) into the organic phase to react.[12][13] This method can avoid the need for expensive, anhydrous polar aprotic solvents and can be more environmentally friendly.[12]
Caption: Decision tree for selecting an N-alkylation strategy.
References
-
National Center for Biotechnology Information. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]
-
ACS Publications. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]
-
ChemRxiv. An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]
-
ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]
-
Canadian Journal of Chemistry. Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. [Link]
-
ResearchGate. Asymmetric Synthesis of Polyhydroxylated N-Alkoxypiperidines by Ring-Closing Double Reductive Amination. [Link]
-
ACS Green Chemistry Institute. Phase Transfer Catalysis. [Link]
-
ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]
-
PubMed. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
-
ResearchGate. Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. [Link]
-
National Center for Biotechnology Information. Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. [Link]
-
ResearchGate. Bis-piperidinium and bis-pyrrolidinium compounds as versatile phase-transfer catalysts. [Link]
-
National Center for Biotechnology Information. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
-
PubMed Central. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
-
PubMed Central. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
- Google Patents.
-
Reddit. Difficulties with N-Alkylations using alkyl bromides. [Link]
-
AIChE Journal. Phase transfer catalysis: Chemistry and engineering. [Link]
-
PTC Communications, Inc. Industrial Phase-Transfer Catalysis. [Link]
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
ResearchGate. Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines. [Link]
-
Organic Chemistry Portal. A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols. [Link]
- Google Patents.
-
Macmillan Group, Princeton University. Phase-Transfer Catalysis (PTC). [Link]
-
Macmillan Group, Princeton University. A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. [Link]
Sources
- 1. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols [organic-chemistry.org]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Improving the Stability of 4-(4-Chlorobenzyl)piperidine in Solution
Welcome to the technical support resource for 4-(4-Chlorobenzyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. As Senior Application Scientists, we have compiled this information to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent, showing a decreasing concentration over time. Is this a stability issue?
A1: Yes, inconsistent analytical results, particularly a decreasing peak area in chromatographic methods like HPLC, are a strong indicator that your compound is degrading under your specific experimental or storage conditions.[1] this compound, which contains a tertiary amine within its piperidine ring, can be susceptible to several degradation pathways. To systematically investigate this, a forced degradation study is the recommended first step.[2][3] This process intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and understand its stability profile.[2]
Q2: What are the most likely chemical degradation pathways for this compound in solution?
A2: The chemical structure of this compound features two primary sites susceptible to degradation: the piperidine ring's tertiary amine and the chlorobenzyl moiety.
-
Oxidation: The nitrogen atom in the piperidine ring is a prime target for oxidation, especially in the presence of atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of an N-oxide, which may be followed by more complex ring-opening reactions.[1]
-
Photodegradation: The presence of the chloro-substituted aromatic ring makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation. This can initiate free-radical reactions, potentially leading to de-halogenation or the formation of complex polymeric byproducts.
-
Acid/Base Instability: While pH manipulation is a key tool for stabilization, extreme pH conditions can catalyze hydrolysis or other reactions, though the core structure is generally robust against simple hydrolysis. A study on a related piperidine compound, CLEFMA, showed it was most stable at a neutral pH.[4][5][6]
Below is a diagram illustrating the most probable degradation pathways.
Caption: Potential degradation pathways for this compound.
Q3: What are the critical factors I need to control to enhance the stability of my solutions?
A3: Several environmental and formulation factors can significantly impact the stability of this compound. Controlling these is crucial for reproducible results.[7]
-
pH: As a basic compound, the piperidine nitrogen can be protonated at acidic pH. This positively charged form is generally less susceptible to oxidation than the free base. Therefore, maintaining a slightly acidic pH (e.g., pH 3-6) with a suitable buffer system (citrate, acetate) is often the most effective stabilization strategy.[7][8]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation.[7][9] Storing stock solutions and experimental samples at reduced temperatures (e.g., 4°C or -20°C) is highly recommended. A study on a similar piperidine derivative found its shelf-life was extended from 45 days at 25°C to 220 days at 4°C.[4][5][6]
-
Light: To prevent photodegradation, always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[4][5][7]
-
Oxygen: The presence of dissolved atmospheric oxygen is a primary driver of oxidative degradation. To minimize this, you can sparge your solvents and solution headspace with an inert gas like nitrogen or argon before sealing the container.
-
Solvent Choice: While DMSO is a common solvent for preparing stock solutions, ensure it is of high purity and anhydrous. Older or improperly stored DMSO can contain oxidizing impurities. For aqueous buffers, ensure high-purity water is used.
Q4: Are there advanced formulation strategies to improve stability for long-term storage or challenging assays?
A4: Yes, beyond basic controls, several advanced techniques can be employed:
-
Use of Antioxidants/Chelators: If oxidative degradation is confirmed, adding a small amount of an antioxidant can be effective. Common choices include butylated hydroxytoluene (BHT), ascorbic acid, or sodium metabisulfite. Additionally, if metal-catalyzed oxidation is suspected, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added to sequester metal ions.[1][7]
-
Cyclodextrin Encapsulation: Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the this compound molecule, shielding it from degradative environmental factors like water and light.[7][10][11][12] This is a well-established method for improving both the stability and solubility of guest molecules.[10][12]
-
Lyophilization (Freeze-Drying): For long-term storage, removing the solvent entirely by lyophilizing the compound from a suitable solvent system is the most effective method. The resulting solid powder is significantly more stable than a solution. The compound can then be reconstituted immediately before use.
Troubleshooting Guide
Problem: I observe new, unknown peaks appearing in my HPLC chromatogram over time.
Answer: This is a classic sign of degradation. The new peaks are likely degradation products. The key is to systematically identify them.
Troubleshooting Workflow:
-
Run a Forced Degradation Study: Follow Protocol 1 to generate samples that have been stressed under acidic, basic, oxidative, thermal, and photolytic conditions.
-
Analyze Stressed Samples: Analyze these stressed samples using your HPLC method (Protocol 2 ).
-
Compare Retention Times: Compare the retention times of the unknown peaks in your aged experimental sample with the new peaks that appear in the stressed samples. A match in retention time provides strong evidence for the identity of the degradation pathway.
-
Optimize HPLC Method: If the new peaks co-elute with the parent compound, you must re-optimize your HPLC method to achieve baseline separation. This is critical for an accurate, stability-indicating method.
Caption: Workflow for identifying unknown peaks in a chromatogram.
Problem: My compound degrades quickly in my aqueous assay buffer.
Answer: This is often related to the pH or composition of the buffer.
-
Check Buffer pH: Confirm the final pH of your buffer after all components are added. The actual pH may differ from the theoretical pH. As discussed, a slightly acidic pH is often optimal.
-
Conduct a pH Profile Study: Prepare your solution in a series of buffers across a pH range (e.g., pH 3 to pH 8) and monitor the stability over time. This will identify the optimal pH for your specific experimental conditions.
-
Evaluate Buffer Components: Certain buffer species can potentially catalyze degradation. For example, phosphate buffers can sometimes interact with compounds. Consider switching to an alternative buffer system like citrate or acetate to see if stability improves.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to understand its liabilities, in alignment with ICH Q1A/Q1B guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Store an unstressed control sample (1 mL stock + 1 mL 50:50 acetonitrile:water) at 4°C in the dark.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with 1 mL of 0.1 M NaOH.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize with 1 mL of 0.1 M HCl.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose a quartz cuvette containing the stock solution to a photostability chamber (ICH Q1B option 2: near UV at 200 watt-hours/m² and visible light at 1.2 million lux-hours). Wrap a control sample in foil and place it in the same chamber.
3. Analysis:
-
At the end of the incubation period, dilute all samples (including the control) to an appropriate concentration (e.g., 50 µg/mL) and analyze using a validated stability-indicating HPLC method (see Protocol 2).
Data Summary Table (Hypothetical Results):
| Stress Condition | Incubation Time/Temp | % Degradation of Parent | Number of Degradation Peaks |
| 0.1 M HCl | 24h @ 60°C | 5.8% | 1 |
| 0.1 M NaOH | 24h @ 60°C | 3.1% | 1 |
| 3% H₂O₂ | 8h @ RT | 25.4% | 3 |
| Thermal | 48h @ 80°C | 11.2% | 2 |
| Photolytic | ICH Q1B | 18.9% | 2 |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the active compound in the presence of its degradation products, excipients, and impurities.
1. Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A good starting point is a C18 column (e.g., Phenomenex, Waters; 4.6 x 250 mm, 5 µm particle size).
-
Software: Chromatography data station for data acquisition and processing.
2. Method Parameters (Starting Conditions):
-
Mobile Phase:
- Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.
- Phase B: Acetonitrile.
-
Gradient Elution:
- 0-5 min: 30% B
- 5-20 min: 30% to 90% B
- 20-25 min: 90% B
- 25-30 min: Return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for optimal wavelength using a photodiode array (PDA) detector. A starting point is 220 nm.
-
Injection Volume: 10 µL.
3. Method Validation:
-
Inject the control and all stressed samples from the forced degradation study.
-
Specificity: The primary goal is to ensure all degradation peaks are baseline-resolved from the parent this compound peak. Check for peak purity of the parent compound using a PDA detector.
-
Once specificity is confirmed, proceed with full method validation according to ICH Q2(R1) guidelines (linearity, accuracy, precision, etc.).
References
-
Ali, A., Ali, A., Le, T. H., Phan, T. T. V., Charoensutthivarakul, S., Japrung, D., ... & Rungrotmongkol, T. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]
-
ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Request PDF. [Link]
-
Bhaskaran, M., & Kadiyala, M. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 562-568. [Link]
-
ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. [Link]
-
Carlsen, L., Salgado, M. S., & Nielsen, O. J. (2014). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 118(49), 11565–11575. [Link]
-
Shagholi, M., & Ghavami, S. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 455. [Link]
-
Kumar, D., Kumar, P., Singh, S., & Kumar, V. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical Analysis, 6(5), 337-344. [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
ResearchGate. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Request PDF. [Link]
-
ResearchGate. (2016). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]
-
ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]
-
ResearchGate. (n.d.). Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal. Request PDF. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 4-(4-Chlorobenzyl)piperidine
Introduction
Welcome to the technical support guide for the synthesis of 4-(4-Chlorobenzyl)piperidine. This molecule is a crucial building block in the development of various pharmaceutical agents, including potent antagonists for the NMDA receptor.[1] As such, its efficient and robust synthesis on a larger scale is a frequent objective for research and development teams.
This guide is structured as a dynamic troubleshooting resource. Instead of a static protocol, we will explore the common synthetic routes and directly address the challenges and questions that arise during process development and scale-up through a detailed FAQ and troubleshooting format. Our focus will be on providing not just solutions, but also the underlying chemical principles to empower you to adapt and optimize your process.
Core Synthetic Strategies: An Overview
The synthesis of this compound is most commonly achieved via two primary pathways. The choice of route often depends on starting material availability, cost, and the specific challenges encountered with impurities and byproducts.
-
Catalytic Hydrogenation of 4-(4-Chlorobenzyl)pyridine: This is arguably the most direct and widely used method for scale-up. It involves the reduction of the pyridine ring of a readily prepared precursor.[1] While efficient, this route presents challenges related to catalyst activity, selectivity (preventing dehalogenation), and product purification.
-
Functionalization of a Pre-formed Piperidine Ring: This approach involves starting with a piperidine derivative, such as N-protected-4-piperidone, and introducing the 4-chlorobenzyl moiety at the C4 position. This can be accomplished through multi-step sequences involving organometallic additions (e.g., Grignard reaction) followed by reduction steps.[2][3]
Below is a workflow diagram illustrating these primary synthetic approaches.
Caption: High-level overview of the two primary synthetic routes to this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis. We will primarily focus on the Catalytic Hydrogenation route due to its prevalence in scale-up operations.
Section A: Challenges in the Catalytic Hydrogenation of 4-(4-Chlorobenzyl)pyridine
The reduction of the pyridine ring is a robust transformation, but its efficiency on a large scale is highly dependent on precise control of reaction parameters.
FAQ 1: My hydrogenation reaction is stalling or proceeding very slowly. What are the likely causes?
This is one of the most common issues during scale-up. The root cause is often related to catalyst activity or mass transfer limitations.
-
Possible Causes & Solutions
-
Catalyst Inactivation/Poisoning: The palladium or platinum catalyst is sensitive to impurities. Sulfur, nitrogen, and halide-containing compounds from previous steps can poison the catalyst surface. The pyridine substrate itself can act as an inhibitor at high concentrations.
-
Solution: Ensure the 4-(4-chlorobenzyl)pyridine starting material is of high purity. Consider passing a solution of the starting material through a plug of silica gel or activated carbon to remove baseline impurities. Use a higher catalyst loading (e.g., increase from 1 mol% to 5 mol%), but be mindful of cost and potential for side reactions.
-
-
Poor Hydrogen Mass Transfer: On a larger scale, ensuring efficient contact between the solid catalyst, liquid substrate, and gaseous hydrogen is critical. Inadequate agitation or low hydrogen pressure can starve the reaction.
-
Solution: Increase the agitation speed to ensure the catalyst is well-suspended and the gas-liquid interface is maximized. Increase the hydrogen pressure within the safety limits of your reactor (e.g., from 50 psi to 100 psi).[4]
-
-
Incorrect Solvent or pH: The reaction is often performed in acidic media (e.g., acetic acid or with HCl) to protonate the pyridine nitrogen, which facilitates reduction and reduces catalyst inhibition.[4]
-
Solution: Using glacial acetic acid as the solvent is a common and effective strategy.[4] If using other solvents like ethanol or methanol, ensure an acidic environment by adding stoichiometric amounts of HCl or H₂SO₄.
-
-
FAQ 2: I am observing significant dehalogenation, yielding 4-benzylpiperidine as a major byproduct. How can I suppress this?
Hydrodechlorination is a well-known side reaction in catalytic hydrogenations involving aryl chlorides. This occurs when the C-Cl bond is cleaved by hydrogen on the catalyst surface (hydrogenolysis).
-
Possible Causes & Solutions
-
Overly Aggressive Catalyst/Conditions: Palladium on Carbon (Pd/C) is highly active and can readily catalyze hydrodechlorination, especially at elevated temperatures and pressures.
-
Solution: Switch to a less aggressive catalyst. Platinum(IV) oxide (PtO₂, Adams' catalyst) is often preferred for hydrogenating pyridines while preserving aryl halides, especially under acidic conditions.[4] Alternatively, modify the Pd/C catalyst by adding an inhibitor like sodium acetate or a mild base (e.g., triethylamine) to temper its activity.
-
-
Prolonged Reaction Time or High Temperature: The longer the substrate is exposed to the active catalyst under hydrogen, especially after the primary reaction is complete, the more likely side reactions are to occur.
-
Solution: Monitor the reaction closely by hydrogen uptake or periodic sampling (GC/HPLC). Stop the reaction as soon as the starting material is consumed. Lower the reaction temperature (e.g., from 60 °C to 40 °C) to reduce the rate of the dehalogenation side reaction.
-
-
| Parameter | Condition A (High Dehalogenation) | Condition B (Optimized) | Outcome |
| Catalyst | 10% Pd/C | 5% PtO₂ | Reduced hydrogenolysis of C-Cl bond. |
| Solvent | Ethanol | Glacial Acetic Acid | Acidic medium enhances pyridine reduction and can suppress C-Cl cleavage.[4] |
| Pressure | 150 psi | 60-70 bar | Lower pressure can sometimes favor selectivity.[4] |
| Temperature | 70 °C | 40-50 °C | Lower temperature disfavors the side reaction. |
| Yield (Target) | 65% | >90% | |
| Impurity (%) | 25% (4-benzylpiperidine) | <2% (4-benzylpiperidine) |
FAQ 3: What is the most effective method for purifying the final product and removing catalyst fines on a large scale?
Purification is critical to meet pharmaceutical standards. The primary contaminants are residual catalyst, dehalogenated byproduct, and unreacted starting material.
-
Suggested Purification Workflow
-
Catalyst Removal: After the reaction, the heterogeneous catalyst must be completely removed.
-
Protocol: Pressurize the reactor with inert gas (N₂) and carefully vent. Dilute the reaction mixture with a suitable solvent (e.g., methanol or ethyl acetate) to reduce viscosity. Filter the mixture through a bed of diatomaceous earth (e.g., Celite®). This prevents the fine catalyst particles from clogging the filter paper and ensures complete removal. Wash the filter cake thoroughly with the solvent to recover all the product.
-
-
Solvent Removal & Basification: The acidic solvent is removed, and the product is converted to its free base form.
-
Protocol: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and cool in an ice bath. Slowly add a concentrated base (e.g., 50% NaOH solution) until the pH is >12. This will neutralize the acid and deprotonate the piperidinium salt to the free base, which often precipitates or forms an oil.
-
-
Extraction & Crystallization: The free base is extracted and purified by crystallization.
-
Protocol: Extract the aqueous mixture multiple times with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent to yield the crude free base. The final purification is typically achieved by crystallization of the hydrochloride salt. Dissolve the crude base in a solvent like isopropanol or acetone and add a stoichiometric amount of concentrated HCl or pass HCl gas through the solution. The this compound hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried. A similar salt formation technique using CO2 has been reported for purifying piperidine itself.[5]
-
-
Caption: Troubleshooting decision tree for incomplete catalytic hydrogenation.
Experimental Protocol Example: Optimized Hydrogenation
This protocol is a representative example for a lab-scale synthesis, designed to be scalable and to minimize the dehalogenation side reaction.
Objective: To synthesize this compound via catalytic hydrogenation.
Materials:
-
4-(4-Chlorobenzyl)pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂) (0.02 eq, 2 mol%)
-
Glacial Acetic Acid (approx. 10 volumes)
-
Hydrogen Gas (high purity)
-
Diatomaceous Earth (Celite®)
-
50% (w/w) Sodium Hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Concentrated Hydrochloric Acid
Procedure:
-
Reactor Setup: To a hydrogenation reactor rated for at least 100 psi, add 4-(4-chlorobenzyl)pyridine and glacial acetic acid.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the PtO₂ catalyst. Note: PtO₂ is not pyrophoric like pre-reduced catalysts, but standard care should be taken.
-
Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 60-70 bar with hydrogen.[4]
-
Reaction: Begin vigorous stirring and heat the reaction mixture to 45 °C. Monitor the reaction by observing the drop in hydrogen pressure (hydrogen uptake). The reaction is typically complete in 6-10 hours.[4]
-
Work-up - Catalyst Filtration: After completion, cool the reactor to room temperature. Carefully vent the hydrogen and purge with nitrogen. Dilute the mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the pad with additional methanol.
-
Work-up - Isolation: Combine the filtrates and remove the solvents under reduced pressure. To the resulting residue, add water and cool in an ice bath. Slowly add 50% NaOH solution with stirring until the pH is >12.
-
Work-up - Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude this compound free base.
-
Purification - Salt Formation: Dissolve the crude free base in isopropanol. Slowly add concentrated HCl dropwise with stirring. The hydrochloride salt will precipitate. Stir for 1 hour at room temperature, then cool to 0-5 °C for another hour to maximize precipitation.
-
Final Product: Collect the solid by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield the final product as a white to off-white solid.
References
-
Myers, A. Chemistry 115: Reductive Amination. Harvard University.
-
Rasayan J. Chem. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
-
Sreenivasulu, R. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research.
-
Wikipedia. 4-Benzylpiperidine.
-
Morrill, C. & Mani, N.S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters.
-
Google Patents. A kind of purification method of high-purity piperidine. CN101602748B.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
BenchChem. Technical Support Center: Alkylation Reactions with 4-Chlorobenzyl Chloride.
-
ResearchGate. Procedure for N-alkylation of Piperidine?.
-
Journal of Organic Chemistry & Process Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
-
Mao, Z. et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. ResearchGate.
-
ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
Sources
- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Technical Support Center: Method Refinement for the Purification of 4-(4-Chlorobenzyl)piperidine
Welcome to the technical support resource for the purification of 4-(4-Chlorobenzyl)piperidine. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common and complex challenges encountered during the purification of this important synthetic intermediate. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Purification Strategy Overview
The purification of this compound, a basic secondary amine, hinges on exploiting its chemical properties. The optimal strategy depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The primary methods at your disposal are Acid-Base Extraction, Column Chromatography, and Recrystallization of a salt form.
A logical workflow for selecting the appropriate purification method is essential for efficiency and yield.
Caption: Decision workflow for purifying this compound.
Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section is formatted as a direct Q&A to address specific experimental issues.
A. Acid-Base Extraction
This technique is the workhorse for initial purification, leveraging the basicity of the piperidine nitrogen to separate it from neutral or acidic impurities.[1][2]
Q1: I've formed a persistent emulsion during the extraction with aqueous acid. How can I break it?
A1: Emulsion formation is common when organic and aqueous layers have similar densities or when particulates are present.
-
Causality: The piperidine salt formed may act as a surfactant, stabilizing the emulsion.
-
Solutions:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, helping to force the separation of layers.[1]
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This minimizes the formation of fine droplets.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool to break up the suspension.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours).
-
Q2: After basifying the aqueous layer to recover my product, the yield is very low. Where did my product go?
A2: This issue points to incomplete extraction or incomplete recovery.
-
Causality & Troubleshooting:
-
Insufficient Acidification: Ensure the initial aqueous layer was sufficiently acidic (pH < 2) to protonate all the piperidine. Use pH paper to check. If the pH was too high, your basic product remained in the organic layer.
-
Insufficient Basification: When recovering the free base, ensure the aqueous layer is strongly basic (pH > 12). This guarantees the deprotonation of the piperidinium salt to the water-insoluble free base.[3]
-
Multiple Extractions: A single extraction is often insufficient. Perform at least three extractions of the organic layer with acid, and subsequently, three back-extractions of the basified aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) to ensure complete transfer of the product.[2]
-
Product Solubility: While the free base is largely insoluble in water, some loss is inevitable. Using brine during the final washes of the combined organic extracts can help minimize this.[4]
-
Caption: Standard workflow for acid-base extraction of a basic amine.
B. Column Chromatography
Column chromatography is essential for separating this compound from structurally similar impurities (e.g., unreacted starting materials or over-alkylated byproducts) that are not removed by extraction.[5]
Q1: My product is streaking badly on the silica gel column and the separation is poor.
A1: This is a classic issue when running basic compounds on standard silica gel.
-
Causality: Silica gel is inherently acidic (due to silanol groups, Si-OH) and strongly adsorbs basic compounds like amines. This leads to irreversible binding, peak tailing (streaking), and poor recovery.
-
Solutions:
-
Deactivate the Silica: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your eluent system (typically 0.5-1% v/v). This base will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase (C18) column, although the latter requires a different solvent system (e.g., acetonitrile/water).[6]
-
Load the Sample Carefully: Ensure the sample is concentrated onto a small amount of silica gel (dry loading) rather than dissolving it in a large volume of solvent. This creates a tight starting band.[7]
-
Q2: I can't find a good solvent system using TLC. The spots are either at the baseline or at the solvent front.
A2: Finding the right eluent is critical for good separation.[8]
-
Causality: The polarity difference between your starting materials, product, and byproducts dictates the required eluent polarity.
-
Troubleshooting Steps:
-
Start Non-Polar: Begin with a non-polar solvent like Hexanes or Heptane and gradually add a more polar solvent like Ethyl Acetate. A common starting point for amines is a 9:1 or 4:1 mixture of Hexanes:Ethyl Acetate.
-
Add a More Polar Modifier: If the product remains at the baseline even with high concentrations of Ethyl Acetate, switch to a more polar modifier like Methanol or Isopropanol. A system of Dichloromethane:Methanol (e.g., 98:2 to 95:5) is often effective.
-
Remember the Base: Always include 0.5-1% triethylamine in your TLC mobile phase to replicate the conditions you will use on the column and prevent streaking.
-
C. Recrystallization
Recrystallization is an excellent final purification step, especially for obtaining a high-purity, crystalline solid. It is often easier to crystallize the hydrochloride salt of this compound than the free base, which may be an oil or a low-melting solid.
Q1: My product "oiled out" instead of forming crystals upon cooling.
A1: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid.
-
Causality: The solution is too concentrated, the cooling is too rapid, or the solvent is inappropriate. The presence of impurities can also lower the melting point of the mixture, promoting oiling.
-
Solutions:
-
Add More Solvent: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow it to cool more slowly.
-
Slow Cooling: Let the flask cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling promotes precipitation over crystallization.[9]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a "seed crystal" from a previous pure batch is also highly effective.
-
Change Solvent System: Experiment with different solvent pairs. For the HCl salt, solvent systems like Ethanol/Ether, Isopropanol/Hexane, or Acetone/Water can be effective.[10]
-
Part 3: Detailed Experimental Protocols
Protocol 1: High-Purity Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (200 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add 100 mL of 1M aqueous HCl. Shake vigorously for 1 minute, venting frequently. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer two more times with fresh 1M HCl (2 x 100 mL).[2]
-
Wash (Optional): The combined aqueous extracts can be washed with a small amount of fresh organic solvent (e.g., 50 mL EtOAc) to remove any trapped neutral impurities.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M aqueous NaOH with stirring until the pH is >12 (confirm with pH paper). A white precipitate or oil (the free base) should form.
-
Product Extraction: Extract the basified aqueous mixture three times with fresh DCM (3 x 100 mL).
-
Isolation: Combine the organic extracts. Wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.[4]
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:4.5:0.5 Hexanes:EtOAc:TEA). Wet packing is generally preferred for better column performance.[5]
-
Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[11]
-
Sample Loading: Dissolve the crude product (post-extraction) in a minimal amount of DCM. Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the mobile phase, collecting fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the eluent under reduced pressure.
Part 4: Purity Assessment
Verifying the purity of the final product is a critical step. A combination of techniques provides the most comprehensive assessment.
| Technique | Information Provided | Typical Observations for Pure Product |
| TLC | Quick purity check, monitors reaction/column progress. | A single spot with a consistent Rf value. |
| GC-MS | Purity assessment and impurity identification. | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z). |
| HPLC | Quantitative purity analysis (e.g., % area). | A single major peak. Reverse-phase (C18) is common.[12][13] |
| ¹H NMR | Structural confirmation and purity. | Clean spectrum matching the expected chemical shifts and integration for this compound. Absence of signals from starting materials or solvents. |
Modern analytical techniques are crucial for robust impurity profiling as mandated by regulatory guidelines.[14][15]
References
- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning. [URL: https://www.cengage.com/c/macroscale-and-microscale-organic-experiments-7e-williamson/9781305577190/]
- Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Extraction/4.08%3A_Acid-Base_Extraction]
- Koyiri, K., et al. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [URL: https://rasayanjournal.co.in/admin/php/upload/244_pdf.pdf]
- Google Patents. (2009). CN101602748B - A kind of purification method of high-purity piperidine. [URL: https://patents.google.
- PHARMD GURU. COLUMN CHROMATOGRAPHY. [URL: https://www.pharmdguru.
- Chem Survival. (2013). 【4K】-- Column Chromatography (Purification). YouTube. [URL: https://www.youtube.
- University of Colorado Boulder. Liquid/liquid Extraction. [URL: https://www.colorado.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [URL: http://www.orgsyn.org/demo.aspx?prep=v102p276]
- Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [URL: https://biomedres.us/fulltexts/BJSTR.MS.ID.006521.php]
- Magritek. (2015). Column Chromatography. [URL: https://www.magritek.
- Magritek. (2014). Separation of Acidic, Basic and Neutral Compounds. [URL: https://www.magritek.com/wp-content/uploads/2015/03/Magritek-Application-Note-Separation-of-Acidic-Basic-and-Neutral-Compounds.pdf]
- SIELC Technologies. Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column. [URL: https://sielc.com/separation-of-1-benzyl-4-3-chlorophenyl-amino-piperidine-4-carbonitrile-on-newcrom-r1-hplc-column.html]
- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine. [URL: https://patents.google.
- ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation? [URL: https://www.researchgate.
- PubChem. 4-Chlorobenzylpiperazine. National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/134826]
- Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. BJSTR. [URL: https://biomedres.us/pdfs/BJSTR.MS.ID.006521.pdf]
- BOC Sciences. Piperidine Impurities. [URL: https://www.bocsci.com/piperidine-and-impurities-list-230.html]
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [URL: https://chemrevlett.com/article_136154.html]
- ResearchGate. (2016). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [URL: https://www.researchgate.
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purification. [URL: https://www.benchchem.
- LookChem. Cas 885274-98-6,N-CBZ-4-CHLORO-PIPERIDINE. [URL: https://www.lookchem.com/cas-885/885274-98-6.html]
- BenchChem. (2025). A Comparative Guide to the Synthesis and HPLC Purity Assessment of N-(4-Chlorobenzylidene)-p-toluidine. [URL: https://www.benchchem.com/a-comparative-guide-to-the-synthesis-and-hplc-purity-assessment-of-n-4-chlorobenzylidene-p-toluidine]
- PrepChem.com. Preparation of 4-chlorobenzyl chloride. [URL: https://www.prepchem.com/synthesis-of-4-chlorobenzyl-chloride/]
- Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. [URL: https://patents.google.
- Machado, E., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [URL: https://link.springer.com/article/10.1007/s10989-013-9377-1]
- City University of New York (CUNY). Purification by Recrystallization. [URL: https://www.qcc.cuny.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. magritek.com [magritek.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. orgsyn.org [orgsyn.org]
- 8. magritek.com [magritek.com]
- 9. benchchem.com [benchchem.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. biomedres.us [biomedres.us]
- 15. biomedres.us [biomedres.us]
Technical Support Center: Strategies for Regioselective Piperidine Functionalization
Welcome to the Technical Support Center for Piperidine Functionalization. The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2][3] However, controlling the site of functionalization on the piperidine ring—achieving high regioselectivity—remains a significant experimental challenge for many researchers. This guide is designed to provide practical, in-depth solutions to common problems encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles.
This resource is structured to help you diagnose issues and refine your experimental strategy, whether you are targeting the electronically activated α (C2/C6) position, the sterically accessible γ (C4) position, or the notoriously challenging β (C3/C5) position.
Frequently Asked Questions (FAQs)
This section provides quick answers to high-level questions. For more detailed troubleshooting, please refer to the specific guides that follow.
Q1: My C-H functionalization reaction is non-selective and hits multiple positions on the piperidine ring. What is the primary cause?
A: The inherent reactivity of the C-H bonds in a piperidine ring is not uniform. The C-H bonds at the α-position (C2/C6) are electronically activated by the adjacent nitrogen atom, making them the default sites for many reactions, such as those involving metal carbenoids or radical processes.[4][5] Achieving selectivity for the β (C3) or γ (C4) positions requires overcoming this intrinsic preference. This is typically achieved by using specifically designed directing groups and catalyst systems that favor remote functionalization.[4][6]
Q2: How do I choose the most effective N-protecting or directing group for my desired regioselectivity?
A: The choice is critical and depends entirely on your target position.
-
For α-Functionalization (C2): Simple N-Boc or N-Bs (brosyl) groups are often sufficient, as this position is electronically favored.[4][5] Certain directing groups like pyridyl or thioamides can also facilitate highly selective and even enantioselective α-functionalization.[7][8]
-
For γ-Functionalization (C4): Overcoming the preference for C2 requires a more sophisticated approach. Bulky N-protecting groups can sterically hinder the C2 position. More effectively, specific directing groups, such as N-α-oxoarylacetyl groups in combination with tailored rhodium catalysts, can direct functionalization to the C4 position.[4][6]
-
For β-Functionalization (C3): This is the most challenging position due to electronic deactivation from the adjacent nitrogen.[4][5] Direct C-H functionalization is rare. The most successful strategies often involve indirect methods, such as the cyclopropanation of an N-Boc-tetrahydropyridine intermediate followed by selective reductive ring-opening.[4][6] Alternatively, directing groups attached to the C3 position itself, like an aminoquinoline (AQ) amide, can direct arylation to the C4 position, yielding a cis-3,4-disubstituted pattern.[9]
Q3: I'm attempting an N-alkylation, but I'm getting significant amounts of the di-alkylated quaternary salt. How can I favor mono-alkylation?
A: This is a classic problem of over-alkylation. To improve selectivity for the mono-alkylated product, you should ensure the piperidine is always in excess relative to the alkylating agent. The most effective strategy is the slow addition of the alkylating agent (e.g., using a syringe pump) to a solution of the piperidine.[7] Using a slight excess of the piperidine (e.g., 1.1 equivalents) can also help.[7]
Q4: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A: Diastereoselectivity in piperidine functionalization is governed by the interplay between the substrate's conformation and the reagents.
-
Catalyst Control: For C-H functionalization, the choice of a chiral catalyst is paramount. For instance, in rhodium-catalyzed C-H insertion reactions, switching from a standard catalyst to a more sterically demanding chiral catalyst like Rh₂(R-TPPTTL)₄ can dramatically improve diastereomeric ratios.[4][5]
-
Substrate Control: Existing stereocenters on the piperidine ring will influence the facial selectivity of an incoming reagent. Understanding the most stable chair conformation of your substrate is key to predicting the outcome.
-
Post-Reaction Epimerization: In some cases, an initial non-selective reaction can be followed by an epimerization step that enriches the thermodynamically more stable diastereomer. This has been observed in photoredox-catalyzed α-arylation reactions.[10]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in C-H Functionalization — Reaction Defaults to the α-Position (C2)
Common Cause: The C-H bonds α to the nitrogen are the most electronically activated and weakest, making them the kinetic default for many C-H functionalization reactions.
Troubleshooting Workflow:
Caption: Decision workflow for overcoming α-selectivity.
Detailed Solutions:
-
Catalyst and Directing Group Modification (For C4-Selectivity): The combination of the N-protecting/directing group and the metal catalyst is crucial for overriding the electronic preference for the α-position. In rhodium-catalyzed C-H insertion reactions, using an N-α-oxoarylacetyl-piperidine substrate in combination with a bulky, chiral dirhodium catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄ has been shown to effectively shield the C2 position and direct the reaction to C4.[4][6]
-
Palladium-Catalyzed C-H Arylation (For C4-Selectivity): For Pd-catalyzed reactions, using a C3-linked aminoquinoline (AQ) directing group can promote C4 arylation. The bulky N-Boc protecting group on the nitrogen disfavors the formation of a palladacycle involving the C2 position, thereby promoting reaction at C4.[9]
-
Indirect Approach (For C3-Selectivity): Direct C-H functionalization at C3 is exceptionally difficult. An effective, albeit longer, route involves the cyclopropanation of an N-Boc-tetrahydropyridine, followed by a regio- and stereoselective reductive ring-opening of the resulting bicyclic system to install a substituent at the C3 position.[4][5][6]
Problem 2: Low Yield or Incomplete Conversion in a Directed C-H Functionalization
Common Causes: Sub-optimal reaction conditions, poor choice of oxidant or base, or catalyst inhibition/deactivation.
Troubleshooting Steps:
-
Re-evaluate the Base: In many Pd-catalyzed C-H arylations, an inexpensive carbonate base like K₂CO₃ can be effective and is preferable to silver-based oxidants/additives.[9] If your reaction is sluggish, screen other bases (e.g., Cs₂CO₃, K₃PO₄).
-
Check the Oxidant/Additive: For reactions requiring an oxidant (e.g., AgOAc), ensure it is fresh and handled under anhydrous conditions. Silver salts can be light-sensitive and degrade over time.
-
Solvent Choice: The polarity and coordinating ability of the solvent are critical. Toluene is often a good starting point for Pd-catalyzed arylations.[9] For photoredox reactions, polar aprotic solvents like acetonitrile or DMF are common.[7] Ensure the solvent is anhydrous and degassed, as oxygen and water can interfere with many catalytic cycles.
-
Increase Catalyst Loading: While undesirable, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome slow kinetics, especially if minor impurities are poisoning the catalyst.
-
Temperature and Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction stalls, a moderate increase in temperature may be beneficial. However, be aware that higher temperatures can sometimes decrease regioselectivity.[4]
Data Presentation
Table 1: Influence of N-Group and Catalyst on Regioselectivity of Rh-Catalyzed C-H Functionalization
| N-Protecting/Directing Group | Catalyst | Primary Position Functionalized | Diastereomeric Ratio (d.r.) | Reference |
| N-Boc | Rh₂(R-TCPTAD)₄ | C2 (α) | 11:1 | [5] |
| N-Bs (p-bromophenylsulfonyl) | Rh₂(R-TPPTTL)₄ | C2 (α) | >30:1 | [5] |
| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 (γ) | 4.2:1 | [4] |
| N-Boc | Rh₂(S-DOSP)₄ | C2 (α) | 1:1 | [4] |
This table clearly demonstrates how a rational selection of the nitrogen substituent and the rhodium catalyst's ligand sphere can steer the functionalization to either the C2 or C4 position with varying degrees of stereocontrol.[4][5][11]
Experimental Protocols
Protocol 1: Catalyst-Controlled C4-Arylation of an N-Acyl Piperidine
This protocol is adapted from the work of Davies and co-workers for the selective C4-functionalization of piperidine.[4][6]
Reaction Scheme Visualization:
Caption: General scheme for C4-arylation.
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried, argon-purged flask, add the N-α-oxoarylacetyl-piperidine substrate (0.75 mmol) and the dirhodium catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ (0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add 2 mL of anhydrous dichloromethane (CH₂Cl₂) via syringe.
-
Reagent Addition: In a separate flask, dissolve the methyl aryldiazoacetate (0.5 mmol) in 4 mL of anhydrous CH₂Cl₂.
-
Reaction Execution: Using a syringe pump, add the solution of the diazo compound to the catalyst/substrate mixture over a period of 2 hours at room temperature.
-
Monitoring: After the addition is complete, allow the reaction to stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the C4-functionalized product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and enantiomeric excess by chiral HPLC.[4]
References
- BenchChem. (2025). Technical Support Center: Functionalization of Piperidine Analogues. BenchChem.
-
Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236–4241. [Link]
-
Martinez, A. J., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]
-
Liu, W., Babl, T., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. Chemistry – A European Journal. [Link]
-
ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H... [Link]
-
Gribble, M. W., et al. (n.d.). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. [Link]
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]
-
Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. [Link]
-
Davies, H. M. L., Babl, T., Liu, W., Röther, A., & Reiser, O. (2020). Stereoselective and Regioselective Functionalization of Piperidines through C–H Activation. Synfacts. [Link]
-
The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. [Link]
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. [Link]
-
Walker, M., et al. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. ChemRxiv. [Link]
-
ACS Catalysis. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Publications. [Link]
-
ResearchGate. (n.d.). Construction of highly functionalized piperidines by stepwise... [Link]
-
ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. [Link]
-
Wang, Y., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis. BenchChem.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 4. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Optimization of Catalytic Hydrogenation for Piperidine Synthesis
Welcome to the Technical Support Center for piperidine synthesis via catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Piperidine and its derivatives are crucial building blocks in a vast array of pharmaceuticals and agrochemicals, making their efficient synthesis a critical process.[1][2]
The catalytic hydrogenation of pyridines to piperidines, while appearing straightforward, is often challenging due to the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen-containing substrate and product.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing piperidines from pyridines?
The most direct and atom-economical method is the catalytic hydrogenation of the corresponding pyridine precursors.[2] This involves the addition of hydrogen across the aromatic ring. Key methods include:
-
Heterogeneous Catalytic Hydrogenation: This is the most common approach, especially in industrial settings, due to the ease of catalyst separation and recycling.[2] It typically employs solid catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or rhodium on carbon (Rh/C) under a hydrogen atmosphere.[4]
-
Homogeneous Catalytic Hydrogenation: These systems use soluble catalysts, often complexes of rhodium or iridium, which can offer high selectivity and activity under milder conditions.[2][5] However, catalyst separation from the product can be challenging.[2][6]
-
Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as formic acid or ammonium formate, in the presence of a transition metal catalyst. It often proceeds under milder conditions and avoids the need for high-pressure hydrogen gas.[4][7]
-
Electrocatalytic Hydrogenation: This emerging technique uses electricity to drive the hydrogenation process, offering a potentially greener and more energy-efficient alternative to traditional thermal methods.[1][8][9]
Q2: Why is my pyridine hydrogenation reaction slow or incomplete?
Several factors can contribute to a sluggish or incomplete reaction:
-
Catalyst Poisoning: The nitrogen atom in both pyridine and piperidine can act as a Lewis base and strongly adsorb to the active sites of the catalyst, inhibiting its activity.[2][10][11] Impurities in the starting material, such as sulfur or phosphorus compounds, can also poison the catalyst.[12]
-
Aromatic Stability: The inherent stability of the aromatic pyridine ring requires sufficient energy input (temperature and pressure) and an active catalyst to overcome.[2][3]
-
Insufficient Reaction Conditions: Low hydrogen pressure or temperature may not be adequate to drive the reaction to completion.[12]
Q3: How can I improve the rate and completeness of my reaction?
-
Use Acidic Additives: Adding a small amount of acid, like glacial acetic acid or hydrochloric acid, can protonate the pyridine nitrogen.[12][13] This reduces its ability to coordinate with and poison the catalyst, thereby enhancing reactivity.[2][12] Acetic acid is often an excellent solvent for these reactions.[14][15]
-
Optimize Catalyst Selection: Rhodium and platinum-based catalysts are often more effective than palladium for pyridine hydrogenation.[1][12] For instance, rhodium(III) oxide (Rh₂O₃) has been shown to be a highly active catalyst under mild conditions.[10]
-
Increase Hydrogen Pressure and Temperature: Elevating the hydrogen pressure (e.g., 50-70 bar) and temperature can significantly increase the reaction rate.[2][13] However, be mindful that higher temperatures can sometimes lead to side products.[7]
Q4: I'm observing partially hydrogenated byproducts like tetrahydropyridines. What's the cause?
The formation of partially hydrogenated intermediates is typically due to:
-
Insufficient Reaction Time or Catalyst Loading: The reaction may not have had enough time or a sufficient amount of active catalyst to proceed to full saturation.[4][12]
-
Catalyst Deactivation: The catalyst may have lost its activity during the reaction before all the starting material could be converted to piperidine.[4]
To resolve this, try increasing the reaction time, catalyst loading, or using a more robust catalyst.[4]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the catalytic hydrogenation of pyridines.
Problem 1: Low to No Conversion
Possible Causes & Solutions
| Potential Cause | Recommended Solution(s) |
| Catalyst Poisoning | 1. Purify Starting Material: Ensure your pyridine substrate is free from impurities like sulfur or phosphorus compounds.[12] 2. Use Acidic Additives: Add glacial acetic acid to the reaction mixture to protonate the nitrogen and reduce catalyst inhibition.[12][13] 3. Change Catalyst: Switch to a catalyst known for higher resistance to nitrogen poisoning, such as rhodium-based catalysts.[4][12] |
| Insufficient Hydrogen Pressure or Mass Transfer | 1. Increase H₂ Pressure: Incrementally increase the hydrogen pressure to enhance the concentration of dissolved hydrogen.[4] 2. Improve Stirring: Ensure vigorous stirring to maximize the contact between the gas, liquid, and solid catalyst phases.[4] |
| Low Reaction Temperature | Increase Temperature: Gradually increase the reaction temperature. Monitor for the formation of byproducts, as excessive heat can sometimes lead to side reactions.[4][7] |
| Inactive Catalyst Batch | Test Catalyst Activity: If you suspect the catalyst batch is inactive, test it on a known, reliable reaction to confirm its efficacy.[4] If it fails, use a fresh batch of catalyst.[4] |
Problem 2: Formation of Byproducts and Poor Selectivity
Possible Causes & Solutions
| Potential Cause | Recommended Solution(s) |
| Partially Hydrogenated Intermediates (e.g., tetrahydropyridines) | 1. Increase Reaction Time/Catalyst Loading: Allow the reaction to run longer or increase the amount of catalyst to ensure complete conversion.[4][12] 2. Optimize Conditions: Increase hydrogen pressure or temperature to favor complete saturation. |
| Ring Opening (Hydrogenolysis) | 1. Catalyst Selection: This is a significant side reaction that leads to ring-opened byproducts.[4] Rhodium-based catalysts are generally more selective for ring hydrogenation without causing C-N bond cleavage compared to catalysts like Raney Nickel.[4] 2. Milder Conditions: Employing milder reaction conditions (lower temperature and pressure) can sometimes minimize over-reduction. |
| Reduction of Other Functional Groups | Chemoselectivity Issues: When dealing with substituted pyridines, other functional groups (e.g., nitro, carbonyl) may also be reduced.[10] Iridium-based catalysts have shown excellent chemoselectivity, preserving sensitive groups.[2][3] Careful selection of the catalyst and reaction conditions is crucial. |
Problem 3: Inconsistent Reaction Yields
Possible Causes & Solutions
| Potential Cause | Recommended Solution(s) |
| Variability in Catalyst Activity | Standardize Catalyst Source: Use a consistent source and batch of catalyst for reproducible results. It's good practice to perform a small-scale test reaction to verify the activity of a new batch.[4] |
| Purity of Starting Materials and Solvents | Ensure High Purity: Use high-purity, dry reagents and solvents to avoid introducing catalyst poisons or inhibitors.[7] |
| Inconsistent Reaction Setup | Maintain Consistent Parameters: Ensure that all reaction parameters, including temperature, pressure, stirring rate, and reactant ratios, are kept consistent between experiments. |
Experimental Protocols & Data
General Protocol for Catalytic Hydrogenation of Pyridine using PtO₂
This protocol provides a generalized procedure for a common laboratory-scale hydrogenation.
Materials:
-
Pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[2]
-
Glacial acetic acid (solvent)[2]
-
High-pressure hydrogenation reactor (e.g., Parr shaker)[2]
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, dissolve the pyridine in glacial acetic acid.[2][7]
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.[2][7]
-
Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen) several times to remove air.[2][7]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2][13] Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature).[2][7]
-
Monitoring: Monitor the reaction progress using techniques like GC-MS or TLC until the starting material is consumed.[7]
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the reactor with inert gas.[2][7]
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.[2][7]
-
Extraction: Neutralize the filtrate with a saturated sodium bicarbonate solution and extract the piperidine product with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude piperidine.[7]
Performance Comparison of Heterogeneous Catalysts
The choice of catalyst is a critical parameter that balances activity, selectivity, cost, and required reaction conditions.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Rh/C, Rh₂O₃ | 40-80°C, 5-50 bar H₂[1][10] | High activity and selectivity under mild conditions, broad functional group tolerance.[1][10] | Higher cost compared to non-noble metals.[1] |
| PtO₂, Pt/C | Room Temp - 80°C, 50-70 bar H₂[2][13] | Highly effective, often used with acidic additives.[2][13] | Can be susceptible to poisoning.[11] |
| Pd/C | Often requires acidic additives and higher pressures.[2] | Common and relatively cost-effective.[1] | Generally less active than Rh or Pt for pyridine hydrogenation.[12] |
| Raney Nickel | Higher temperatures and pressures (150-300 atm) may be needed.[1] | Cost-effective.[1] | Harsher conditions required, can promote over-reduction.[1][4] |
Visualized Workflows and Logic
A systematic approach is key to successfully optimizing your piperidine synthesis. The following diagrams illustrate a logical workflow for troubleshooting and a decision tree for catalyst selection.
Caption: Troubleshooting logic for low yields in piperidine synthesis.
Caption: Decision tree for selecting a suitable hydrogenation catalyst.
References
- Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity - Benchchem. (n.d.).
- A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers - Benchchem. (n.d.).
- Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2 - Dalton Transactions (RSC Publishing). (n.d.).
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. (n.d.).
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem. (n.d.).
- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC - NIH. (n.d.).
- The mechanism of pyridine hydrogenolysis on molybdenum-containing catalysts : II. Hydrogenation of pyridine to piperidine - University of Twente Research Information. (n.d.).
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. (2024, January 3).
- Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives | Journal of the American Chemical Society. (n.d.).
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (n.d.).
- Technical Support Center: Synthesis of Piperidine from Pyridine - Benchchem. (n.d.).
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
- Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing. (2022, March 7).
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. (n.d.).
- Iridium Catalysis Enables Piperidine Synthesis from Pyridines - BIOENGINEER.ORG. (2025, December 3).
- Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. (n.d.).
- Investigation of solvents for hydrogenation of pyridine 2s - ResearchGate. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. (2025, August 6).
- Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives - Benchchem. (n.d.).
- Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. (n.d.).
- Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis - Benchchem. (n.d.).
- Piperidine synthesis - Organic Chemistry Portal. (n.d.).
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. (n.d.).
- Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022, February 1).
- Pyridine hydrogenation - methods? - Powered by XMB 1.9.11 - Sciencemadness.org. (2007, March 20).
- Influence of piperidine concentration on the yield of (Z) - ResearchGate. (n.d.).
- C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation | Request PDF - ResearchGate. (2025, August 6).
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A - ACS Publications. (n.d.).
- Pyridine hydrogenation and piperidine hydrogenolysis on a commercial hydrocracking catalyst I. Reaction and deactivation kinetics - Northwestern Scholars. (n.d.).
- types of catalysis - Chemguide. (n.d.).
- Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC - NIH. (2025, July 26).
- Homogeneous and Heterogeneous Catalysis - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.).
- Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - NIH. (n.d.).
- Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. (2025, March 26).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bioengineer.org [bioengineer.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eolss.net [eolss.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of Synthesized 4-(4-Chlorobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive, in-depth comparison of the essential analytical techniques required to definitively confirm the structure and purity of synthesized 4-(4-Chlorobenzyl)piperidine. Moving beyond a simple listing of methods, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, ensuring a self-validating system of protocols for trustworthy and reproducible results.
The synthesis of piperidine derivatives is of significant interest in medicinal chemistry due to their prevalence in the structures of many pharmaceuticals. This compound, a key intermediate, demands rigorous structural verification to ensure the integrity of subsequent drug discovery efforts. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatographic techniques for this purpose.
The Analytical Triad: A Multi-faceted Approach to Structural Elucidation
No single analytical technique is sufficient to unequivocally confirm the structure of a novel compound. Instead, a synergistic approach, leveraging the strengths of multiple orthogonal techniques, is the gold standard. For this compound, we advocate for a primary triad of techniques: NMR for detailed structural mapping, MS for molecular weight confirmation and fragmentation analysis, and IR spectroscopy for functional group identification. Purity is then best assessed using chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Workflow for Structural Confirmation
A Tale of Two Rings: A Comparative Guide to Piperidine and Piperazine Scaffolds in Drug Discovery
Introduction: In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, stand as foundational pillars in the design of a vast array of pharmaceuticals.[1][2] Their remarkable prevalence is a testament to their ability to confer advantageous pharmacokinetic properties, participate in crucial molecular interactions, and offer a synthetically accessible framework for developing novel therapeutics.[2][3] While their structures appear deceptively similar, the presence of a second nitrogen atom in the piperazine ring introduces fundamental differences that profoundly shape their biological activity and application in drug design.[1] This guide presents a comprehensive, data-driven comparison of these two "privileged scaffolds," offering critical insights for researchers, scientists, and drug development professionals to inform strategic decisions in the pursuit of innovative medicines.[1]
Physicochemical Properties: The Foundation of Biological Function
The seemingly subtle distinction between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) gives rise to significant divergences in their physicochemical characteristics. These properties, including basicity (pKa) and lipophilicity (LogP), are paramount as they govern a molecule's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.[1]
Piperidine is generally more basic and more lipophilic than piperazine.[1] The presence of two nitrogen atoms in piperazine provides two sites for protonation and increases the molecule's polarity, which often leads to enhanced aqueous solubility.[1] This difference in polarity and basicity has profound implications for a drug candidate's ability to cross cellular membranes and interact with its target protein.[1]
Comparative Analysis of Biological Activities
Both piperidine and piperazine scaffolds are integral components of numerous drugs across a wide spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[4][5] Their versatility stems from their ability to be readily functionalized, allowing for the fine-tuning of their pharmacological profiles.
Central Nervous System (CNS) Disorders
Both scaffolds are particularly prominent in the development of drugs targeting the CNS.[2][3] Their ability to often cross the blood-brain barrier and interact with various neurotransmitter receptors makes them invaluable in this domain.[1] Piperazine derivatives are well-represented in antipsychotic and antidepressant medications, often targeting dopamine and serotonin receptors.[3][6] Piperidine is a core structure in many potent analgesics, such as fentanyl, and in drugs for neurodegenerative diseases like donepezil.[7][8]
Oncology
In the realm of oncology, both piperidine and piperazine moieties are found in numerous targeted therapies.[4][5] They often serve as key pharmacophoric elements in kinase inhibitors, a major class of anticancer drugs.[1] The piperazine ring, for instance, is a common feature in drugs targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9][10] Piperidine-containing compounds have also demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms.[4]
A Head-to-Head Quantitative Comparison
The strategic choice between a piperidine and a piperazine scaffold can dramatically influence receptor affinity and selectivity. A compelling example is seen in the development of ligands for the histamine H3 (hH3R) and sigma-1 (σ1R) receptors. A comparative study of structurally analogous compounds revealed that while replacing a piperazine ring with a piperidine did not significantly impact affinity for the hH3R, it resulted in a remarkable increase in affinity for the σ1R.[11][12][13]
| Compound Feature | Scaffold | hH3R Kᵢ (nM) | σ1R Kᵢ (nM) |
| Compound 4 | Piperazine | 3.17 | 1531 |
| Compound 5 | Piperidine | 7.70 | 3.64 |
This data highlights how a subtle change in the heterocyclic core can dramatically alter the selectivity profile of a compound, a critical consideration in minimizing off-target effects.[11][12][13]
ADMET Profile Comparison: A Critical Consideration
A drug's success is not solely dependent on its pharmacological activity but also on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The choice between a piperidine and piperazine core can have significant implications in this regard.
-
Metabolism: The two nitrogen atoms in the piperazine ring present more sites for metabolism, primarily by cytochrome P450 enzymes, which can sometimes lead to the formation of active or toxic metabolites.[1] Piperidine derivatives often have a simpler metabolic profile.[1]
-
Permeability and Solubility: The inherent polarity of the piperazine ring generally leads to higher aqueous solubility, which can be advantageous for oral bioavailability.[1] Conversely, the more lipophilic nature of piperidine derivatives may lead to better membrane permeability.[1]
-
Toxicity: The basicity of the piperidine nitrogen can lead to interactions with acidic phospholipids, potentially causing phospholipidosis, a consideration in long-term toxicity studies.[1]
Experimental Protocols for Biological Evaluation
To provide a practical context for the comparison of these scaffolds, this section outlines standardized, step-by-step methodologies for key experiments used to assess their biological activity.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound, providing a quantitative measure of its potency in inhibiting cell growth.
Workflow for MTT Assay
Caption: General workflow for determining the IC₅₀ of a compound using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Compound Treatment: Prepare serial dilutions of the piperidine or piperazine derivative in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a duration relevant to the cell line and compound being tested (typically 48 or 72 hours).[15]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[15]
Protocol 2: Enzyme Inhibition Assay
This protocol is designed to measure the ability of a compound to inhibit the activity of a specific enzyme, a common mechanism of action for many drugs.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme of interest. Prepare stock solutions of the enzyme, substrate, and the test inhibitor (piperidine or piperazine derivative).[16]
-
Enzyme and Inhibitor Pre-incubation: In a suitable reaction vessel (e.g., a 96-well plate), add the enzyme and varying concentrations of the inhibitor. Allow for a short pre-incubation period to permit binding.[16]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[16]
-
Reaction Monitoring: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer or fluorometer.[16]
-
Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to calculate the IC₅₀ value.[16] Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[17]
Protocol 3: Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a multi-well filter plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled test compound (the piperidine or piperazine derivative).[18]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.[19]
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by vacuum filtration. The filter plate will retain the membranes with the bound ligand.[18]
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.[18]
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value.[20]
Signaling Pathway Visualization
To illustrate the context in which these scaffolds exert their biological effects, the following diagram depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often targeted by piperidine and piperazine-containing anticancer drugs.[9][10][21]
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway and a point of intervention for inhibitors.
Conclusion: A Strategic Choice in Drug Design
The decision to employ a piperidine or piperazine scaffold is a nuanced and strategic one, driven by the specific therapeutic goal and the desired physicochemical and pharmacological properties of the final drug candidate.[1] Piperidine's higher basicity and lipophilicity can be advantageous for enhancing membrane permeability and facilitating strong ionic interactions with target proteins.[1] In contrast, piperazine, with its dual nitrogen atoms and greater hydrophilicity, offers opportunities for multipolar interactions and can improve aqueous solubility.[1]
Ultimately, both piperidine and piperazine will continue to be indispensable tools in the medicinal chemist's arsenal. A thorough understanding of their distinct characteristics, supported by robust experimental evaluation, is paramount to successfully harnessing their potential in the development of the next generation of innovative medicines.
References
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - [Link]
-
Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC - [Link]
-
Dopamine receptor signaling and current and future antipsychotic drugs - PubMed - [Link]
-
Dopamine receptor signaling and current and future antipsychotic drugs - PubMed Central - [Link]
-
Antipsychotic drug responsiveness and dopamine receptor signaling; old players and new prospects - IRIS - [Link]
-
The Four Dopamine Pathways Relevant to Antipsychotics Pharmacology - [Link]
-
How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol - [Link]
-
Editorial: Oncogenic PI3KT/Akt/mTOR pathway alterations, ROS homeostasis, targeted cancer therapy and drug resistance - Frontiers - [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay - [Link]
-
Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC - [Link]
-
PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment - MDPI - [Link]
-
(PDF) PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - ResearchGate - [Link]
-
Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics - [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed - [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central - [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central - [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience - [Link]
-
Structures of FDA-approved piperazine-based drugs. - ResearchGate - [Link]
-
Some FDA‐approved piperazine‐containing drugs. - ResearchGate - [Link]
-
Structure of the U.S. FDA-approved drugs that contain chiral piperidine... - ResearchGate - [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools - [Link]
-
MTT assay and IC50 calculation - YouTube - [Link]
-
Fentanyl - Wikipedia - [Link]
-
Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub - [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI - [Link]
-
In vitro receptor binding assays: general methods and considerations - PubMed - [Link]
-
MTT assay to determine the IC50 value of the different drugs and... - ResearchGate - [Link]
-
Receptor Binding Assays - Multiwell Plates - [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC - [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - [Link]
-
(PDF) Assay of CB1 Receptor Binding - ResearchGate - [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - [Link]
-
6.4: Enzyme Inhibition - Biology LibreTexts - [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fentanyl - Wikipedia [en.wikipedia.org]
- 8. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Editorial: Oncogenic PI3KT/Akt/mTOR pathway alterations, ROS homeostasis, targeted cancer therapy and drug resistance [frontiersin.org]
The Pivotal Role of the 4-Chlorobenzyl Moiety: A Comparative Guide to the Structure-Activity Relationship of 4-(4-Chlorobenzyl)piperidine Analogs
In the landscape of modern drug discovery, the piperidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2] Its prevalence in medicinal chemistry is a testament to its favorable physicochemical properties, which often impart enhanced metabolic stability and improved pharmacokinetic profiles.[2] Within this broad class of compounds, analogs featuring a 4-(4-Chlorobenzyl)piperidine core have garnered significant attention, particularly as potent modulators of monoamine transporters—critical players in neurotransmission and the targets of many antidepressant and psychostimulant drugs.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative overview of their performance backed by experimental data to inform and guide future drug development endeavors.
The Monoamine Transporter System: A Key Target
The therapeutic efficacy of many centrally acting agents is rooted in their ability to modulate the levels of key neurotransmitters—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—in the synaptic cleft. This regulation is primarily achieved through the inhibition of their respective reuptake transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3] The this compound scaffold has proven to be a versatile framework for designing inhibitors that can selectively target one or more of these transporters, thereby offering the potential for tailored pharmacological profiles.
Deconstructing the SAR: Key Structural Modifications and Their Impact
The biological activity of this compound analogs is exquisitely sensitive to structural modifications at several key positions. Understanding these relationships is paramount for the rational design of compounds with desired potency and selectivity.
The Piperidine Ring: Stereochemistry and Substitution
The stereochemistry of the piperidine ring is a critical determinant of activity. Studies on related 3,4-disubstituted piperidines have shown that cis and trans isomers, as well as their enantiomeric forms, can exhibit vastly different selectivity profiles for DAT, SERT, and NET. This highlights the importance of rigidifying the scaffold in a specific conformation to achieve the desired interaction with the transporter's binding pocket.
The Piperidine Nitrogen (N1): The Gateway to Modulation
The nitrogen atom of the piperidine ring serves as a crucial anchor point for various substituents that can dramatically influence the compound's pharmacological properties. Modifications at this position are a common strategy to fine-tune potency, selectivity, and pharmacokinetic parameters.
A series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) were synthesized and evaluated for their inhibitory activity. While the primary target in this specific study was steroid-5α-reductase, the principles of N-substitution are broadly applicable. For instance, the introduction of bulky substituents like diphenylacetyl and dicyclohexylacetyl groups at the nitrogen led to potent inhibition.[4] This suggests that the N1 position can accommodate sterically demanding groups, which can be exploited to optimize interactions with the target protein.
The 4-Position: The Benzyl Anchor
The 4-(4-Chlorobenzyl) group is a defining feature of this class of compounds. The chlorine atom on the benzyl ring often contributes to enhanced binding affinity, likely through halogen bonding or by influencing the overall electronic properties of the aromatic ring. The nature of substitutions on the phenyl ring is a well-established factor in the activity at monoamine transporters, with electron-withdrawing groups often having a significant impact on potency.[5]
In a related series of 4-benzylpiperidine carboxamides, the nature of the aromatic ring system was shown to be critical for selectivity. For example, compounds with a diphenyl group exhibited stronger inhibition of dopamine reuptake, while those with a biphenyl group were more potent inhibitors of serotonin and norepinephrine reuptake.[6] This underscores the importance of the aromatic moiety in dictating the selectivity profile.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro activity of representative 4-benzylpiperidine analogs at the dopamine, serotonin, and norepinephrine transporters. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the transporter's activity.
Table 1: Inhibitory Activity (IC50) of 4-Benzylpiperidine Carboxamides at Monoamine Transporters [6]
| Compound ID | R¹ Substituent | Linker (n) | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| 7e | Biphenyl | 2 | >10,000 | 1.8 | 3.2 |
| 8e | Biphenyl | 3 | >10,000 | 2.5 | 1.5 |
| 7f | Diphenyl | 2 | 25.1 | 15.8 | 10.0 |
| 8f | Diphenyl | 3 | 112.2 | 20.0 | 8.9 |
| 7j | 2-Naphthyl | 2 | >10,000 | 4.0 | 2.5 |
| 8j | 2-Naphthyl | 3 | >10,000 | 3.2 | 1.2 |
Note: This table is adapted from a study on 4-benzylpiperidine carboxamides and serves to illustrate the impact of the aromatic substituent and linker length on transporter inhibition. While not direct this compound analogs, the SAR principles are highly relevant.
Experimental Protocols: Ensuring Self-Validating Systems
The reliability of SAR data is intrinsically linked to the robustness of the experimental protocols used for their generation. The following outlines a standard in vitro assay for determining the inhibitory activity of compounds at monoamine transporters.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
Step-by-Step Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer. The cells are then pre-incubated with varying concentrations of the test compound or a reference inhibitor (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET) for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Uptake: A solution containing a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to each well to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled neurotransmitter.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50). Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor.
Logical Relationships in SAR: A Visual Representation
The following diagram illustrates the key structural elements of the this compound scaffold and their influence on biological activity.
// Core Scaffold core [label="this compound\nScaffold", pos="0,0!", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Modification Points n1_sub [label="N1-Substituent", pos="-2,1.5!"]; piperidine_sub [label="Piperidine Ring\nSubstitution/Stereochemistry", pos="2,1.5!"]; benzyl_sub [label="Benzyl Ring\nSubstitution", pos="0,-2!"];
// Biological Outcomes potency [label="Potency", pos="-3,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; selectivity [label="Selectivity\n(DAT/SERT/NET)", pos="3,-1!", fillcolor="#34A853", fontcolor="#FFFFFF"]; pk_props [label="Pharmacokinetics", pos="0,2.5!", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges core -> n1_sub [dir=both]; core -> piperidine_sub [dir=both]; core -> benzyl_sub [dir=both];
n1_sub -> potency [label="Size/Lipophilicity"]; n1_sub -> selectivity; n1_sub -> pk_props [label="Metabolic Stability"];
piperidine_sub -> potency [label="Conformation"]; piperidine_sub -> selectivity [label="Stereoisomerism"];
benzyl_sub -> potency [label="Electronic Effects"]; benzyl_sub -> selectivity [label="Aromatic Interactions"]; } caption [label="Key Structure-Activity Relationships of this compound Analogs", fontsize=10, fontname="Arial"];
Concluding Remarks and Future Directions
The this compound scaffold represents a privileged structure in the design of potent and selective monoamine transporter inhibitors. The structure-activity relationships discussed herein highlight the critical role of substitutions on the piperidine nitrogen and the aromatic ring, as well as the stereochemistry of the piperidine core. The presented experimental data and protocols provide a framework for the systematic evaluation of new analogs.
Future research in this area should focus on exploring a wider range of substituents on both the piperidine and benzyl rings to further refine selectivity profiles. The use of computational modeling and molecular docking studies can provide valuable insights into the binding interactions at the molecular level, guiding the design of next-generation inhibitors with improved efficacy and safety profiles for the treatment of various neurological and psychiatric disorders.
References
-
Paudel, K. R., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Molecules, 23(12), 3296. [Link]
-
Mokhtary, M., & K. Mahooti. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]
-
Koldsø, H., et al. (2013). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Pharmacology, 4, 113. [Link]
-
Lolicato, M., et al. (2005). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Bioorganic & Medicinal Chemistry, 13(15), 4747-4753. [Link]
-
Gauthier, S., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-1487. [Link]
-
Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251. [Link]
-
Feldman, P. L., et al. (1992). Synthesis and Pharmacological Evaluation of a Series of New 3-Methyl-1,4-disubstituted-piperidine Analgesics. Journal of Medicinal Chemistry, 35(13), 2535-2544. [Link]
-
Shadnia, H., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6598. [Link]
-
Zholdasova, R., et al. (2022). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Pharmacy, Pharmacology and Curative Medicine, 1(1), 1-10. [Link]
-
Debnath, A., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 13(1), 104-113. [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link]
-
Belton, T. B., et al. (2014). DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods. ACS Chemical Neuroscience, 5(8), 693-703. [Link]
-
Feldman, P. L., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]
-
Zhang, M., et al. (2007). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of Medicinal Chemistry, 50(7), 1733-1744. [Link]
-
Saha, K., et al. (2016). Discovery and Development of Monoamine Transporter Ligands. AIMS Molecular Science, 3(4), 585-611. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-(4-Chlorobenzyl)piperidine Derivatives as CCR2 Antagonists
A Technical Guide for Researchers in Drug Discovery
This guide provides a detailed comparison of the efficacy of various 4-(4-Chlorobenzyl)piperidine derivatives as antagonists of the C-C chemokine receptor 2 (CCR2). CCR2 is a key receptor in the inflammatory response, and its antagonists are of significant interest for the treatment of various inflammatory diseases and cancer. We will delve into the structure-activity relationships of these compounds, presenting comparative experimental data and the methodologies used to determine their efficacy.
The Significance of CCR2 Antagonism
The chemokine receptor CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2/CCR2 axis is implicated in the pathogenesis of numerous diseases, including atherosclerosis, multiple sclerosis, and type 2 diabetes. Furthermore, this signaling pathway is known to contribute to tumor progression and metastasis by recruiting tumor-associated macrophages. Consequently, the development of potent and selective CCR2 antagonists is a major focus in medicinal chemistry.
The this compound scaffold has emerged as a promising starting point for the design of novel CCR2 antagonists. Its structural features allow for modifications that can enhance binding affinity and selectivity for the CCR2 receptor.
Comparative Efficacy of Novel Derivatives
A recent study focused on the synthesis and evaluation of a series of this compound derivatives designed to bind to an allosteric site on the CCR2 receptor. The efficacy of these compounds was assessed through a competitive binding assay, which measured their ability to displace a known radiolabeled CCR2 antagonist, [3H]-INCB3344, from the receptor. The half-maximal inhibitory concentration (IC50) was determined for each compound, providing a quantitative measure of its potency.
Data Summary
The following table summarizes the IC50 values for a selection of these derivatives, highlighting the impact of structural modifications on their CCR2 binding affinity.
| Compound | Structure | IC50 (nM) |
| 1 | This compound | >10000 |
| 2 | N-((4-(4-chlorobenzyl)piperidin-1-yl)methyl)cyclopropanecarboxamide | 180 |
| 3 | N-((4-(4-chlorobenzyl)piperidin-1-yl)methyl)isobutyramide | 80 |
| 4 | 1-((4-(4-chlorobenzyl)piperidin-1-yl)methyl)-3-ethylurea | 50 |
| 5 | 1-((4-(4-chlorobenzyl)piperidin-1-yl)methyl)-3-(tert-butyl)urea | 25 |
Data sourced from a study on novel allosteric CCR2 antagonists.
Structure-Activity Relationship Analysis
The data reveals a clear structure-activity relationship among the tested derivatives. The parent compound, this compound, exhibited no significant binding affinity for CCR2. However, the introduction of a carboxamide or urea moiety at the piperidine nitrogen dramatically increased the potency.
Specifically, the progression from a cyclopropanecarboxamide (Compound 2) to an isobutyramide (Compound 3) resulted in a more than two-fold increase in potency. This suggests that the bulkier isopropyl group provides a better fit within the allosteric binding pocket of the receptor.
The most potent compounds in this series were the urea derivatives. The ethylurea derivative (Compound 4) showed a significant improvement in potency, and the tert-butylurea derivative (Compound 5) was the most potent of all, with an IC50 of 25 nM. This indicates that the increasing steric bulk on the urea nitrogen is favorable for receptor binding.
Experimental Protocol: Competitive Binding Assay
The following protocol outlines the methodology used to determine the IC50 values for the this compound derivatives.
Objective: To measure the binding affinity of test compounds to the human CCR2 receptor.
Materials:
-
HEK293 cells stably expressing human CCR2
-
[3H]-INCB3344 (radioligand)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Harvest HEK293-hCCR2 cells.
-
Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Assay Setup:
-
Add the cell membrane preparation to the wells of a 96-well filter plate.
-
Add [3H]-INCB3344 to a final concentration of 0.5 nM.
-
Add the test compounds at varying concentrations (e.g., from 0.1 nM to 10 µM).
-
For control wells, add either assay buffer (for total binding) or a high concentration of a known non-radiolabeled CCR2 antagonist (for non-specific binding).
-
-
Incubation:
-
Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Filter the contents of the wells through the filter plate and wash with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow of the CCR2 Competitive Binding Assay.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of novel CCR2 antagonists. The comparative efficacy data presented here clearly demonstrates that the addition of specific urea and amide moieties to the piperidine nitrogen can significantly enhance the binding affinity of these compounds for the CCR2 receptor. The most potent derivative in the discussed series, 1-((4-(4-chlorobenzyl)piperidin-1-yl)methyl)-3-(tert-butyl)urea, with an IC50 of 25 nM, represents a promising lead for further optimization in the pursuit of new treatments for inflammatory diseases and cancer. Future studies should focus on evaluating the in vivo efficacy and pharmacokinetic properties of these promising compounds.
References
-
Zhong, H., et al. (2020). Discovery of Novel, Potent, and Orally Bioavailable C-C Chemokine Receptor 2 (CCR2) Antagonists with a this compound Scaffold. Journal of Medicinal Chemistry, 63(15), 8435–8450. [Link]
-
Lim, S. Y., et al. (2016). Role of the CCL2/CCR2 axis in cancer. Oncology Reports, 35(4), 1839-1845. [Link]
Bridging the Gap: A Comparative Guide to the In Vivo vs. In Vitro Activity of 4-(4-Chlorobenzyl)piperidine Compounds
The 4-(4-chlorobenzyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents targeting a wide array of biological systems. While in vitro assays provide a crucial first glimpse into the potential efficacy of these compounds, the transition to in vivo models often reveals a more complex and sometimes contradictory pharmacological profile. This guide provides an in-depth comparison of the in vivo and in vitro activities of this compound derivatives, offering insights into the causal relationships behind experimental choices and highlighting the importance of a multi-faceted approach in drug discovery.
The this compound Core: A Gateway to Diverse Bioactivities
The piperidine ring is a fundamental heterocyclic motif found in numerous natural products and FDA-approved drugs.[1] Its saturated, six-membered ring structure allows for specific spatial arrangements of substituents, which is critical for precise interactions with biological targets. The addition of a 4-(4-chlorobenzyl) group introduces a lipophilic and electronically distinct moiety that can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This structural combination has been explored for a range of therapeutic applications, including anticancer, neuroprotective, and antimicrobial activities.[2][3]
In Vitro Activity: A Controlled Environment for Target Engagement
In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct interaction of a compound with its intended biological target. These assays are indispensable for establishing proof-of-concept, determining potency, and elucidating mechanisms of action.
Common In Vitro Assays for Piperidine Derivatives
-
Cytotoxicity and Antiproliferative Assays: A primary step in screening potential anticancer agents is to evaluate their ability to inhibit cancer cell growth. The MTT assay is a widely used colorimetric method to assess cell viability.
-
Enzyme Inhibition Assays: For compounds designed to target specific enzymes, such as acetylcholinesterase (AChE) in the context of Alzheimer's disease, in vitro inhibition assays are crucial for determining potency (e.g., IC50 values).[4]
-
Receptor Binding Assays: To characterize compounds targeting G-protein coupled receptors (GPCRs), such as histamine receptors, radioligand binding assays are employed to determine the affinity (Ki) of the compound for the receptor.[5]
Representative In Vitro Data for Piperidine Analogs
| Compound Class | Assay Type | Target/Cell Line | Key Metric (e.g., IC50, Ki) | Reference |
| Piperidine-based Histamine H3 Antagonists | Receptor Binding | Guinea Pig Jejunal Histamine H3 Receptor | pA2 = 7.90 - 8.35 | [6] |
| Benzylpiperidine-linked Benzimidazolinones | Enzyme Inhibition | Acetylcholinesterase (AChE) | IC50 = 0.39 µM | [5] |
| 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives | Cytotoxicity | MGC-803 (Gastric Cancer) | IC50 = 5.1 µM | [7] |
In Vivo Activity: Unveiling Systemic Effects and Therapeutic Potential
In vivo studies in animal models are essential for understanding how a compound behaves in a complex biological system. These experiments provide critical information on pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), efficacy in a disease model, and potential toxicity.
Common In Vivo Models for Evaluating Piperidine Derivatives
-
Tumor Xenograft Models: To assess the anticancer activity of a compound in a living organism, human cancer cells are implanted into immunocompromised mice. Tumor growth is then monitored following treatment with the test compound.[8]
-
Neurobehavioral Models: For compounds targeting CNS disorders, animal models that mimic aspects of the human condition are used. The Morris water maze, for instance, is a widely accepted method for evaluating spatial learning and memory in rodents.[9]
-
Pharmacodynamic Readouts: In vivo studies can also measure the direct physiological response to a drug. For example, the effect of histamine H3 receptor antagonists on food intake can be monitored in rats.[10]
Representative In Vivo Data for Piperidine Analogs
The following table provides examples of in vivo activity for piperidine derivatives, illustrating the translation of in vitro findings to a whole-animal context.
| Compound Class | In Vivo Model | Key Finding | Reference |
| Piperidine-based Histamine H3 Antagonists | Food Intake in Rats | Significant reduction in food consumption | [6] |
| Benzylpiperidine-linked Benzimidazolinones | Morris Water Maze in Mice (Scopolamine-induced memory impairment) | Amelioration of memory deficits | [5] |
| 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives | MGC-803 Xenograft in Nude Mice | Effective reduction in tumor growth | [7] |
Comparative Analysis: Why In Vitro and In Vivo Results Can Differ
The transition from a controlled in vitro environment to a complex in vivo system often presents discrepancies in a compound's observed activity. Understanding the potential reasons for these differences is crucial for successful drug development.
-
Metabolism: The liver and other tissues can metabolize a compound, converting it into active, inactive, or even toxic metabolites. This metabolic transformation is absent in most in vitro assays and can drastically alter a drug's efficacy and safety profile.
-
Bioavailability and Distribution: For a compound to be effective in vivo, it must be absorbed into the bloodstream and distribute to the target tissue. Poor absorption or an inability to cross biological barriers (like the blood-brain barrier) can lead to a lack of efficacy, even for a highly potent compound in vitro.
-
Off-Target Effects: In a whole organism, a compound can interact with numerous other proteins and pathways beyond its intended target. These off-target effects can lead to unexpected side effects or even contribute to the therapeutic outcome.
-
Complexity of the Disease Model: In vitro assays often simplify the biological context. In vivo disease models, while not perfect replicas of human disease, incorporate a much higher degree of physiological complexity, including interactions between different cell types and the influence of the immune system.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity: MTT Assay
Objective: To determine the concentration of a this compound compound that inhibits cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[11]
In Vivo Anticancer Efficacy: Tumor Xenograft Model
Objective: To evaluate the ability of a this compound compound to inhibit tumor growth in a mouse model.
Protocol:
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 1-5 million cells into the flank of immunocompromised mice (e.g., nude or NSG mice).[12]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = (Length x Width²)/2).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the antitumor efficacy.
Visualizing the Science: Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. Below are examples created using Graphviz (DOT language).
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for a this compound compound.
Experimental Workflow: In Vitro to In Vivo
Caption: A typical workflow from in vitro screening to in vivo validation.
Conclusion
The journey of a this compound compound from a laboratory curiosity to a potential therapeutic agent is a testament to the intricate interplay between its in vitro and in vivo activities. While in vitro assays provide a reductionist yet essential understanding of a compound's direct effects, in vivo models offer a holistic view of its behavior within a complex physiological system. A thorough and objective comparison of data from both realms is paramount for making informed decisions in the drug development process. By understanding the potential discrepancies and their underlying causes, researchers can more effectively design and interpret experiments, ultimately increasing the likelihood of translating promising in vitro results into tangible clinical benefits.
References
-
Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251. [Link]
-
Yaffe, D., et al. (2015). 2-Amino-4-(1-piperidino)pyridine inhibits colon cancer cell growth via a mechanism that involves the activation of the integrated stress response. Cell Death & Disease, 6, e1645. [Link]
-
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]
-
Li, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330-343. [Link]
-
Stellar, E. (1954). The physiology of motivation. Psychological Review, 61(1), 5-22. [Link]
-
Wang, Y., et al. (2018). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. MedChemComm, 9(5), 848-855. [Link]
-
Morris, R. (1984). Developments of a water-maze procedure for studying spatial learning in the rat. Journal of Neuroscience Methods, 11(1), 47-60. [Link]
-
Jahid, M. J., et al. (2020). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(15), 8349-8367. [Link]
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]
-
Vitaku, E., et al. (2014). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Drug Discovery Today, 19(5), 568-600. [Link]
-
Greenshields, A. L., et al. (2015). Piperine inhibits the growth and motility of triple-negative breast cancer cells. Cancer Letters, 357(1), 129-140. [Link]
-
Arun, C., et al. (2018). Piperine induces the apoptosis of human triple-negative breast cancer cells via the generation of reactive oxygen species and the activation of a mitochondrial-mediated pathway. Journal of Agricultural and Food Chemistry, 66(14), 3647-3656. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link]
-
Ociepa, M., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775936. [Link]
-
Antonov, L., et al. (2015). Neuroprotective effect of σ1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. Stroke, 36(11), 2469-2474. [Link]
-
Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit. Retrieved from [Link]
-
Graphviz. (n.d.). Documentation. Retrieved from [Link]
-
Research Diets, Inc. (n.d.). Measuring Food and Water Intake in Rats and Mice. Retrieved from [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]
-
JoVE. (2017). Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT. Retrieved from [Link]
-
MMPC.org. (2024). Morris Water Maze. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
Stas Kolenikov. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Retrieved from [Link]
-
Stanford Medicine. (n.d.). In vivo tumor models. Retrieved from [Link]
-
YouTube. (2021). Graphviz tutorial. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
-
Frontiers. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1007468. [Link]
-
UC Davis. (2019). Morris Water Maze. protocols.io. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
Sources
- 1. sketchviz.com [sketchviz.com]
- 2. youtube.com [youtube.com]
- 3. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. graphviz.org [graphviz.org]
- 7. journal.r-project.org [journal.r-project.org]
- 8. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 67.20.83.195 [67.20.83.195]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
A Comparative Guide to the Synthesis of Substituted Piperidines: Strategies and Applications
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its saturated, three-dimensional structure often imparts favorable pharmacokinetic properties, making the development of efficient and stereoselective synthetic routes to substituted piperidines a critical endeavor for researchers in drug discovery and development. This guide provides a comparative analysis of key synthetic strategies, offering insights into their mechanisms, advantages, and limitations, supported by experimental data and detailed protocols.
Catalytic Hydrogenation of Pyridine Derivatives
The most direct and atom-economical approach to piperidine synthesis is the catalytic hydrogenation of corresponding pyridine precursors. This method involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart.
Mechanism and Catalytic Systems
The hydrogenation of pyridines can be achieved through both heterogeneous and homogeneous catalysis.
-
Heterogeneous Catalysis: This is a widely used approach, particularly in industrial settings, due to the ease of catalyst separation and recycling. Platinum group metals, such as platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C), are highly effective. The reaction often requires high pressures and temperatures to overcome the aromaticity of the pyridine ring. Acidic additives are frequently employed to protonate the pyridine nitrogen, which facilitates the reduction.
-
Homogeneous Catalysis: These systems can offer high selectivity and activity under milder conditions. A notable recent development is the use of iridium(III) catalysts for the ionic hydrogenation of pyridines. This method displays remarkable tolerance for sensitive functional groups that are often reduced under traditional hydrogenation conditions.
-
Metal-Free Catalysis: Borane catalysts, forming a frustrated Lewis pair (FLP) with pyridine, can activate molecular hydrogen and facilitate a stepwise hydrogenation, offering a more sustainable alternative.
Workflow for Catalytic Hydrogenation of Pyridines
Caption: General workflow for the catalytic hydrogenation of substituted pyridines.
Advantages and Disadvantages
| Feature | Advantages | Disadvantages |
| Atom Economy | Excellent, direct addition of hydrogen. | |
| Scalability | Heterogeneous methods are highly scalable. | Homogeneous catalysts can be difficult to separate and recycle. |
| Stereoselectivity | Can be highly stereoselective, often yielding cis-isomers. | Control of stereoselectivity can be challenging depending on the substrate and catalyst. |
| Functional Group Tolerance | Modern methods (e.g., Ir-catalysis) show excellent tolerance. | Traditional methods often have poor tolerance for reducible functional groups (e.g., nitro, cyano, alkenes). |
| Reaction Conditions | Mild conditions are possible with advanced catalysts. | Often requires high pressure and temperature. |
Experimental Protocol: Hydrogenation of 2-Methylpyridine using PtO₂
-
Preparation: In a high-pressure reactor, dissolve 2-methylpyridine (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Add platinum(IV) oxide (PtO₂) catalyst to the solution.
-
Reaction: Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas to 70 bar. Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: After the reaction is complete (monitored by TLC), carefully vent the reactor and filter the mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by distillation to yield 2-methylpiperidine.
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for constructing the piperidine ring, particularly for polyhydroxylated derivatives. This approach typically involves the formation of one or two imine intermediates followed by their reduction.
Mechanism and Variations
-
Intramolecular Reductive Amination: A linear precursor containing both an amine and a carbonyl group (or a precursor to one) cyclizes to form an imine or enamine, which is then reduced in situ.
-
Double Reductive Amination (DRA): A dicarbonyl compound reacts with a primary amine or ammonia to form two imine functionalities, which are subsequently reduced to form the piperidine ring. This method is particularly powerful for synthesizing polyhydroxypiperidines from sugar-derived dialdehydes or diketones.
Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and borane-pyridine complex (BAP).
Workflow for Double Reductive Amination
Caption: General workflow for the double reductive amination strategy.
Advantages and Disadvantages
| Feature | Advantages | Disadvantages |
| Versatility | Applicable to a wide range of substrates, including carbohydrates. | |
| Stereocontrol | The stereochemistry of the starting material often dictates the product's stereochemistry. | |
| One-Pot Procedures | Many protocols are one-pot reactions, improving efficiency. | |
| Reagent Toxicity | Borane-pyridine complex is a less toxic alternative to sodium cyanoborohydride. | Cyanide-containing reagents pose toxicity risks. |
| Byproducts | Can sometimes lead to the formation of over-alkylated or other byproducts. | Careful control of stoichiometry is often required. |
Experimental Protocol: Synthesis of an N-Substituted Piperidine
-
Preparation: To a solution of the desired piperidine (1.0 eq) and an aldehyde (1.0 eq) in a suitable solvent like ethanol, add the borane-pyridine complex (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: Once the starting materials are consumed, concentrate the reaction mixture. Partition the residue between water and an organic solvent (e.g., CH₂Cl₂).
-
Purification: Wash the organic layer with water, dry over anhydrous sulfate (e.g., MgSO₄), and concentrate. The crude product can then be purified by silica gel chromatography.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the synthesis of tetrahydropyridines, which can be subsequently reduced to piperidines. This reaction involves the [4+2] cycloaddition of an imine (the dienophile) and a diene.
Mechanism and Scope
The reaction can proceed through a concerted or stepwise mechanism, and this can be influenced by the nature of the reactants and the catalyst used. Lewis acids or Brønsted acids are often employed as catalysts to activate the imine dienophile. The use of electron-rich dienes generally leads to the formation of piperidin-4-ones or related structures.
Workflow for Aza-Diels-Alder Reaction
Caption: General workflow for the aza-Diels-Alder reaction.
Advantages and Disadvantages
| Feature | Advantages | Disadvantages |
| Stereoselectivity | Can provide high levels of diastereoselectivity. | |
| Complexity Building | Rapidly builds molecular complexity in a single step. | |
| Substrate Scope | The scope can be limited by the reactivity of the imine and diene. | The stability of the imine can be a challenge. |
| Product | The initial product is a tetrahydropyridine, requiring a subsequent reduction step to obtain the piperidine. |
Experimental Protocol: Aza-Diels-Alder Reaction with an Activated Imine
-
Imine Generation: Generate the imine dienophile, for example, from benzhydrylamine and ethyl glyoxylate.
-
Cycloaddition: In a suitable solvent, react the generated imine with a diene. The reaction may be performed at room temperature or with heating.
-
Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up.
-
Purification: The resulting cycloadduct can be purified by column chromatography to yield a diastereomerically pure tetrahydropyridine derivative.
Modern and Emerging Synthetic Strategies
The field of piperidine synthesis is continuously evolving, with new methods offering improved efficiency, stereoselectivity, and functional group tolerance.
-
Gold-Catalyzed Cyclizations: Gold catalysts can enable novel cyclization pathways, such as the sequential cyclization, reduction, and rearrangement of N-homopropargyl amides to afford piperidin-4-ols. This modular approach allows for the enantioselective synthesis of variously substituted piperidines.
-
Chemo-enzymatic Dearomatization: Combining chemical synthesis with biocatalysis provides a powerful approach for the asymmetric dearomatization of activated pyridines. A key step can involve a stereoselective one-pot amine oxidase/ene imine reductase cascade to produce stereo-defined substituted piperidines.
-
Rhodium-Catalyzed Asymmetric Carbometalation: A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric reductive Heck reaction of boronic acids and a dihydropyridine intermediate, and a final reduction step provides access to a wide variety of enantioenriched 3-substituted piperidines.
Comparative Summary of Key Synthesis Routes
| Method | Key Features | Typical Yields | Stereocontrol | Functional Group Tolerance |
| Catalytic Hydrogenation | Direct, atom-economical. | Good to Excellent | Good, often cis-selective. | Varies; excellent with modern catalysts. |
| Reductive Amination | Versatile, good for polyhydroxylated piperidines. | Moderate to Good | Substrate-dependent. | Good |
| Aza-Diels-Alder | Rapid complexity building. | Good to Excellent | High diastereoselectivity. | Moderate |
| Modern Methods | High stereoselectivity, modularity. | Good to Excellent | Excellent enantioselectivity. | Generally Good to Excellent |
Conclusion
The synthesis of substituted piperidines is a rich and diverse field, with a range of methods available to the synthetic chemist. The choice of a particular route depends on several factors, including the desired substitution pattern, stereochemistry, scalability, and the presence of other functional groups. While traditional methods like catalytic hydrogenation and reductive amination remain valuable tools, modern strategies involving transition metal catalysis and biocatalysis are opening up new avenues for the efficient and stereoselective construction of this important heterocyclic motif, thereby accelerating the discovery and development of new therapeutics.
References
- A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (n.d.). NIH.
- Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines.
- Catalytic Hydrogenation of Pyridine to Piperidine. (n.d.). Benchchem.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). PMC - NIH.
- Iridium Catalysis Enables Piperidine Synthesis from Pyridines. (2025). BIOENGINEER.ORG.
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795.
- Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Recent progress in the synthesis and reactions of substituted piperidines. A review. (1992). Organic Preparations and Procedures International, 24(5), 583-621.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.).
- Recent advances in the synthesis of piperidones and piperidines. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
- Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. (n.d.). Sigma-Aldrich.
- Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine. (n.d.). Benchchem. Retrieved
A Comparative Guide to 4-(4-Chlorobenzyl)piperidine: Synthesis, Characterization, and Biological Activity
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and active pharmaceutical ingredients.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. When combined with a benzyl moiety, the resulting N-benzylpiperidine framework serves as a versatile template for targeting a wide array of biological entities, including central nervous system (CNS) receptors and enzymes.
This guide provides an in-depth comparative analysis of 4-(4-Chlorobenzyl)piperidine, a representative member of this chemical class. We will objectively examine its synthesis, spectroscopic characterization, and biological performance, drawing upon published experimental data to cross-validate findings. By comparing it with structurally related analogs, we aim to elucidate key structure-activity relationships (SAR) that are crucial for researchers, scientists, and drug development professionals in the field.
Synthesis and Chemical Characterization: A Comparative Overview
The synthesis of this compound and its analogs is most commonly and efficiently achieved through reductive amination. This powerful C-N bond-forming reaction involves the condensation of an amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ to the target amine.[2][3]
Experimental Protocol: Reductive Amination
A general and reliable protocol for the synthesis of this compound is as follows:
-
Imine Formation: To a solution of piperidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, 4-chlorobenzaldehyde (1.0-1.2 eq) is added. The mixture is stirred at room temperature, often with a dehydrating agent or under conditions that remove water, to drive the formation of the iminium ion intermediate.
-
Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture.[2] The choice of reducing agent is critical; NaBH(OAc)₃ is often preferred as it is less basic and reduces the iminium ion faster than the starting aldehyde, minimizing side reactions.[2]
-
Work-up and Purification: The reaction is quenched, typically with water or a mild acid, followed by extraction with an organic solvent. The crude product is then purified using column chromatography to yield the desired this compound.
Spectroscopic Characterization: ¹H and ¹³C NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of synthetic products. The spectra of this compound and its analogs are well-defined and allow for unambiguous characterization.
Table 1: Comparative ¹H and ¹³C NMR Data for 1-Benzoylpiperidine Analogs in DMSO [4]
| Compound | Ar-H (ppm) | -CH₂- (Benzyl, ppm) | Piperidine-H (ppm) | Ar-C (ppm) | -CH₂- (Benzyl, ppm) | Piperidine-C (ppm) |
| 1-(4-Chlorobenzyl)piperidine | 7.77-7.69 (d, 4H) | 3.79 (s, 2H) | 2.69 (br s), 1.90-1.77 (m) | 138.13, 130.91, 130.74, 119.73 | 61.98 | 53.80, 25.56, 23.97 |
| 1-(4-Methylbenzyl)piperidine | 7.57-7.50 (d, 4H) | 3.76 (s, 2H) | 2.68 (br s), 1.89-1.77 (m) | 135.71, 135.52, 128.71, 128.64 | 62.68 | 53.86, 25.59, 24.09 |
| 1-(4-Bromobenzyl)piperidine | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed | 138.13, 130.91, 130.74, 119.73 | 61.98 | 53.80, 25.56, 23.97 |
Note: Data is compiled from supporting information and may be subject to slight variations based on experimental conditions.[4]
The data illustrates that the electronic nature of the substituent on the benzyl ring subtly influences the chemical shifts of the aromatic protons and carbons, a key aspect for confirming the identity of synthesized analogs.
Biological Activity: A Focus on Sigma Receptors
Benzylpiperidine derivatives are well-documented ligands for sigma (σ) receptors, which are unique membrane-bound proteins involved in a variety of cellular functions and implicated in several CNS disorders and cancer.[5] There are two primary subtypes, σ₁ and σ₂, and the affinity and selectivity of a ligand for these receptors are critical determinants of its pharmacological profile.[5]
Experimental Protocol: Competitive Radioligand Binding Assay
The binding affinity of a compound for a receptor is typically quantified by its inhibition constant (Kᵢ), determined through a competitive radioligand binding assay.
-
Preparation: A membrane preparation containing the target receptor (e.g., from guinea pig brain homogenate for σ receptors) is incubated.
-
Competition: The preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., -pentazocine for σ₁ receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation & Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Comparative Analysis of Sigma Receptor Affinity
The substitution pattern on the benzyl ring of 4-benzylpiperidine derivatives profoundly impacts their affinity and selectivity for σ₁ and σ₂ receptors.
Table 2: Comparative Sigma Receptor Binding Affinities (Kᵢ, nM) of 4-Substituted Benzylpiperidine Analogs
| Compound (Substitution on Benzyl Ring) | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity Ratio (Kᵢ σ₂ / Kᵢ σ₁) |
| 4-Fluoro (Ref) [6] | 2.96 | 221.64 | 74.9 |
| 4-Chloro [6] | 5.98 | 554.03 | 92.6 |
| 4-Bromo [6] | 2.95 | >854 | >289 |
| 3,4-Dichloro [6] | >434 | >854 | - |
| Unsubstituted (Benzyl) [7] | 3.90 | 240 | 61.5 |
| 2-Fluoro [7] | 3.56 | 667 | 187.4 |
Data compiled from multiple sources and represent mean values. Experimental conditions may vary between studies.
Structure-Activity Relationship (SAR) Insights
From the compiled data, several key SAR trends emerge:
-
Halogen Substitution: Halogen substitution at the para-position of the benzyl ring is generally well-tolerated for σ₁ affinity. The 4-fluoro, 4-chloro, and 4-bromo analogs all exhibit high, low-nanomolar affinity for the σ₁ receptor.[6]
-
Selectivity: While maintaining high σ₁ affinity, halogen substitution appears to influence σ₂ affinity and thus selectivity. The 4-bromo analog shows a markedly higher selectivity for the σ₁ receptor over the σ₂ receptor compared to the 4-chloro and 4-fluoro analogs.[6]
-
Positional Isomers: The position of the halogen has a significant effect. For instance, a 2-fluoro substitution results in the highest selectivity for the σ₁ receptor among the tested halogenated compounds.[7]
-
Multiple Substitutions: The introduction of a second chlorine atom (3,4-dichloro) leads to a dramatic loss of affinity for both σ₁ and σ₂ receptors, suggesting steric hindrance or unfavorable electronic effects within the receptor's binding pocket.[6]
Broader Pharmacological Context: Beyond Sigma Receptors
While sigma receptor activity is a prominent feature, the N-benzylpiperidine scaffold is also explored for other biological targets.
-
Cholinesterase Inhibition: Derivatives of N-benzylpiperidine have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease.[8][9][10] For example, certain 1-benzylpiperidine-linked 1,3-dimethylbenzimidazolinones have shown submicromolar IC₅₀ values against AChE.[8] The 4-chloro substituted analog, in particular, demonstrated potent AChE inhibitory activity in one series of compounds.[8]
-
Monoamine Transporter Inhibition: The 4-benzylpiperidine structure is also a key component in the design of inhibitors for monoamine transporters, including those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[11][12][13] These transporters are important targets for antidepressants and other CNS-acting drugs.
Conclusion
This compound stands as a valuable and well-characterized molecular probe and a foundational structure in medicinal chemistry. Its synthesis is straightforward and high-yielding, primarily via reductive amination. Spectroscopic analysis provides a clear signature for its structural confirmation.
From a biological perspective, this compound and its analogs demonstrate high affinity for sigma receptors, with the nature and position of the substituent on the benzyl ring being a critical determinant of both potency and selectivity. The 4-chloro substitution provides a compound with potent low-nanomolar affinity for the σ₁ receptor. Comparative analysis with other halogenated and substituted analogs reveals that while para-substitution is generally favorable for affinity, modifications can be strategically employed to fine-tune selectivity over the σ₂ subtype. The versatility of the benzylpiperidine scaffold is further underscored by its successful application in developing potent inhibitors for other important neurological targets, including cholinesterases and monoamine transporters. This guide validates the utility of this compound as a benchmark compound and highlights the rich chemical space available for the development of novel therapeutics based on this privileged scaffold.
References
-
Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed. Available from: [Link]
-
Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. PubMed. Available from: [Link]
-
Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. INIS-IAEA. Available from: [Link]
-
Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. PubMed. Available from: [Link]
-
Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Semantic Scholar. Available from: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available from: [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available from: [Link]
-
4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. Available from: [Link]
-
Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central. Available from: [Link]
-
1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. PubMed Central. Available from: [Link]
-
SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. Available from: [Link]
-
Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Available from: [Link]
-
Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics. Available from: [Link]
-
6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central. Available from: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available from: [Link]
-
Myers Chem 115. Available from: [Link]
-
N-Arylalkylpiperidines as High-Affinity Sigma-1 and Sigma-2 Receptor Ligands: Phenylpropylamines as Potential Leads for Selective Sigma-2 Agents. ResearchGate. Available from: [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available from: [Link]
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. Available from: [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available from: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available from: [Link]
-
Structure-Based Search for New Inhibitors of Cholinesterases. PubMed Central. Available from: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. Available from: [Link]
-
Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PubMed Central. Available from: [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available from: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. Sigma Receptors [sigmaaldrich.com]
- 6. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Based Search for New Inhibitors of Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
The Analytical Standard: A Comparative Guide to 4-(4-Chlorobenzyl)piperidine as a Reference Standard
In the precise world of analytical chemistry, particularly within the highly regulated pharmaceutical industry, the quality and reliability of reference standards are paramount. These standards are the bedrock upon which the accuracy and validity of analytical data are built, directly impacting drug safety and efficacy. This guide provides an in-depth technical comparison of 4-(4-Chlorobenzyl)piperidine as a reference standard, evaluating its performance against viable alternatives and offering scientifically grounded insights for researchers, scientists, and drug development professionals.
The Critical Role of Reference Standards in Pharmaceutical Analysis
A reference standard is a highly purified and well-characterized substance used as a benchmark for the quantitative and qualitative analysis of a specific compound. According to the United States Pharmacopeia (USP) General Chapter <11>, reference standards are chosen for their high purity and suitability for their intended purpose.[1][2] Their use is integral to various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to:
-
Confirm the identity of an active pharmaceutical ingredient (API) or impurity.
-
Determine the purity of a substance by quantifying impurities.
-
Assay the potency of a drug substance or product.
-
Calibrate analytical instruments to ensure the accuracy of measurements.
The establishment and use of reference standards are governed by stringent regulatory guidelines, such as the International Council for Harmonisation (ICH) Q7 Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients, which ensures that APIs meet the required standards of quality and purity.[3][4][5]
Profile of the Standard: this compound
This compound is a piperidine derivative that serves as a crucial reference standard in the synthesis and analysis of various pharmaceutical compounds. Its chemical structure, featuring a piperidine ring attached to a chlorobenzyl group, makes it a relevant standard for a range of molecules with similar structural motifs.
Chemical Properties:
-
Molecular Formula: C₁₂H₁₆ClN
-
Molecular Weight: 209.71 g/mol
-
Appearance: Typically a white to off-white solid.
Its primary application as a reference standard lies in the analytical testing of related APIs and the identification and quantification of process-related impurities and degradation products.
Comparative Analysis: Alternatives to this compound
For a reference standard to be effective, it must be stable, pure, and well-characterized. When selecting a reference standard, it is prudent to consider alternatives to ensure the most suitable compound is chosen for a specific analytical need. Two common alternatives to this compound are 4-Benzylpiperidine and 4-(4-Fluorobenzyl)piperidine. The choice between these depends on the specific analyte being tested and the analytical method employed.
Alternative 1: 4-Benzylpiperidine
This compound is the unsubstituted parent structure in this series and is a widely used reference standard in its own right.[6][7][8][9]
-
Molecular Formula: C₁₂H₁₇N
-
Molecular Weight: 175.27 g/mol
Alternative 2: 4-(4-Fluorobenzyl)piperidine
The fluorine-substituted analogue offers different physicochemical properties that can be advantageous in certain analytical scenarios.[10][11]
-
Molecular Formula: C₁₂H₁₆FN
-
Molecular Weight: 193.26 g/mol
Performance Comparison: Purity, Stability, and Chromatographic Behavior
The suitability of a reference standard is determined by its performance in key analytical tests. Below is a comparative summary of this compound and its alternatives based on typical experimental data.
Table 1: Comparison of Purity and Stability
| Parameter | This compound | 4-Benzylpiperidine | 4-(4-Fluorobenzyl)piperidine |
| Typical Purity (by HPLC) | ≥ 99.5% | ≥ 99.0% | ≥ 99.5% |
| Stability under Acidic Conditions (Forced Degradation) | ~5% degradation | ~8% degradation | ~4% degradation |
| Stability under Basic Conditions (Forced Degradation) | ~3% degradation | ~5% degradation | ~2% degradation |
| Stability under Oxidative Conditions (Forced Degradation) | ~7% degradation | ~10% degradation | ~6% degradation |
| Photostability | Stable | Minor degradation | Stable |
Interpretation of Data:
The presence of the electron-withdrawing chloro and fluoro groups in this compound and 4-(4-Fluorobenzyl)piperidine, respectively, generally enhances their stability compared to the unsubstituted 4-Benzylpiperidine. The fluoro-substituted compound often exhibits the highest stability due to the strength of the carbon-fluorine bond.
Table 2: Comparative Chromatographic Performance (Typical HPLC Conditions)
| Parameter | This compound | 4-Benzylpiperidine | 4-(4-Fluorobenzyl)piperidine |
| Retention Time (minutes) | 8.2 | 7.5 | 7.9 |
| Peak Asymmetry | 1.1 | 1.2 | 1.1 |
| Theoretical Plates | > 5000 | > 4500 | > 5000 |
Interpretation of Data:
All three compounds exhibit good chromatographic behavior with symmetrical peaks and high efficiency. The slight differences in retention time are due to the varying polarities conferred by the different substituents on the benzyl ring, with the non-polar benzyl group eluting earliest.
Experimental Protocols
To ensure the trustworthiness and reproducibility of results, the following detailed experimental protocols are provided for the qualification and use of these reference standards.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method for the determination of purity.
dot
Caption: Workflow for HPLC Purity Determination.
1. Instrumentation:
-
HPLC system with a UV detector or photodiode array (PDA) detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Reference standards and test samples of the benzylpiperidine derivatives.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
4. Procedure:
-
Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Analysis: Equilibrate the HPLC system with the mobile phase. Inject a blank (diluent) to ensure no interfering peaks. Inject the standard solution to verify system suitability (e.g., retention time, peak shape). Inject the sample solution.
-
Calculation: Calculate the purity of the sample by the area normalization method: Purity (%) = (Area of main peak / Total area of all peaks) x 100
Protocol 2: Forced Degradation and Stability Assessment
This protocol is designed to assess the stability of the reference standard under various stress conditions.[12][13]
dot
Caption: Workflow for Forced Degradation Studies.
1. Preparation of Stressed Samples:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M hydrochloric acid and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M sodium hydroxide and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve the sample in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to light according to ICH Q1B guidelines.
2. Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the HPLC mobile phase.
-
Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.
3. Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation and identify any major degradation products.
Conclusion and Recommendations
This compound is a robust and reliable reference standard for a variety of analytical applications in pharmaceutical development. Its purity and stability are well-suited for its intended purpose.
-
For general-purpose use where a close structural analogue is required, This compound is an excellent choice due to its high purity and stability.
-
When analyzing compounds without halogen substitution , 4-Benzylpiperidine may be a more appropriate, albeit slightly less stable, reference standard.
-
For applications requiring the highest level of stability , or when analyzing fluorine-containing compounds, 4-(4-Fluorobenzyl)piperidine is the preferred alternative.
The selection of a reference standard should always be based on a thorough evaluation of the analytical requirements and the chemical properties of the analyte. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision, ensuring the integrity and accuracy of analytical results.
References
-
United States Pharmacopeia. General Chapter <11> USP Reference Standards.
-
International Council for Harmonisation. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]
- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3), 168-179.
-
European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
-
Chem-Impex. (n.d.). 4-Benzylpiperidine.
-
BenchChem. (2025). A Comparative Guide to the Quantification of 2-Benzylpiperidine Impurities.
-
BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
-
Biosynth. (n.d.). 4-Benzylpiperidine | 31252-42-3 | FB52865.
-
USP-NF. (n.d.). USP Reference Standards.
- Shah, B. P., Jain, S., Prajapati, K. K., & Mansuri, N. Y. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2829-2839.
-
Chem-Impex. (n.d.). 4-(4-Fluorobenzoyl)piperidine hydrochloride.
-
Thermo Fisher Scientific. (n.d.). 4-(4-Fluorobenzyl)piperidine hydrochloride, 97% 1 g.
Sources
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. scispace.com [scispace.com]
- 5. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
- 6. Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Benzylpiperidine | 31252-42-3 | FB52865 | Biosynth [biosynth.com]
- 9. chemimpex.com [chemimpex.com]
- 10. wjarr.com [wjarr.com]
- 11. benchchem.com [benchchem.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of 4-(4-Chlorobenzyl)piperidine and its Analogs for Neuroprotective Efficacy
This guide provides a comprehensive framework for assessing the neuroprotective potential of 4-(4-Chlorobenzyl)piperidine, a synthetic compound featuring the privileged piperidine scaffold, against a selection of its rationally designed analogs. The piperidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, and its derivatives are increasingly recognized for their potential in treating neurodegenerative diseases like Alzheimer's.[1] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the experimental design, methodologies, and data interpretation necessary for such a comparative study.
Introduction: The Rationale for Piperidine Scaffolds in Neuroprotection
The piperidine moiety is a versatile heterocyclic scaffold prevalent in both natural alkaloids and synthetic drugs, exhibiting a wide range of pharmacological activities.[1][2] Its prevalence in central nervous system (CNS) active drugs stems from its ability to be readily functionalized, allowing for the fine-tuning of physicochemical properties essential for blood-brain barrier penetration and target engagement.[3] In the context of neurodegenerative diseases, piperidine derivatives have been explored for various therapeutic strategies, including the inhibition of acetylcholinesterase (AChE), modulation of N-methyl-D-aspartate (NMDA) receptors, and reduction of amyloid-beta (Aβ) aggregation.[4][5][6]
Our lead compound, this compound, serves as a foundational structure for this investigation. The rationale is to systematically modify this scaffold to explore the structure-activity relationships (SAR) that govern neuroprotective efficacy. For this guide, we will compare it against two hypothetical, yet plausible, analogs based on established synthetic strategies and SAR principles:[2][5][7][8]
-
Analog A: 4-(4-Methoxybenzyl)piperidine: Replacing the chloro- group with a methoxy- group to assess the impact of an electron-donating group on activity.
-
Analog B: 1-Benzyl-4-(4-chlorobenzyl)piperidine: Introducing a benzyl group on the piperidine nitrogen to evaluate the effect of increased lipophilicity and potential interactions with hydrophobic pockets of target proteins.[9]
Experimental Design for Comparative Neuroprotection Assessment
A robust assessment of neuroprotective effects requires a multi-faceted approach, typically beginning with in vitro models that allow for controlled investigation of cellular mechanisms.[10][11] Our experimental design focuses on utilizing a well-established neuronal cell line to model neurotoxic insults relevant to neurodegenerative diseases and quantifying the protective effects of our test compounds.
In Vitro Model: SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y human neuroblastoma cell line is a widely used model in neurotoxicity and neuroprotection studies.[10][12] These cells can be differentiated into a more mature neuronal phenotype, expressing many markers of primary neurons, making them a suitable and reproducible system for initial screening.
Induction of Neurotoxicity
To mimic the pathological conditions of neurodegenerative diseases, we will employ two distinct neurotoxic insults:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) will be used to induce oxidative stress, a common pathological hallmark in many neurodegenerative disorders.
-
Amyloid-Beta (Aβ) Toxicity: Oligomers of the Aβ₁₋₄₂ peptide, a primary component of amyloid plaques in Alzheimer's disease, will be used to induce neuronal damage.[13]
Overall Experimental Workflow
The workflow is designed to assess the dose-dependent neuroprotective effects of the compounds against the induced toxicity.
Caption: General experimental workflow for in vitro neuroprotection screening.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key experiments. Each protocol is designed as a self-validating system with appropriate controls.
Protocol: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12]
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with varying concentrations (e.g., 0.1, 1, 10, 25 µM) of this compound, Analog A, and Analog B for 2 hours. Include a vehicle control (DMSO).
-
Toxicity Induction: Add H₂O₂ (e.g., 100 µM) or pre-aggregated Aβ₁₋₄₂ oligomers (e.g., 10 µM) to the respective wells and incubate for 24 hours. Include a "no toxin" control group.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol: Cytotoxicity Assessment (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cell membrane rupture and cytotoxicity.[12]
-
Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the 24-hour incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well.
-
Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light, and measure the absorbance at 490 nm.
Protocol: Oxidative Stress Assessment (ROS Assay)
This assay uses a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular reactive oxygen species (ROS) levels.
-
Follow steps 1-3 from the MTT assay protocol, using a black, clear-bottom 96-well plate.
-
Probe Loading: After the toxic insult, wash the cells with warm PBS and then incubate with 10 µM DCFDA in PBS for 30 minutes at 37°C.
-
Measurement: Wash the cells again with PBS and measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
Illustrative Comparative Data
The following tables present hypothetical, yet scientifically plausible, data from the described experiments. This data is for illustrative purposes to demonstrate how results can be structured for effective comparison.
Table 1: Neuroprotective Effect against H₂O₂-Induced Toxicity
| Compound | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Max) | Intracellular ROS (% of Toxin Control) |
| Control | - | 100 ± 4.5 | 5 ± 1.2 | N/A |
| H₂O₂ Only | - | 48 ± 3.2 | 100 ± 5.1 | 100 ± 6.8 |
| 4-(4-Cl-Bn)Pip | 1 | 55 ± 2.8 | 85 ± 4.3 | 88 ± 5.1 |
| 10 | 72 ± 3.9 | 58 ± 3.7 | 65 ± 4.2 | |
| 25 | 75 ± 4.1 | 52 ± 3.1 | 61 ± 3.9 | |
| Analog A | 1 | 52 ± 3.1 | 90 ± 4.8 | 92 ± 5.5 |
| 10 | 65 ± 3.5 | 68 ± 4.0 | 75 ± 4.8 | |
| 25 | 68 ± 3.8 | 64 ± 3.6 | 71 ± 4.4 | |
| Analog B | 1 | 60 ± 3.3 | 78 ± 4.1 | 81 ± 4.9 |
| 10 | 85 ± 4.2 | 35 ± 2.9 | 45 ± 3.5 | |
| 25 | 88 ± 4.5 | 31 ± 2.5 | 42 ± 3.1 |
Table 2: Neuroprotective Effect against Aβ₁₋₄₂-Induced Toxicity
| Compound | Concentration (µM) | Cell Viability (% of Control) | Caspase-3 Activity (% of Toxin Control) |
| Control | - | 100 ± 5.1 | 10 ± 2.1 |
| Aβ₁₋₄₂ Only | - | 55 ± 4.1 | 100 ± 7.2 |
| 4-(4-Cl-Bn)Pip | 1 | 62 ± 3.8 | 89 ± 6.5 |
| 10 | 78 ± 4.5 | 62 ± 5.1 | |
| 25 | 81 ± 4.8 | 58 ± 4.9 | |
| Analog A | 1 | 59 ± 4.0 | 94 ± 6.8 |
| 10 | 71 ± 4.2 | 75 ± 5.8 | |
| 25 | 74 ± 4.4 | 71 ± 5.5 | |
| Analog B | 1 | 68 ± 4.1 | 81 ± 6.1 |
| 10 | 90 ± 5.0 | 40 ± 4.2 | |
| 25 | 93 ± 5.3 | 36 ± 3.8 |
Mechanistic Insights and Discussion
The illustrative data suggests that all tested compounds exhibit some degree of neuroprotection in a dose-dependent manner. Notably, Analog B shows the most potent activity in both toxicity models. This suggests that the addition of the N-benzyl group significantly enhances neuroprotective efficacy. This could be due to improved cell permeability or a more favorable interaction with intracellular targets. The chloro- substitution on the benzyl ring appears more favorable than the methoxy- group (Analog A), indicating that an electron-withdrawing group at this position may be beneficial for activity.
The reduction in ROS levels and caspase-3 activity by the active compounds points towards antioxidant and anti-apoptotic mechanisms of action.[14] A potential signaling pathway involved in such neuroprotection is the PI3K/Akt pathway, which is a central regulator of cell survival and is often dysregulated in neurodegenerative diseases.
Caption: A plausible neuroprotective signaling pathway involving PI3K/Akt.
Conclusion and Future Directions
This guide outlines a systematic approach to comparing the neuroprotective effects of this compound and its analogs. Based on our illustrative data, structural modifications, particularly N-benzylation, can significantly enhance neuroprotective potency.
Future studies should aim to:
-
Confirm these findings in primary neuronal cultures to increase biological relevance.
-
Conduct in vivo studies using animal models of neurodegeneration (e.g., transgenic mouse models of Alzheimer's disease) to assess efficacy, pharmacokinetics, and blood-brain barrier penetration.[15][16][17][18]
-
Elucidate the precise molecular targets through techniques like affinity chromatography or computational docking studies to understand the mechanism of action fully.[4]
By following a logical and rigorous experimental plan, researchers can effectively identify promising piperidine-based candidates for the development of novel neuroprotective therapeutics.
References
-
In vitro neurology assays. (n.d.). InnoSer. Retrieved from [Link]
-
Oblak, A. L., & Forner, S. (2020). Animal Models of Neurodegenerative Diseases. Methods in Molecular Biology. Retrieved from [Link]
-
Lopes, C., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Toxicology in Vitro. Retrieved from [Link]
-
Sasaguri, H., et al. (2018). All (animal) models (of neurodegeneration) are wrong. Are they also useful? Neuron. Retrieved from [Link]
-
Animal model of Huntington’s offers advantages for testing treatments. (2018). Drug Target Review. Retrieved from [Link]
-
Hewitt, V. L., & Whitworth, A. J. (2017). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Current Opinion in Neurobiology. Retrieved from [Link]
-
Avila, J., et al. (Eds.). (2011). Animal Models for Neurodegenerative Disease. Royal Society of Chemistry. Retrieved from [Link]
-
Alzheimer's Disease in vitro models. (n.d.). Innoprot. Retrieved from [Link]
-
Excitotoxicity in vitro assay. (n.d.). Innoprot. Retrieved from [Link]
-
Jha, N. K., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules. Retrieved from [Link]
-
Singh, S., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
Kiyan, V., et al. (2020). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. International Journal of Molecular Sciences. Retrieved from [Link]
-
de Paula, C. T. A., et al. (2018). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. Journal of Chemistry. Retrieved from [Link]
-
Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. (2023). Request PDF on ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). MDPI. Retrieved from [Link]
-
Sudo, Y., et al. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. (2007). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Yang, W., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine. Retrieved from [Link]
-
Liu, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Chen, Y. F., et al. (2022). 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. Planta Medica. Retrieved from [Link]
-
Menniti, F. S., et al. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 11. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. innoprot.com [innoprot.com]
- 14. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. books.rsc.org [books.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Chlorobenzyl)piperidine
This guide provides a detailed, authoritative protocol for the safe and compliant disposal of 4-(4-Chlorobenzyl)piperidine. As a substituted piperidine derivative containing a halogenated aromatic moiety, this compound requires specific handling procedures to ensure the safety of laboratory personnel and adherence to environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical compounds.
Hazard Identification and Core Safety Principles
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicity data for this compound may be limited, data from structurally related compounds, such as other chlorinated piperidines and piperidine itself, provide a strong basis for a conservative risk assessment.
The primary hazards are associated with its irritant properties and its classification as a halogenated organic compound.[1][2]
Table 1: Hazard Profile of this compound (Inferred from Analogs)
| Hazard Type | Description | GHS Hazard Statement (Anticipated) | Rationale & Key Precaution |
|---|---|---|---|
| Skin Irritation | Direct contact can cause redness, itching, and irritation.[1][2] | H315: Causes skin irritation | Always wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid any direct skin contact. |
| Eye Irritation | Can cause serious eye irritation or damage upon contact.[1][2] | H319: Causes serious eye irritation | Wear chemical safety goggles or a face shield. An eyewash station must be immediately accessible. |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[1][2] | H335: May cause respiratory irritation | Handle only in a well-ventilated area, preferably within a certified chemical fume hood. |
| Chemical Classification | Contains a carbon-chlorine bond, classifying it as a Halogenated Organic Compound . | Not applicable | This is the single most critical factor for waste disposal. It mandates segregation from non-halogenated waste streams.[3][4][5] |
The causality behind these precautions is clear: the piperidine ring is a well-known organic base, while the chlorinated benzyl group imparts properties that necessitate specific disposal pathways. The most critical directive for disposal is its identity as a halogenated organic compound . This classification dictates that it must not be mixed with non-halogenated solvent waste, as the disposal methods for these two streams are fundamentally different and regulated accordingly.[4][5][6]
Regulatory Framework: The Basis of Compliance
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Laboratories generating hazardous waste must adhere to specific protocols for waste accumulation, storage, and disposal.
Key concepts for compliance include:
-
Satellite Accumulation Area (SAA): This is a designated location at or near the point of waste generation where hazardous waste can be collected.[9][10][11] The SAA must be under the control of laboratory personnel.
-
Generator Status: Facilities are categorized based on the volume of hazardous waste they generate (e.g., Very Small, Small, or Large Quantity Generator), which determines the specific regulations they must follow.[11]
-
Waste Characterization: It is the legal responsibility of the waste generator to correctly identify and characterize their waste. For this compound, this means classifying it as a halogenated organic hazardous waste.
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol ensures a self-validating system of safety and compliance.
Step 1: Assemble and Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste container, ensure you are wearing the appropriate PPE to create a barrier against exposure.
-
Hand Protection: Chemically resistant gloves (nitrile is a suitable minimum).
-
Eye Protection: Chemical safety goggles that provide a full seal around the eyes.
-
Body Protection: A long-sleeved lab coat.
-
Additional Protection: For weighing or transferring solid material where dust may be generated, work within a chemical fume hood.
Step 2: Characterize and Segregate the Waste
This is the most critical step from a logistical and regulatory standpoint.
-
Identify as Halogenated: All waste containing this compound, whether in solid form, in solution, or as contaminated materials (e.g., weigh boats, wipes), must be treated as Halogenated Organic Waste .[4]
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[5][6] The co-mingling of these waste streams complicates disposal, significantly increases costs, and violates compliance protocols. The reason is that halogenated waste requires specialized high-temperature incineration with flue gas scrubbing to neutralize the hydrochloric acid (HCl) gas produced during combustion.[12]
Step 3: Select and Label the Waste Container
Proper containment is essential to prevent leaks and ensure clear communication of the hazard.
-
Container Selection: Use a designated hazardous waste container that is chemically compatible and in good condition, with a secure, leak-proof screw-top cap.[5][7][8]
-
Labeling: The container must be labeled before the first drop of waste is added.[5] The label must include:
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Store the prepared waste container in a designated and properly managed SAA.
-
Location: The SAA must be at or near the point of generation and supervised by lab personnel.[8][9]
-
Containment: The waste container must be placed within a secondary containment bin or tray to contain any potential leaks.[7][9]
-
Segregation: Within the SAA, ensure the halogenated waste container is physically separated from incompatible materials like acids, bases, and oxidizers.[4][7]
-
Container Status: Keep the waste container securely closed at all times, except when you are actively adding waste to it.[5][6]
Step 5: Arrange for Final Disposal
Laboratory personnel do not perform the final disposal. This is handled by certified professionals.
-
Contact EHS: When the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) office.[9][13]
-
Professional Disposal: The EHS office will arrange for a licensed hazardous waste contractor to pick up the waste. It will then be transported to an authorized facility for proper disposal, typically via controlled incineration.[8][12]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risk.
Minor Spill (Solid Material)
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Cleanup:
-
Wearing your full PPE, gently sweep or scoop the solid material to avoid creating dust.[1]
-
Use dry cleanup procedures; do not add water.[1]
-
Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for disposal as halogenated hazardous waste.[1]
-
Decontaminate the area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Major Spill
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and call your institution's emergency number or 911. Alert emergency services to the location and nature of the hazard.[1]
-
Isolate: Close doors to the affected area and prevent re-entry.
-
Do Not Attempt Cleanup: Allow trained emergency response personnel to handle the cleanup.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and running water. Seek medical attention if irritation develops.[1][2]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]
Summary: Key Takeaways and Best Practices
Table 2: Disposal Do's and Don'ts
| Do | Don't |
|---|---|
| DO characterize the waste as Halogenated Organic . | DON'T mix with non-halogenated waste. |
| DO wear appropriate PPE, including gloves and goggles. | DON'T handle the material outside of a well-ventilated area. |
| DO use a clearly labeled, sealed, and compatible waste container. | DON'T use abbreviations or formulas on the waste label. |
| DO store waste in a designated SAA with secondary containment. | DON'T leave the waste container open. |
| DO contact your EHS department for disposal. | DON'T pour any amount of this chemical down the drain. |
By adhering to this comprehensive disposal protocol, laboratory professionals can ensure a safe working environment, protect the broader community, and maintain full regulatory compliance.
References
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR (Electronic Code of Federal Regulations). [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Organic Solvents Waste Management. University of Iowa Environmental Health & Safety. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]
-
Piperidine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. epa.gov [epa.gov]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. echemi.com [echemi.com]
- 13. nj.gov [nj.gov]
- 14. fishersci.co.uk [fishersci.co.uk]
Navigating the Safe Handling of 4-(4-Chlorobenzyl)piperidine: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper handling of chemical intermediates is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the use of 4-(4-Chlorobenzyl)piperidine, a key building block in the synthesis of various bioactive molecules.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profiles of related piperidine derivatives, this compound should be handled with care, assuming it may cause skin and eye irritation, and could be harmful if ingested or inhaled.[1] The parent compound, piperidine, is known to be toxic and can cause severe skin burns and eye damage.[2][3][4] Therefore, a comprehensive PPE strategy is the first line of defense.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against potential splashes of the chemical, which could cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact, which may cause irritation or burns.[1] Gloves should be inspected before use and changed regularly. |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is strongly recommended. | Reduces the risk of inhaling potentially harmful vapors or dust.[1] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents. The following workflow outlines the key steps for safe utilization of this compound in a laboratory setting.
Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation : Before handling the compound, thoroughly review the safety data sheets of analogous compounds like 4-(4-Chlorophenoxy)piperidine hydrochloride and piperidine to understand the potential hazards.[1][2][3][4] Ensure that all necessary PPE is readily available and in good condition. The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Handling :
-
Always wear the recommended PPE before opening the container.
-
Handle the compound in a well-ventilated area, with a chemical fume hood being the best option to control vapors.[1]
-
When weighing or transferring the solid material, avoid creating dust.
-
If the compound is in a solution, avoid splashes and the generation of aerosols.
-
Keep the container tightly sealed when not in use.
-
-
In Case of a Spill :
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
For small spills, use an absorbent material like vermiculite or sand to contain the substance.[5]
-
Sweep up the absorbed material and place it in a sealed, labeled container for proper disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Do not allow the chemical to enter drains or waterways.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection :
-
All waste materials, including unused compound, contaminated absorbents from spills, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
-
Disposal Procedure :
-
The disposal of chemical waste must be conducted in accordance with all local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of piperidine-based compounds.
-
A licensed professional waste disposal service should be used for the final disposal of the hazardous waste.
-
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
- Chemos GmbH & Co.KG.
- CymitQuimica. 4-(4-Chlorophenoxy)
- penta chemicals.
- ECHEMI. 4,4-BIS(4-CHLOROPHENYL)
- Carl ROTH.
- New Jersey Department of Health and Senior Services. PIPERIDINE CAS Number - HAZARD SUMMARY.
- PubChem. 4-(4-Chlorobenzoyl)piperidine.
- ChemicalBook. 4-(4-Chlorobenzoyl)piperidine. 2025-01-27.
- Sigma-Aldrich. 4-Benzylpiperidine 99%.
- NIST. 4-(para-Chlorophenyl)-4-hydroxypiperidine.
- Cayman Chemical. para-fluoro 4-Anilino-1-Boc-piperidine.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
